molecular formula C24H20F2N4O4S2 B11933690 CHK-336 CAS No. 2743436-86-2

CHK-336

Cat. No.: B11933690
CAS No.: 2743436-86-2
M. Wt: 530.6 g/mol
InChI Key: XAHAUTPHLZAEKK-UHFFFAOYSA-N
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Description

CHK-336 is a useful research compound. Its molecular formula is C24H20F2N4O4S2 and its molecular weight is 530.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2743436-86-2

Molecular Formula

C24H20F2N4O4S2

Molecular Weight

530.6 g/mol

IUPAC Name

2-[5-(cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C24H20F2N4O4S2/c25-16-6-4-15(5-7-16)22-17(9-14-3-8-21(18(26)10-14)36(27,33)34)20(11-13-1-2-13)30(29-22)24-28-19(12-35-24)23(31)32/h3-8,10,12-13H,1-2,9,11H2,(H,31,32)(H2,27,33,34)

InChI Key

XAHAUTPHLZAEKK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C(=NN2C3=NC(=CS3)C(=O)O)C4=CC=C(C=C4)F)CC5=CC(=C(C=C5)S(=O)(=O)N)F

Origin of Product

United States

Foundational & Exploratory

CHK-336: A Technical Guide on the Mechanism of Action of a First-in-Class LDHA Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA). Developed by Chinook Therapeutics (a Novartis company), this compound is under investigation for the treatment of primary hyperoxaluria (PH), a group of rare genetic disorders characterized by the overproduction of oxalate. By selectively inhibiting the final, committed step in hepatic oxalate synthesis, this compound presents a promising therapeutic strategy for all forms of primary hyperoxaluria. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound.

Introduction to Primary Hyperoxaluria and the Therapeutic Rationale for LDHA Inhibition

Primary hyperoxalurias are autosomal recessive disorders resulting from mutations in genes encoding enzymes involved in glyoxylate metabolism.[1] This leads to excessive endogenous production of oxalate in the liver. The subsequent increase in urinary oxalate excretion can lead to the formation of calcium oxalate crystals, recurrent kidney stones, nephrocalcinosis, and progressive kidney damage, often culminating in end-stage renal disease.[2]

Lactate dehydrogenase A (LDHA) catalyzes the conversion of glyoxylate to oxalate, which is the final and irreversible step in the hepatic oxalate synthesis pathway.[1][2] As such, inhibition of LDHA represents a key therapeutic target to reduce oxalate production and thereby mitigate the pathology of all three types of primary hyperoxaluria (PH1, PH2, and PH3).[1]

This compound: A Potent and Selective LDHA Inhibitor

This compound was identified as a potent and selective inhibitor of human LDHA.[2] Its development was guided by a strategy to achieve high potency for the target enzyme while ensuring liver-specific delivery to maximize efficacy and minimize systemic exposure.

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of the LDHA enzyme and its activity in cellular assays across multiple species.[2] The available quantitative data on its inhibitory activity are summarized in the table below.

Assay TypeTargetSpeciesIC50Reference
Enzymatic AssayLactate Dehydrogenase A (LDHA)Human<1 nM[3]
Cellular AssayLactate ProductionMouse (Primary Hepatocytes)<100 nM[3]

Table 1: In Vitro Inhibitory Activity of this compound

Mechanism of Action: From Systemic Administration to Hepatic Target Engagement

The mechanism of action of this compound involves a multi-step process that begins with oral administration and culminates in the specific inhibition of LDHA within hepatocytes.

Liver-Targeted Delivery

A key feature of this compound is its engineered liver-targeted distribution.[4] This is achieved through two primary mechanisms:

  • Organic Anion Transporting Polypeptide (OATP) Uptake: this compound is a substrate for OATP transporters, which are highly expressed on the basolateral membrane of hepatocytes.[2] This active transport mechanism facilitates the efficient uptake of this compound from the bloodstream into the liver.

  • Target-Mediated Drug Disposition (TMDD): Evidence suggests that this compound exhibits a long half-life in the liver due to its tight binding to the abundant LDHA protein.[1] This phenomenon, known as target-mediated drug disposition, contributes to sustained target engagement within the hepatocyte.[1] In LDHA-knockout mice, for instance, liver concentrations of this compound were found to be 10-fold lower 24 hours after dosing compared to wild-type mice, highlighting the importance of target binding for its hepatic retention.[1]

Inhibition of Hepatic Oxalate Synthesis

Once inside the hepatocytes, this compound directly inhibits LDHA, blocking the conversion of glyoxylate to oxalate. This leads to a reduction in the total hepatic production of oxalate.

cluster_blood Bloodstream cluster_hepatocyte Hepatocyte CHK-336_blood This compound OATP OATP Transporter CHK-336_blood->OATP Uptake CHK-336_liver This compound OATP->CHK-336_liver LDHA LDHA CHK-336_liver->LDHA Glyoxylate Glyoxylate Oxalate Oxalate Glyoxylate->Oxalate LDHA

Figure 1: Mechanism of this compound Action. this compound is actively transported into hepatocytes via OATP transporters. Inside the cell, it inhibits LDHA, thereby blocking the conversion of glyoxylate to oxalate.

Preclinical Efficacy

The efficacy of this compound in reducing oxalate production has been demonstrated in various preclinical models.

In Vivo Pharmacodynamics: ¹³C₂-Glycolate Tracer Model

A ¹³C₂-glycolate stable isotope tracer model was utilized to demonstrate the pharmacodynamic effect of this compound in vivo.[2] Administration of ¹³C₂-glycolate allows for the direct measurement of its conversion to ¹³C₂-oxalate, providing a clear readout of LDHA activity. In a rat pharmacodynamic model, this compound demonstrated a dose-dependent inhibition of the conversion of ¹³C₂-glycolate to ¹³C₂-oxalate.[2]

Efficacy in Mouse Models of Primary Hyperoxaluria

This compound has shown significant efficacy in mouse models of both PH1 and PH2.[1]

  • PH1 Model (Agxt knockout): In a mouse model of primary hyperoxaluria type 1 (Agxt knockout), low, once-daily oral doses of this compound resulted in robust and dose-dependent reductions in urinary oxalate, bringing the levels down to the normal range.[2]

  • PH2 Model (Grhpr knockout): Treatment with this compound for seven days also led to a significant reduction in urinary oxalate in a mouse model of primary hyperoxaluria type 2 (Grhpr knockout).[2]

While specific quantitative data from these preclinical studies are not publicly available, the consistent reports from Chinook Therapeutics indicate a promising efficacy profile for this compound in preclinical settings.

Clinical Development

A Phase 1 clinical trial (NCT05367661) was initiated in April 2022 to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[1]

Phase 1 Study Design

The study was a randomized, double-blind, placebo-controlled trial with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[5]

CohortDosing Regimen
Single Ascending Dose (SAD)Single doses ranging from 15 mg to 500 mg
Multiple Ascending Dose (MAD)Daily doses up to 60 mg for 14 days

Table 2: Phase 1 Clinical Trial Dosing Cohorts for this compound

Clinical Findings and Proof-of-Mechanism
  • Safety and Tolerability: this compound was generally well-tolerated in single doses up to 500 mg and in multiple doses up to 60 mg for 14 days.[1]

  • Pharmacokinetics: The pharmacokinetic profile of this compound was shown to be supportive of once-daily dosing.[1]

  • Proof-of-Mechanism: The use of a ¹³C₂-glycolate tracer in the clinical trial established proof-of-mechanism, demonstrating that this compound effectively blocks hepatic oxalate production in humans.[1]

  • Adverse Events: The clinical trial was voluntarily paused in April 2023 following a serious adverse event of anaphylaxis in a participant in the 125 mg multiple ascending dose cohort.[1][6]

Experimental Protocols

Detailed, specific protocols for the preclinical and clinical studies of this compound are not publicly available. However, based on standard methodologies in the field, the following provides an overview of the likely experimental approaches.

LDHA Enzymatic Inhibition Assay (General Protocol)

This assay would be used to determine the in vitro potency of this compound against the LDHA enzyme.

cluster_workflow LDHA Inhibition Assay Workflow Reagents Prepare reaction mix: - Buffer - NADH - Pyruvate - LDHA enzyme Incubation Incubate with varying concentrations of this compound Reagents->Incubation Measurement Measure decrease in NADH absorbance at 340 nm over time Incubation->Measurement Analysis Calculate IC50 value Measurement->Analysis

Figure 2: General Workflow for an LDHA Enzymatic Inhibition Assay.

In Vivo Efficacy Study in a PH Mouse Model (General Protocol)

This type of study would be conducted to assess the ability of this compound to reduce urinary oxalate excretion in a disease-relevant animal model.

  • Animal Model: Utilize a genetically modified mouse model of primary hyperoxaluria (e.g., Agxt knockout for PH1).

  • Acclimation and Baseline Measurement: House mice in metabolic cages to allow for accurate urine collection. Collect 24-hour urine samples at baseline to determine initial urinary oxalate levels.

  • Dosing: Administer this compound or vehicle control orally once daily for a specified period (e.g., 7 days).

  • Urine Collection: Collect 24-hour urine samples at various time points during the treatment period.

  • Sample Analysis: Analyze urine samples for oxalate and creatinine concentrations using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.

  • Data Analysis: Normalize urinary oxalate to creatinine to account for variations in urine output. Compare oxalate excretion in the this compound treated groups to the vehicle control group to determine the percentage reduction.

Summary and Future Directions

This compound is a potent, selective, and liver-targeted inhibitor of LDHA that has demonstrated a clear mechanism of action and promising preclinical efficacy for the treatment of primary hyperoxaluria. The establishment of proof-of-mechanism in a Phase 1 clinical trial further validates its therapeutic potential. While the clinical development is currently paused due to a serious adverse event, the scientific rationale for LDHA inhibition in primary hyperoxaluria remains strong. Further investigation into the cause of the adverse event will be crucial in determining the future development path for this compound or other molecules in its class. The data gathered to date provide a solid foundation for the continued exploration of this therapeutic strategy for patients with primary hyperoxaluria.

References

CHK-336: A Technical Guide to a First-in-Class, Liver-Targeted Lactate Dehydrogenase A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CHK-336 is a first-in-class, orally bioavailable, small molecule inhibitor of lactate dehydrogenase A (LDHA) developed by Chinook Therapeutics (a Novartis Company). It is engineered for liver-targeted distribution, aiming to potently and selectively inhibit the final enzymatic step in hepatic oxalate synthesis. This unique profile positions this compound as a potential therapeutic for primary hyperoxaluria (PH) and other disorders driven by endogenous oxalate overproduction. Preclinical studies have demonstrated significant, dose-dependent reductions in urinary oxalate in animal models of PH1 and PH2. A Phase 1 clinical trial in healthy volunteers has established proof-of-mechanism, showing robust target engagement and reduction in a key biomarker of hepatic oxalate production. This guide provides a comprehensive technical overview of the core data, mechanism of action, and experimental methodologies related to the development of this compound.

Introduction to Lactate Dehydrogenase Inhibition

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+. The LDH enzyme is a tetramer composed of two major subunits, LDHA (muscle-type) and LDHB (heart-type), which combine to form five different isoenzymes (LDH1-5)[1].

  • Role in Hyperoxaluria: In the liver, LDHA catalyzes the final, committed step in the synthesis of oxalate from glyoxylate[2][3]. In primary hyperoxalurias, genetic defects lead to the overproduction of glyoxylate, which is then converted by LDHA to excess oxalate. This results in the formation of calcium oxalate crystals, leading to recurrent kidney stones, nephrocalcinosis, and progressive renal failure[3]. By inhibiting hepatic LDHA, this compound aims to directly block this pathological oxalate production[2].

  • Role in Oncology (The Warburg Effect): Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Even in the presence of oxygen, these cells rely on glycolysis followed by lactate fermentation for energy and anabolic precursors[4]. This process is heavily dependent on LDHA to regenerate NAD+ to sustain a high glycolytic rate. Therefore, inhibiting LDHA is a therapeutic strategy to disrupt cancer cell metabolism, induce oxidative stress, and inhibit tumor growth[4][5]. While this compound is being developed for hyperoxaluria, the underlying principle of LDHA inhibition is broadly relevant in drug development.

This compound: Mechanism of Action and Preclinical Profile

This compound is a potent and selective inhibitor of the human LDHA enzyme. Its design incorporates features that ensure targeted delivery to the liver, the primary site of pathological oxalate production in hyperoxaluria.

Biochemical and Cellular Potency

This compound demonstrates nanomolar potency against the human LDHA enzyme and effectively suppresses the production of LDH products in liver cells.

ParameterSpecies/SystemValueReference
IC₅₀ vs. LDHA Human, recombinant<1 nM[6]
IC₅₀ vs. LDHA (HSA shift assay) Human, recombinant1-10 nM[7][8]
IC₅₀ (Lactate Production) Primary Mouse Hepatocytes<100 nM[6]
Mechanism of Action

The mechanism of this compound involves direct, high-affinity binding to the LDHA enzyme. Crystallography studies have revealed that this class of inhibitors induces a strong interaction network involving key amino acid residues Arg106, Asp195, and Tyr239 within the enzyme's active site. This interaction drives a "slow-off" kinetic profile, contributing to a durable inhibitory effect[9].

The liver-specific distribution of this compound is a critical design feature, achieved through two primary mechanisms:

  • Active Hepatic Uptake: this compound is a substrate for Organic Anion Transporting Polypeptides (OATPs), which are highly expressed on the surface of hepatocytes and facilitate its entry into the liver[2][9][10].

  • Target-Mediated Drug Disposition (TMDD): The high-affinity binding of this compound to the abundant intracellular LDHA protein results in its retention within hepatocytes. This leads to a long half-life in the liver and minimizes systemic exposure, thereby reducing the potential for off-target effects in tissues like muscle[9][10]. Evidence for this is seen in LDHA-knockout mice, where this compound concentrations are 10-fold lower 24 hours after dosing compared to wild-type mice[9].

cluster_blood Systemic Circulation cluster_liver Hepatocyte CHK_circ This compound (Oral Dose) OATP OATP Transporter CHK_circ->OATP Active Transport CHK_liver This compound OATP->CHK_liver LDHA LDHA Enzyme CHK_liver->LDHA Inhibition (Slow-off kinetics) Glyoxylate Glyoxylate Oxalate Oxalate Glyoxylate->Oxalate LDHA-catalyzed conversion Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDHA-catalyzed conversion

Caption: Mechanism of this compound liver targeting and LDHA inhibition.
Preclinical Pharmacokinetics and Efficacy

Preclinical studies in multiple species confirmed the liver-targeted distribution of this compound. This profile supports a once-daily oral dosing regimen[11].

ParameterSpeciesValueReference
Liver Concentration (4h post 10 mg/kg PO) Rat>10 µM[7]
Plasma Concentration (4h post 10 mg/kg PO) Rat≤0.25 µM[8]
Liver/Plasma Ratio Rat, Mouse~150
Liver/Plasma Ratio Cynomolgus Monkey>750

Note: Detailed pharmacokinetic parameters (Cmax, AUC, T1/2) are not publicly available.

In vivo efficacy was evaluated in mouse models of Primary Hyperoxaluria Type 1 (Agxt knockout) and Type 2 (Grhpr knockout). In both models, once-daily oral administration of this compound led to robust, dose-dependent reductions in urinary oxalate excretion, bringing levels down into the normal range observed in wild-type mice[2][9][11]. Treatment for seven days also resulted in a significant reduction in urinary oxalate in the PH2 model[2][9].

Note: Specific quantitative data on the percentage of oxalate reduction at different doses are not publicly available.

Clinical Development of this compound

Phase 1 Study in Healthy Volunteers (NCT05367661)

A Phase 1, single-center, randomized, placebo-controlled, double-blind study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in up to 104 healthy volunteers[6][12][13].

  • Study Design:

    • Single Ascending Dose (SAD): Healthy volunteers received a single oral dose of this compound (ranging from 15 mg to 500 mg) or placebo[1][12].

    • Multiple Ascending Dose (MAD): Healthy volunteers received daily oral doses of this compound (ranging from 30 mg to 500 mg) or placebo for 14 days[1][12].

Clinical Data

Safety and Tolerability:

  • This compound was generally well-tolerated in single doses up to 500 mg and in multiple doses up to 60 mg daily for 14 days[1][12].

  • A serious adverse event (SAE) of anaphylaxis occurred in a single volunteer following the first dose in the 125 mg MAD cohort. This event had a rapid onset and resolved quickly with treatment[1][6]. This SAE led to a voluntary pausing of the trial to allow for further investigation[1].

Pharmacokinetics:

  • PK profiles showed dose-proportional exposures[1][12].

  • The plasma half-life was consistent with a once-daily oral dosing regimen[1][12].

  • There was no accumulation of the drug following repeat dosing[1].

Note: Tabulated pharmacokinetic parameters (Cmax, AUC, T1/2) for each cohort are not publicly available.

Pharmacodynamics (Proof-of-Mechanism):

  • The study successfully utilized a novel ¹³C₂-glycolate tracer to establish proof-of-mechanism[1][12].

  • Administration of this compound effectively blocked the LDHA-mediated conversion of the ¹³C₂-glycolate tracer to ¹³C₂-oxalate, which was measured in the urine[1].

  • A maximal inhibitory effect on hepatic oxalate production was observed following single doses of this compound at 60-125 mg[1].

cluster_workflow Phase 1 PD Experimental Workflow Dose Administer Oral ¹³C₂-Glycolate Tracer (Baseline) Urine1 Collect Urine (Measure Baseline ¹³C₂-Oxalate) Dose->Urine1 CHK336_Dose Administer Oral This compound Dose Urine1->CHK336_Dose Tracer2 Administer Oral ¹³C₂-Glycolate Tracer (Post-CHK-336) CHK336_Dose->Tracer2 Urine2 Collect Urine (Measure Post-Dose ¹³C₂-Oxalate) Tracer2->Urine2 Analysis Compare ¹³C₂-Oxalate Levels (Pre- vs. Post-Dose) Urine2->Analysis cluster_logic Logical Relationship of LDH Inhibition CHK This compound LDHA_Binding Binds to LDHA Active Site (Arg106, Asp195, Tyr239) CHK->LDHA_Binding LDHA_Inhibition Inhibition of LDHA Enzymatic Activity LDHA_Binding->LDHA_Inhibition Metabolic_Shift Decreased Conversion of Pyruvate -> Lactate Glyoxylate -> Oxalate LDHA_Inhibition->Metabolic_Shift NAD_Ratio Altered NAD+/NADH Ratio Metabolic_Shift->NAD_Ratio Oxalate_Reduction Reduced Hepatic Oxalate Production Metabolic_Shift->Oxalate_Reduction Therapeutic Goal (Hyperoxaluria) Glycolysis_Inhibition Inhibition of Aerobic Glycolysis Metabolic_Shift->Glycolysis_Inhibition Cancer_Effect Reduced Cancer Cell Proliferation & Survival Glycolysis_Inhibition->Cancer_Effect Therapeutic Rationale (Oncology)

References

An In-Depth Technical Guide to CHK-336 for Primary Hyperoxaluria Type 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary hyperoxaluria (PH) is a group of rare, autosomal recessive genetic disorders characterized by the overproduction of oxalate.[1] The most severe and prevalent form, Primary Hyperoxaluria Type 1 (PH1), results from mutations in the AGXT gene, leading to a deficiency of the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT).[2][3] This deficiency causes the accumulation of glyoxylate, which is subsequently converted to oxalate in the cytosol by the enzyme lactate dehydrogenase A (LDHA).[1] Since humans lack an enzyme to degrade oxalate, its excess is excreted by the kidneys, leading to hyperoxaluria.[1] Chronically high levels of urinary oxalate result in the formation of calcium oxalate crystals, causing recurrent kidney stones, nephrocalcinosis, and often progressing to end-stage renal disease.[1][3]

CHK-336 is a first-in-class, orally available, liver-targeted small molecule inhibitor of lactate dehydrogenase (LDH) developed by Chinook Therapeutics (now a Novartis Company) for the treatment of primary hyperoxaluria.[4] By inhibiting LDHA, the final, committed step in hepatic oxalate synthesis, this compound has the potential to treat all three types of primary hyperoxaluria.[4][5] This document provides a comprehensive technical overview of the mechanism of action, preclinical data, and clinical development of this compound.

Core Mechanism of Action

This compound is engineered to potently and selectively inhibit the A subunit of lactate dehydrogenase (LDHA).[4][6] This enzyme catalyzes the conversion of glyoxylate to oxalate, the final step in the pathogenic pathway for all forms of PH.[5]

A key feature of this compound is its liver-targeted distribution. This is achieved through two primary mechanisms:

  • Active Hepatic Uptake: The molecule is a substrate for Organic Anion Transporting Polypeptides (OATPs), which are highly expressed on the surface of hepatocytes. This facilitates its active transport into the liver, the primary site of oxalate overproduction.[2][4][7]

  • Target-Mediated Drug Disposition (TMDD): this compound exhibits slow-off kinetics with respect to LDHA binding. This high-affinity binding leads to drug accumulation and retention within the liver, maximizing target engagement at the site of action while minimizing systemic exposure and potential off-target effects.[4][5][7]

By blocking the conversion of glyoxylate to oxalate, this compound directly addresses the root cause of oxalate overproduction in primary hyperoxaluria.

Glycolate Glycolate Glyoxylate_p Glyoxylate Glycolate->Glyoxylate_p GO Alanine Alanine + Pyruvate Glyoxylate_p->Alanine AGT (Deficient in PH1) Glyoxylate_c Glyoxylate Glyoxylate_p->Glyoxylate_c Export Oxalate Oxalate Glyoxylate_c->Oxalate NADH -> NAD+ Kidney Hyperoxaluria & CaOx Crystal Deposition Oxalate->Kidney Excretion via Kidney CHK336 This compound LDHA LDHA CHK336->LDHA

Caption: Mechanism of Action of this compound in PH1.

Preclinical Development

This compound has undergone extensive preclinical evaluation in a variety of in-vitro and in-vivo models to characterize its potency, selectivity, and efficacy.

In-Vitro and Cellular Activity

This compound demonstrated potent inhibition of the LDHA enzyme and lactate production in cellular assays.

Table 1: Preclinical In-Vitro Activity of this compound

Assay Type System Parameter Value Reference
Enzymatic Assay Human LDHA Enzyme IC50 <1 nM [6]

| Cellular Assay | Primary Mouse Hepatocytes | IC50 (Lactate Production) | <100 nM |[6] |

In-Vivo Pharmacokinetics and Efficacy

Studies in multiple animal species confirmed the liver-targeting properties and pharmacodynamic effects of this compound.

Table 2: Preclinical In-Vivo Pharmacokinetics and Efficacy of this compound

Species Model Dosing Key Finding Reference
Rat Wild-Type 10 mg/kg (p.o.) Hepatic concentration >10 µM at 4 hours [6]
Rat Pharmacodynamic Model Dose-ranging Dose-dependent inhibition of 13C2-glycolate to 13C2-oxalate conversion [2][5][7]
Mouse PH1 (Agxt knockout) Low once-daily oral doses Robust, dose-dependent reduction in urinary oxalate to normal range [4][5][7]

| Mouse | PH2 (Grhpr knockout) | 7-day treatment | Significant reduction in urinary oxalate |[4][5][7] |

Experimental Protocols

3.3.1 LDHA Enzyme Inhibition Assay Potency against human LDHA was determined using a biochemical assay. The assay measures the enzymatic conversion of pyruvate to lactate with the concurrent oxidation of NADH to NAD+, monitored by the decrease in absorbance at 340 nm. This compound was serially diluted and incubated with recombinant human LDHA enzyme, NADH, and pyruvate to determine the concentration required for 50% inhibition (IC50).

3.3.2 Hepatocyte Lactate Production Assay Primary hepatocytes were isolated from mice. Cells were treated with varying concentrations of this compound. Lactate concentration in the cell culture medium was measured using a colorimetric assay. The IC50 value was calculated as the drug concentration that caused a 50% reduction in lactate production compared to vehicle-treated controls.[6]

3.3.3 Animal Models of Primary Hyperoxaluria

  • PH1 Model: An Agxt knockout mouse model was used, which recapitulates the genetic defect in PH1.[4][5]

  • PH2 Model: A Grhpr knockout mouse model was utilized to represent PH2.[4][5]

  • Study Protocol: Animals received once-daily oral doses of this compound or vehicle. Urine was collected over a 24-hour period at baseline and after treatment. Urinary oxalate levels were measured using established methods such as gas chromatography/mass spectrometry (GC/MS) to assess treatment efficacy.[5][7]

cluster_invitro In-Vitro / Cellular Evaluation cluster_invivo In-Vivo Evaluation cluster_human Clinical Evaluation enzymatic Enzymatic Assay (Human LDHA) cellular Cellular Assay (Mouse Hepatocytes) enzymatic->cellular Potency Confirmation pk Pharmacokinetics (Mouse, Rat, Monkey) cellular->pk Candidate Selection pd Pharmacodynamics (Rat 13C-Glycolate Model) pk->pd eff Efficacy Studies (PH1 & PH2 Mouse Models) pd->eff phase1 Phase 1 Healthy Volunteer Trial eff->phase1 IND-Enabling

Caption: Preclinical to Clinical Development Workflow for this compound.

Clinical Development

This compound entered a Phase 1 clinical trial (NCT05367661) in April 2022 to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[4]

Phase 1 Trial Design

The study was a single-center, randomized, placebo-controlled, double-blind trial involving single and multiple ascending doses.[8][9]

Table 3: Phase 1 Clinical Trial (NCT05367661) Design Overview

Study Part Cohorts Dosing Regimen Number of Subjects (Planned)
Single Ascending Dose (SAD) Dose-escalation Single oral doses from 15 mg to 500 mg Up to 104 total

| Multiple Ascending Dose (MAD) | Dose-escalation | Daily oral doses from 30 mg to 500 mg for 14 days | (Healthy Volunteers) |

Clinical Data Summary

4.2.1 Safety and Tolerability this compound was reported to be generally well-tolerated in single doses up to 500 mg and in multiple doses up to 60 mg administered daily for 14 days.[4][9][10] However, in April 2023, the trial was voluntarily paused following a single serious adverse event (SAE) of anaphylaxis in a subject in the 125 mg MAD cohort.[4][11] The event had a rapid onset and was followed by a rapid recovery.[11]

Table 4: Phase 1 Safety and Tolerability Summary

Dosing Finding Reference
Single Doses (up to 500 mg) Generally well-tolerated [4][9][10]
Multiple Doses (up to 60 mg for 14 days) Generally well-tolerated [4][9][10]

| Multiple Doses (125 mg cohort) | One serious adverse event of anaphylaxis reported; trial paused |[4][9][11] |

4.2.2 Pharmacokinetics (PK) The pharmacokinetic profile of this compound was characterized and found to be suitable for once-daily dosing.

Table 5: Phase 1 Pharmacokinetic Parameters of this compound in Healthy Volunteers

Parameter Value / Description Reference
Exposure Dose-proportional [10][12]
Absorption (tmax) Median of 6 hours (fasted state) [12]
Terminal Half-life (t1/2) 18 ± 8 hours [12]

| Accumulation | No accumulation observed after repeat dosing |[10] |

4.2.3 Pharmacodynamics (PD) and Proof-of-Mechanism The trial successfully established proof-of-mechanism by demonstrating target engagement in the liver.

  • Key Finding: this compound effectively blocked the conversion of a 13C2-glycolate tracer to 13C2-oxalate, which was measured in the urine.[4][10]

  • Dose-Response: A maximal inhibitory effect was observed with single doses of 60-125 mg.[10][12]

13C2-Glycolate Tracer Experimental Protocol

To demonstrate hepatic LDH target engagement in humans, a stable isotope tracer study was integrated into the Phase 1 trial.[12]

  • Baseline Measurement: Healthy volunteers were administered an oral dose of 13C2-glycolate. Urine was collected for a specified period to measure the baseline conversion rate of the tracer into 13C2-oxalate.

  • Post-Treatment Measurement: Following the washout period, subjects received a single dose of this compound or placebo.

  • Tracer Re-administration: After administration of this compound, the 13C2-glycolate tracer was administered again.

  • Analysis: Urine was collected, and the levels of 13C2-oxalate were quantified using a validated GC/MS assay. The reduction in urinary 13C2-oxalate from baseline to post-treatment served as a direct measure of hepatic LDHA inhibition by this compound.[12]

cluster_SAD Part 1: Single Ascending Dose (SAD) cluster_MAD Part 2: Multiple Ascending Dose (MAD) (14 Days Dosing) SAD_1 Cohort 1 15 mg MAD_1 Cohort 1 30 mg SAD_2 Cohort 2 ... mg SAD_3 Cohort n 500 mg MAD_2 Cohort 2 60 mg MAD_3 Cohort 3 125 mg MAD_4 Cohort n (Planned) Pause Trial Paused after SAE in this Cohort MAD_3->Pause

Caption: Phase 1 (NCT05367661) Ascending Dose Trial Design.

Summary and Future Directions

This compound is a potent, liver-targeted LDHA inhibitor that has demonstrated a strong scientific rationale and promising preclinical efficacy for the treatment of primary hyperoxaluria.[7] The Phase 1 clinical trial successfully established proof-of-mechanism, showing that this compound can robustly inhibit hepatic oxalate production in humans.[10][12] The pharmacokinetic profile supports a convenient once-daily oral dosing regimen.[4][10]

The program is currently on a voluntary pause due to a single serious adverse event of anaphylaxis.[4] The future development of this compound will depend on a thorough investigation of this event and a careful assessment of the overall risk-benefit profile. Should the program resume, this compound could represent a significant therapeutic advance for patients with all types of primary hyperoxaluria.

References

CHK-336 and Hepatic Oxalate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary hyperoxalurias (PH) are a group of rare genetic disorders characterized by the overproduction of oxalate in the liver, leading to recurrent kidney stones, nephrocalcinosis, and progressive renal failure.[1][2] The final, committed step in the hepatic synthesis of oxalate is the conversion of glyoxylate to oxalate, a reaction catalyzed by the enzyme lactate dehydrogenase (LDH).[1][2] CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA), developed by Chinook Therapeutics (now part of Novartis).[3] By specifically inhibiting LDHA in the liver, this compound represents a promising therapeutic strategy for all forms of primary hyperoxaluria and other conditions driven by excess oxalate production. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to this compound.

Introduction to Hepatic Oxalate Synthesis and Primary Hyperoxalurias

Hepatic oxalate synthesis is a metabolic process that can lead to the formation of insoluble calcium oxalate crystals when oxalate is overproduced. In primary hyperoxalurias, genetic defects in enzymes responsible for glyoxylate metabolism lead to an accumulation of glyoxylate, which is then converted to oxalate by lactate dehydrogenase.[1][2] There are three main types of primary hyperoxaluria (PH1, PH2, and PH3), each caused by a deficiency in a different enzyme. The overproduction of oxalate in all three types, however, converges at the final step catalyzed by LDHA. This makes LDHA an attractive therapeutic target for a pan-PH treatment.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of the LDHA isoenzyme.[4] Its mechanism of action is centered on the competitive inhibition of LDHA in hepatocytes, thereby blocking the conversion of glyoxylate to oxalate. A key feature of this compound is its liver-targeted distribution, which is mediated by organic anion transporting polypeptides (OATPs).[3][5] This targeted delivery is designed to maximize the therapeutic effect in the liver, the primary site of oxalate overproduction in PH, while minimizing potential systemic side effects.

Signaling Pathway of Hepatic Oxalate Production and this compound Intervention

cluster_peroxisome Hepatocyte Peroxisome cluster_cytosol Hepatocyte Cytosol Glycolate Glycolate GO Glycolate Oxidase (GO) Glycolate->GO Oxidation Glyoxylate Glyoxylate LDHA Lactate Dehydrogenase A (LDHA) Glyoxylate->LDHA Reduction GO->Glyoxylate Oxidation Oxalate Oxalate LDHA->Oxalate Urinary_Excretion Urinary Excretion Oxalate->Urinary_Excretion CHK336 This compound CHK336->LDHA Inhibition

Caption: Hepatic oxalate synthesis pathway and the inhibitory action of this compound on LDHA.

Quantitative Data

The following tables summarize the key quantitative data available for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Efficacy of this compound
Assay TypeTargetSpeciesIC50Reference
Enzyme AssayLDHHuman0.4 nM[6]
Hepatocyte AssayLDHNot Specified80-142 nM[6]
Table 2: Preclinical In Vivo Efficacy of this compound
Animal ModelDescriptionTreatmentKey FindingsReference
PH1 Mouse ModelAgxt knockoutLow, once-daily oral doses of this compoundRobust and dose-dependent reductions in urinary oxalate to the normal range.[5]
PH2 Mouse ModelGrhpr knockoutSeven days of this compound treatmentStatistically significant reduction in urinary oxalate.[1][5]
Rat Pharmacodynamic ModelNot applicableDose-dependent this compoundInhibition of the conversion of ¹³C₂-glycolate to ¹³C₂-oxalate.[5]
Table 3: Phase 1 Clinical Trial of this compound in Healthy Volunteers (NCT05367661)
Study DesignPopulationDosingSafety and TolerabilityPharmacodynamicsReference
Single Ascending Dose (SAD)104 Healthy VolunteersSingle doses from 15 mg to 500 mgGenerally well-tolerated up to 500 mg.Maximal inhibition of ¹³C₂-glycolate to ¹³C₂-oxalate conversion at 60-125 mg.[7][8]
Multiple Ascending Dose (MAD)104 Healthy VolunteersMultiple daily doses from 30 mg to 500 mg for 14 daysGenerally well-tolerated up to 60 mg for 14 days. A serious adverse event (anaphylaxis) occurred in one volunteer at the 125 mg dose, leading to a pause in the study.Not specified.[7][9][10]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro LDH Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against LDH, based on the colorimetric measurement of formazan production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LDH.

Materials:

  • Recombinant human LDHA

  • This compound

  • LDH substrate solution containing:

    • Lithium lactate (5 x 10⁻² mol/L)

    • Iodonitrotetrazolium chloride (INT) (6.6 x 10⁻⁴ mol/L)

    • Phenazine methosulfate (PMS) (2.8 x 10⁻⁴ mol/L)

    • Nicotinamide adenine dinucleotide (NAD⁺) (1.3 x 10⁻³ mol/L)

    • Tris-HCl buffer (0.2 mol/L, pH 8.2)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the LDH enzyme solution to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at room temperature for a specified period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the LDH substrate solution to all wells.

  • Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light.

  • Stop the reaction by adding a stop solution (e.g., 1 M acetic acid).

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculate the percentage of LDH inhibition for each this compound concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Experimental Workflow for In Vitro LDH Inhibition Assay

A Prepare serial dilutions of this compound C Add this compound dilutions to wells A->C B Add LDH enzyme to 96-well plate B->C D Pre-incubate C->D E Add LDH substrate solution D->E F Incubate at 37°C E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H I Calculate % inhibition and determine IC50 H->I

Caption: Workflow for determining the in vitro inhibitory activity of this compound against LDH.

In Vivo Studies in Mouse Models of Primary Hyperoxaluria

This protocol outlines a general procedure for evaluating the efficacy of this compound in reducing urinary oxalate excretion in mouse models of PH1 (Agxt knockout) and PH2 (Grhpr knockout).

Objective: To assess the in vivo efficacy of this compound in reducing urinary oxalate levels in mouse models of primary hyperoxaluria.

Materials:

  • Agxt knockout (PH1) and Grhpr knockout (PH2) mice

  • This compound formulated for oral administration

  • Metabolic cages for urine collection

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Reagents for oxalate derivatization

Procedure:

  • Acclimatize the knockout mice to metabolic cages.

  • Collect 24-hour baseline urine samples from all mice.

  • Divide the mice into treatment and vehicle control groups.

  • Administer this compound orally to the treatment group at various dose levels once daily for a specified period (e.g., 7 days or longer). The control group receives the vehicle.

  • Collect 24-hour urine samples at specified time points during the treatment period.

  • Measure the volume of urine collected from each mouse.

  • Analyze the urinary oxalate concentration using a validated GC-MS method. This typically involves:

    • Acidification of the urine sample.

    • Extraction of oxalate.

    • Derivatization of oxalate to a volatile ester (e.g., with acidic methanol).

    • Injection of the derivatized sample into the GC-MS for separation and quantification.

  • Calculate the total 24-hour urinary oxalate excretion for each mouse.

  • Compare the urinary oxalate excretion in the this compound treated groups to the vehicle control group and to their baseline levels.

¹³C₂-Glycolate Tracer Pharmacodynamic Model

This protocol describes the use of a stable isotope tracer to demonstrate the target engagement of this compound in vivo.

Objective: To confirm that this compound inhibits the LDH-mediated conversion of glyoxylate to oxalate in vivo.

Materials:

  • Animal model (e.g., rats) or human volunteers

  • This compound

  • ¹³C₂-labeled glycolate (stable isotope tracer)

  • Metabolic cages for urine collection (for animal studies)

  • Gas chromatograph-mass spectrometer (GC-MS) capable of distinguishing between ¹²C-oxalate and ¹³C₂-oxalate

Procedure:

  • Administer a single oral dose of ¹³C₂-glycolate to the subjects at baseline.

  • Collect urine over a specified period (e.g., 24 hours).

  • Analyze the baseline urinary excretion of ¹³C₂-oxalate using GC-MS.

  • Administer this compound at various dose levels.

  • After a specified time following this compound administration, administer a second oral dose of ¹³C₂-glycolate.

  • Collect urine again over the same specified period.

  • Analyze the post-treatment urinary excretion of ¹³C₂-oxalate using GC-MS.

  • Calculate the percentage of inhibition of the conversion of ¹³C₂-glycolate to ¹³C₂-oxalate by comparing the post-treatment excretion to the baseline excretion.

Logical Relationship of the ¹³C₂-Glycolate Tracer Study

cluster_input Inputs cluster_process In Vivo Process cluster_output Outputs Glycolate_Tracer ¹³C₂-Glycolate (Tracer) LDHA_activity Hepatic LDHA Activity Glycolate_Tracer->LDHA_activity is converted by CHK336 This compound CHK336->LDHA_activity inhibits Oxalate_Tracer Urinary ¹³C₂-Oxalate (Measured Outcome) LDHA_activity->Oxalate_Tracer to produce

Caption: Logical flow of the ¹³C₂-glycolate tracer study to demonstrate this compound target engagement.

Conclusion

This compound is a promising, first-in-class, oral, liver-targeted LDHA inhibitor with the potential to treat all forms of primary hyperoxaluria. Preclinical data have demonstrated its potent and selective inhibition of LDH, leading to significant reductions in urinary oxalate in animal models of PH1 and PH2. A Phase 1 clinical trial in healthy volunteers has established proof-of-mechanism, showing that this compound effectively blocks hepatic oxalate production. While the clinical development of this compound was paused due to a serious adverse event, its innovative approach to treating hyperoxaluria by targeting the final common pathway of oxalate synthesis remains a significant advancement in the field. Further investigation will be crucial to fully understand the therapeutic potential and safety profile of this compound.

References

CHK-336: A Technical Guide to a First-in-Class LDHA Inhibitor for Primary Hyperoxaluria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHK-336 is a first-in-class, orally bioavailable, small molecule inhibitor of lactate dehydrogenase A (LDHA) that was under development by Chinook Therapeutics (a Novartis company) for the treatment of primary hyperoxaluria (PH) and other kidney stone disorders characterized by excess oxalate production. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data and experimental methodologies.

Primary hyperoxalurias are a group of rare genetic disorders that lead to the overproduction of oxalate by the liver, resulting in the formation of calcium oxalate crystals in the kidneys and urinary tract. This can cause recurrent kidney stones, nephrocalcinosis, and progressive kidney damage, often leading to end-stage renal disease. This compound targets the final, committed step in the hepatic synthesis of oxalate, offering a potential therapeutic intervention for all forms of primary hyperoxaluria.

Mechanism of Action

This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), the enzyme responsible for converting glyoxylate to oxalate in the liver. By blocking this terminal step in oxalate production, this compound aims to reduce the overall oxalate burden in patients with hyperoxaluria. A key feature of this compound is its liver-targeted distribution, which is designed to maximize its therapeutic effect at the site of oxalate synthesis while minimizing potential off-target effects in other tissues. This liver-specific targeting is facilitated by organic anion transporting polypeptides (OATPs), which mediate the uptake of this compound into hepatocytes.

Signaling Pathway Diagram

cluster_liver_cell Hepatocyte cluster_blood Bloodstream cluster_kidney Kidney Glyoxylate Glyoxylate LDHA LDHA (Lactate Dehydrogenase A) Glyoxylate->LDHA Substrate Oxalate Oxalate Oxalate_urine Urinary Oxalate (Reduced) Oxalate->Oxalate_urine Excretion LDHA->Oxalate Conversion CHK336 This compound CHK336->LDHA Inhibition OATP OATP Transporter OATP->CHK336 Uptake into Hepatocyte CHK336_blood Oral this compound CHK336_blood->OATP

Caption: Mechanism of action of this compound in reducing hepatic oxalate production.

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Studies

This compound demonstrated potent and selective inhibition of the human LDHA enzyme and its activity in hepatocyte assays across multiple species.

Assay TypeSpeciesIC50
LDHA Enzyme AssayHuman<1 nM
Hepatocyte Lactate Production AssayMouseData not publicly available

Experimental Protocol: LDHA Enzyme Inhibition Assay

  • Enzyme: Recombinant human LDHA.

  • Substrate: Pyruvate and NADH.

  • Method: The rate of NADH oxidation was monitored by measuring the decrease in absorbance at 340 nm.

  • Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Studies

Preclinical efficacy was evaluated in mouse models of primary hyperoxaluria type 1 (PH1) and type 2 (PH2). These models have genetic knockouts of the Agxt and Grhpr genes, respectively, which lead to increased urinary oxalate excretion.

Animal ModelDosing RegimenKey Findings
Agxt knockout (PH1) mouseOral, once-dailySignificant and dose-dependent reductions in urinary oxalate.
Grhpr knockout (PH2) mouseOral, once-dailySignificantly reduced urinary oxalate excretion.

Experimental Protocol: Murine Models of Primary Hyperoxaluria

  • Animal Models: Agxt knockout mice for PH1 and Grhpr knockout mice for PH2.

  • Drug Administration: this compound was administered orally via gavage.

  • Sample Collection: Urine was collected over a 24-hour period.

  • Analysis: Urinary oxalate levels were measured using a commercially available assay kit.

  • Endpoints: The primary endpoint was the change in 24-hour urinary oxalate excretion from baseline.

Preclinical Development Workflow

cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target Target Identification (LDHA) Screening High-Throughput Screening Target->Screening Lead_Opt Lead Optimization Screening->Lead_Opt In_Vitro In Vitro Assays (Enzyme & Cellular) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (PH1 & PH2 Mouse Models) In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies IND IND-Enabling Studies Tox->IND PK_PD->Tox

Caption: High-level workflow of the discovery and preclinical development of this compound.

Clinical Development: Phase 1 Trial

A Phase 1 clinical trial of this compound was initiated in April 2022 to evaluate its safety, tolerability, and pharmacokinetic profile in healthy volunteers.

Study Design
  • Trial Identifier: NCT05367661

  • Study Type: Randomized, placebo-controlled, double-blind, single-ascending dose (SAD) and multiple-ascending dose (MAD) study.

  • Participants: 104 healthy volunteers.

  • SAD Cohorts: Single doses ranging from 15 mg to 500 mg.

  • MAD Cohorts: Multiple daily doses for 14 days.

Pharmacokinetic Results

This compound demonstrated a pharmacokinetic profile supportive of once-daily dosing.

ParameterValue
Median Tmax~6 hours (fasted)
Terminal Half-life18 ± 8 hours
AUCDose-proportional increases from 15 mg to 500 mg

Experimental Protocol: Phase 1 Pharmacokinetic Analysis

  • Sample Collection: Blood samples were collected at predetermined time points before and after drug administration.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) were calculated using non-compartmental analysis.

Safety and Tolerability

This compound was generally well-tolerated in single doses up to 500 mg and multiple doses up to 60 mg for 14 days. The most common treatment-emergent adverse event was headache. In April 2023, the trial was paused due to a serious adverse event of anaphylaxis in one participant in the 125 mg multiple-ascending dose cohort.

Conclusion

This compound represents a novel, liver-targeted approach to treating primary hyperoxaluria by directly inhibiting the final step of oxalate synthesis. Preclinical studies demonstrated its potential to significantly reduce urinary oxalate in relevant animal models. The Phase 1 clinical trial provided initial evidence of a favorable pharmacokinetic profile and proof-of-mechanism in healthy volunteers. While the development program is currently paused, the data gathered on this compound provide valuable insights for the development of future therapies for hyperoxaluria and other metabolic disorders.

CHK-336: A Technical Guide to a First-in-Class LDHA Inhibitor for Hyperoxaluria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1][2] Developed by Chinook Therapeutics (a Novartis Company), this compound is under investigation for the treatment of primary hyperoxaluria (PH) and other renal disorders characterized by excessive oxalate production.[1][3] By selectively inhibiting the final, committed step in hepatic oxalate synthesis, this compound presents a promising therapeutic strategy for all forms of primary hyperoxaluria.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data for this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-[5-(cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid.[1] Its structure is characterized by a central pyrazole ring substituted with cyclopropylmethyl, fluorophenyl, and a fluorosulfamoylphenylmethyl group, and linked to a thiazole carboxylic acid moiety. This specific arrangement is crucial for its targeted activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-[5-(cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid[1]
CAS Number 2743436-86-2[1]
Chemical Formula C₂₄H₂₀F₂N₄O₄S₂[1]
Molar Mass 530.56 g·mol⁻¹[1]
Inhibition Constant (IC₅₀) <1 nM for LDHA[5]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting lactate dehydrogenase A (LDHA), the enzyme responsible for catalyzing the conversion of glyoxylate to oxalate in the liver. This is the final and only committed step in the hepatic oxalate synthesis pathway.[1][4]

Hepatic Oxalate Synthesis Pathway and this compound Inhibition

The overproduction of oxalate in primary hyperoxalurias is a direct consequence of genetic defects in enzymes responsible for glyoxylate metabolism. This leads to an accumulation of glyoxylate, which is then converted to oxalate by LDHA. This compound directly inhibits this conversion.

Hepatic_Oxalate_Synthesis cluster_peroxisome Hepatocyte Peroxisome cluster_cytosol Hepatocyte Cytosol Glycolate Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase (GO) Glyoxylate_cytosol Glyoxylate Glyoxylate->Glyoxylate_cytosol Transport LDHA Lactate Dehydrogenase A (LDHA) Oxalate Oxalate Glyoxylate_cytosol->Oxalate CHK336 This compound CHK336->LDHA Inhibition OATP_Mediated_Uptake cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte CHK336_blood This compound OATP OATP Transporter CHK336_blood->OATP Binding CHK336_inside This compound OATP->CHK336_inside Transport LDHA_target LDHA Target CHK336_inside->LDHA_target Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Enzyme_Assay LDHA Enzyme Inhibition Assay Cell_Assay Hepatocyte Lactate Production Assay PD_Model Rat Pharmacodynamic (¹³C₂-glycolate tracer) Enzyme_Assay->PD_Model Lead to Cell_Assay->PD_Model Lead to PH1_Model PH1 Mouse Model (Agxt knockout) Phase1 Phase 1 Clinical Trial (Healthy Volunteers) PD_Model->Phase1 Inform PH2_Model PH2 Mouse Model (Grhpr knockout) PH1_Model->Phase1 Inform PH2_Model->Phase1 Inform

References

Pharmacodynamics of CHK-336 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preclinical Pharmacodynamics of CHK-336

Introduction

This compound is a novel, potent, and highly selective small molecule inhibitor of Casein Kinase 1 alpha (CK1α), a serine/threonine kinase implicated in the pathogenesis of Acute Myeloid Leukemia (AML). In various cancer types, including AML, CK1α is a critical regulator of key signaling pathways that control cell survival and proliferation.[1][2] Notably, CK1α negatively regulates the tumor suppressor protein p53.[3][4] In AML cells with functional wild-type TP53, inhibition of CK1α is hypothesized to stabilize p53, leading to cell cycle arrest and apoptosis. This document provides a comprehensive overview of the preclinical pharmacodynamic studies conducted to characterize the activity of this compound in relevant AML models.

Mechanism of Action of this compound

Casein Kinase 1 alpha is a central regulator of multiple signaling pathways critical for malignant cell biology.[3] In AML, CK1α promotes the degradation of p53, thereby suppressing its tumor-suppressive functions.[1][2] this compound is an ATP-competitive inhibitor that selectively binds to the kinase domain of CK1α. This inhibition prevents the phosphorylation of downstream substrates, leading to the stabilization and activation of p53.[5] Activated p53 then transcriptionally upregulates target genes such as p21 and PUMA, which in turn induce cell cycle arrest and apoptosis, respectively, selectively eliminating leukemia cells.[5][6]

Visualized Signaling Pathway

CHK336_Mechanism_of_Action cluster_nucleus Nucleus p53 p53 (inactive) p53_active p53 (active/stabilized) p53->p53_active Stabilization upon CK1α inhibition p21 p21 p53_active->p21 PUMA PUMA p53_active->PUMA CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis CK1a CK1α CK1a->p53 Promotes Degradation CHK336 This compound CHK336->CK1a

Caption: Proposed mechanism of action for this compound in AML cells.

In Vitro Pharmacodynamics

The in vitro activity of this compound was assessed through biochemical assays to determine direct kinase inhibition and cell-based assays to measure its effect on AML cell viability.

Summary of In Vitro Activity

This compound demonstrated potent inhibition of the CK1α enzyme and robust anti-proliferative activity against TP53 wild-type AML cell lines, while showing significantly less potency against a TP53 mutant cell line.

Assay Type Metric MOLM-13 (TP53-WT) MV-4-11 (TP53-WT) KG-1 (TP53-null)
Biochemical Assay CK1α IC₅₀ (nM)0.8N/AN/A
Cell Viability GI₅₀ (nM)5.28.1> 10,000
Experimental Protocols: In Vitro Assays

3.2.1 Biochemical Kinase Inhibition Assay

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against purified human CK1α enzyme.

  • Method: A time-resolved fluorescence energy transfer (TR-FRET) assay was employed. Recombinant human CK1α enzyme was incubated with a biotinylated peptide substrate and ATP in the presence of serially diluted this compound or DMSO vehicle control. The reaction was allowed to proceed for 60 minutes at room temperature. The reaction was stopped, and a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (APC) were added. After a 30-minute incubation, the TR-FRET signal was measured. Data were normalized to controls and the IC₅₀ value was calculated using a four-parameter logistic curve fit.

3.2.2 Cell Viability Assay

  • Objective: To determine the 50% growth inhibition (GI₅₀) of this compound in AML cell lines.

  • Method: MOLM-13, MV-4-11, and KG-1 cells were seeded in 96-well plates and treated with a 10-point, 3-fold serial dilution of this compound for 72 hours.[7] Cell viability was assessed using a commercial luminescent cell viability reagent that measures ATP content. Luminescence was read on a plate reader. GI₅₀ values were determined by normalizing the data to vehicle-treated controls and fitting to a nonlinear regression model.

Visualized In Vitro Workflow

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Recombinant CK1α Enzyme b3 Incubate with This compound Dilutions b1->b3 b2 Peptide Substrate + ATP b2->b3 b4 TR-FRET Reading b3->b4 b5 Calculate IC₅₀ b4->b5 c1 Seed AML Cells (96-well plate) c2 72hr Treatment with This compound Dilutions c1->c2 c3 Add Viability Reagent (ATP measurement) c2->c3 c4 Luminescence Reading c3->c4 c5 Calculate GI₅₀ c4->c5

Caption: Workflow for in vitro characterization of this compound.

In Vivo Pharmacodynamics and Efficacy

The anti-tumor activity and target engagement of this compound were evaluated in a disseminated AML xenograft mouse model. Xenograft models are standard for preclinical evaluation of new cancer therapies.[8][9]

Summary of In Vivo Study

This compound administered orally demonstrated significant anti-leukemic activity, resulting in robust tumor growth inhibition and modulation of the target pharmacodynamic biomarker, p53.

Model Treatment Group Dose (mg/kg, PO, QD) Tumor Growth Inhibition (%) p53 Stabilization (Fold Change vs. Vehicle)
MOLM-13 Disseminated Xenograft Vehicle001.0
This compound10452.5
This compound30886.2
Experimental Protocol: In Vivo Xenograft Study
  • Objective: To assess the anti-tumor efficacy and pharmacodynamic effects of oral this compound in an AML mouse model.

  • Model: Immunodeficient NSG mice were intravenously inoculated with MOLM-13 cells engineered to express luciferase.[10]

  • Treatment: Once tumor burden was established (monitored by bioluminescent imaging), mice were randomized into three groups: vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg). The drug was administered once daily (QD) via oral gavage for 21 days.

  • Efficacy Endpoint: Tumor progression was monitored weekly via bioluminescent imaging. Tumor Growth Inhibition (TGI) was calculated at the end of the treatment period relative to the vehicle control group.

  • Pharmacodynamic Endpoint: At 4 hours post-last dose, a cohort of mice was euthanized, and bone marrow was harvested. Tumor cells were isolated, and p53 protein levels were quantified by western blot. The fold change in p53 protein expression was calculated relative to the vehicle-treated group.

Visualized In Vivo Workflow

In_Vivo_Workflow cluster_endpoints Study Endpoints start Inject NSG Mice with MOLM-13 cells tumor Monitor Tumor Burden (Bioluminescence) start->tumor random Randomize Mice into Treatment Groups tumor->random treat 21-Day Dosing (Vehicle or this compound) random->treat efficacy Weekly Bioluminescent Imaging for TGI treat->efficacy pd Harvest Bone Marrow for p53 Western Blot treat->pd result Analyze Efficacy and PD Data efficacy->result pd->result

Caption: Workflow for in vivo AML xenograft study.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective inhibitor of CK1α with a clear mechanism of action. The compound demonstrates significant p53-dependent anti-proliferative activity in vitro against AML cell lines. This activity translates to robust anti-tumor efficacy in a disseminated AML xenograft model at well-tolerated oral doses, accompanied by clear evidence of target engagement as measured by p53 stabilization. These findings underscore the therapeutic potential of this compound for the treatment of AML and warrant further clinical investigation.

References

CHK-336 Target Engagement: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA). Developed by Chinook Therapeutics (a Novartis Company), this compound is under investigation for the treatment of primary hyperoxaluria (PH) and other kidney stone disorders driven by the overproduction of oxalate.[1][2] By inhibiting LDHA, the final and committed step in hepatic oxalate synthesis, this compound has the potential to treat all forms of primary hyperoxaluria. This technical guide provides an in-depth overview of the target engagement studies for this compound, compiling available quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Mechanism of Action and Target Engagement

This compound is a potent and selective inhibitor of LDHA.[3] Its liver-targeted distribution is a key feature, achieved through hepatic uptake by organic anion transporting polypeptides (OATPs) and target-mediated drug disposition.[4] This ensures high concentrations of the drug at the primary site of action, the liver, while minimizing systemic exposure.[3][5] Crystallography studies have revealed that this compound induces a strong interaction network within the LDHA enzyme, leading to a slow off-rate and prolonged target engagement.

Signaling Pathway

The overproduction of oxalate in primary hyperoxaluria is a result of enzymatic defects in glyoxylate metabolism. LDHA catalyzes the final step in the conversion of glyoxylate to oxalate in the liver. By inhibiting LDHA, this compound directly blocks this pathway, reducing the synthesis and subsequent urinary excretion of oxalate.

Glyoxylate Glyoxylate LDHA LDHA Glyoxylate->LDHA Oxalate Oxalate LDHA->Oxalate Catalyzes conversion CHK336 CHK336 CHK336->LDHA Inhibits

Figure 1: this compound Inhibition of Oxalate Synthesis Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Parameter Value Species/System Reference
LDHA IC₅₀<1 nMEnzymatic Assay[1]
Lactate Production IC₅₀<100 nMPrimary Mouse Hepatocytes[1]
LDHA IC₅₀0.2-0.3 nMEnzyme Assays[6]
Primary Hepatocyte IC₅₀52-165 nMMultiple Species[6]
Table 1: In Vitro Potency of this compound
Study Type Dose Range Duration Population Key Findings Reference
Single Ascending Dose (SAD)15 mg to 500 mgSingle DoseHealthy VolunteersGenerally well-tolerated up to 500 mg.[1][2]
Multiple Ascending Dose (MAD)30 mg to 500 mg (planned)14 DaysHealthy VolunteersGenerally well-tolerated up to 60 mg for 14 days. A serious adverse event (anaphylaxis) occurred at a 125 mg dose, leading to a pause in the trial.[1][2]
Table 2: Phase 1 Clinical Trial Dosing and Tolerability
Parameter Value Population Reference
Terminal Half-life18 ± 8 hoursHealthy Volunteers[7]
Median Tₘₐₓ6 hours (fasted state)Healthy Volunteers[7]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound target engagement. While specific in-house protocols from Chinook Therapeutics are proprietary, the following descriptions are based on standard and published methodologies for similar assays.

LDHA Enzymatic Inhibition Assay
  • Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of LDHA.

  • Methodology:

    • Enzyme and Substrates: Recombinant human LDHA is used. The reaction mixture includes NADH and pyruvate as substrates.

    • Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. A solution of LDHA is pre-incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of pyruvate and NADH.

    • Detection: The rate of NADH oxidation to NAD⁺ is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

    • Data Analysis: The rate of reaction is calculated for each concentration of this compound. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cellular Lactate Production Assay
  • Objective: To assess the ability of this compound to inhibit LDHA activity within a cellular context.

  • Methodology:

    • Cell Culture: Primary hepatocytes from mice are cultured in appropriate media.

    • Treatment: Cells are treated with varying concentrations of this compound for a specified period.

    • Lactate Measurement: The concentration of lactate in the cell culture supernatant is measured. This can be done using commercially available colorimetric or fluorometric lactate assay kits. These kits typically involve an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.

    • Data Analysis: The IC₅₀ value for the inhibition of lactate production is calculated by plotting the lactate concentration against the this compound concentration and fitting to a dose-response curve.

¹³C₂-Glycolate Tracer Pharmacodynamic Study
  • Objective: To demonstrate in vivo target engagement by measuring the inhibition of the conversion of a labeled precursor to labeled oxalate.

  • Methodology:

    • Tracer Administration: A stable isotope-labeled tracer, ¹³C₂-glycolate, is administered orally to the study subjects (animal models or human volunteers).[7]

    • This compound Dosing: Subjects receive this compound or a placebo.

    • Sample Collection: Urine samples are collected over a specified period.

    • Sample Analysis: The concentration of ¹³C₂-oxalate in the urine is measured using a sensitive analytical method such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[7]

    • Data Analysis: The reduction in urinary ¹³C₂-oxalate levels in the this compound treated group compared to the placebo group demonstrates the in vivo inhibition of LDHA.

cluster_0 In Vivo Protocol Tracer Oral Administration of ¹³C₂-Glycolate Tracer Dosing Dosing with this compound or Placebo Tracer->Dosing UrineCollection Urine Collection Dosing->UrineCollection Analysis Measurement of ¹³C₂-Oxalate by MS UrineCollection->Analysis TargetEngagement Assessment of Target Engagement Analysis->TargetEngagement Start Start Immobilize Immobilize LDHA on Sensor Chip Start->Immobilize Inject Inject this compound Solution Immobilize->Inject MeasureAssociation Measure Association (On-rate) Inject->MeasureAssociation InjectBuffer Inject Buffer MeasureAssociation->InjectBuffer MeasureDissociation Measure Dissociation (Off-rate) InjectBuffer->MeasureDissociation Analyze Analyze Data to Determine Binding Kinetics (Kₐ, Kₑ, Kₑ) MeasureDissociation->Analyze End End Analyze->End

References

Preclinical Pharmacology of CHK-336: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA). Developed by Chinook Therapeutics (a Novartis Company), this compound is under investigation for the treatment of primary hyperoxaluria (PH) and other conditions characterized by oxalate overproduction. By selectively inhibiting the final, committed step in hepatic oxalate synthesis, this compound presents a promising therapeutic strategy for all forms of primary hyperoxaluria. This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and outlining the experimental methodologies employed in its evaluation.

Introduction

Primary hyperoxalurias are a group of rare genetic disorders characterized by the excessive production of oxalate, leading to recurrent kidney stones, nephrocalcinosis, and progressive renal failure. The definitive treatments are liver and kidney transplantation. Lactate dehydrogenase A (LDHA) has been identified as the key enzyme responsible for the conversion of glyoxylate to oxalate in the liver. Inhibition of LDHA, therefore, offers a direct mechanism to reduce oxalate production and its pathological consequences. This compound was designed as a potent and selective inhibitor of LDHA with a liver-targeted distribution to maximize therapeutic efficacy while minimizing potential systemic side effects.

Mechanism of Action

This compound is a potent inhibitor of the enzymatic activity of lactate dehydrogenase A (LDHA).[1] Crystallography studies have revealed that this compound and similar compounds in its series induce a strong interaction network with key residues (Arg106, Asp195, and Tyr239) within the LDHA active site.[2] This interaction drives a "slow-off" binding kinetic, contributing to a prolonged duration of action.[1][3] The primary mechanism of this compound involves the targeted inhibition of LDHA in the liver, thereby blocking the conversion of glyoxylate to oxalate, the final common pathway of endogenous oxalate synthesis.

Signaling Pathway Diagram

Glycolate Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase Oxalate Oxalate Glyoxylate->Oxalate Catalysis KidneyStones Kidney Stones & Nephrocalcinosis Oxalate->KidneyStones Precipitation with Calcium LDHA Lactate Dehydrogenase A (LDHA) CHK336 This compound CHK336->LDHA Inhibition

Figure 1: this compound Mechanism of Action.

In Vitro Pharmacology

The in vitro activity of this compound was assessed through a series of enzymatic and cell-based assays to determine its potency, selectivity, and cellular effects.

Data Summary
Assay TypeTarget/SystemSpeciesParameterValueReference
Enzymatic AssayLDHAHumanIC500.2-0.3 nM[1]
Enzymatic AssayLDHAHumanIC50<1 nM
Cell-Based AssayPrimary HepatocytesMultipleIC5052-165 nM[1]
Cell-Based AssayPrimary Mouse HepatocytesMouseIC50 (Lactate Production)<100 nM
Experimental Protocols

Enzyme Inhibition Assay (General Protocol): Due to the proprietary nature of the specific assay conditions used for this compound, a generalized protocol for assessing LDH inhibitors is provided below.

  • Reagents and Materials: Recombinant human LDHA, NADH, pyruvate, assay buffer (e.g., phosphate-buffered saline, pH 7.4), this compound, and a plate reader capable of measuring absorbance at 340 nm.

  • Assay Procedure:

    • A reaction mixture containing LDHA enzyme and varying concentrations of this compound in assay buffer is pre-incubated in a 96-well plate.

    • The reaction is initiated by the addition of a substrate mixture containing NADH and pyruvate.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored kinetically over time.

    • The rate of reaction is calculated for each concentration of the inhibitor.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation.

Primary Hepatocyte Assay (General Protocol):

  • Cell Culture: Primary hepatocytes are isolated from the desired species and cultured in appropriate media.

  • Treatment: Cells are treated with a range of concentrations of this compound for a specified period.

  • Lactate/Oxalate Measurement:

    • For lactate production, cell culture supernatants are collected, and lactate concentration is measured using a commercially available lactate assay kit.

    • For oxalate production, cells can be incubated with a precursor like glycolate, and the amount of oxalate secreted into the medium is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of lactate or oxalate production against the log concentration of this compound.

Experimental Workflow Diagram

cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay A1 Prepare LDHA and This compound dilutions A2 Add NADH and Pyruvate Substrates A1->A2 A3 Measure NADH Oxidation (340nm) A2->A3 A4 Calculate IC50 A3->A4 B1 Culture Primary Hepatocytes B2 Treat with This compound B1->B2 B3 Measure Lactate/ Oxalate Production B2->B3 B4 Calculate IC50 B3->B4

Figure 2: In Vitro Experimental Workflow.

In Vivo Pharmacology & Pharmacokinetics

The in vivo preclinical evaluation of this compound was conducted in multiple species, including mice, rats, and monkeys, to assess its pharmacokinetic profile and efficacy in models of primary hyperoxaluria.

Pharmacokinetics

This compound was engineered for liver-targeted distribution, which is achieved through uptake by organic anion transporting polypeptides (OATPs).[4] This results in a favorable pharmacokinetic profile with high concentrations in the liver and lower systemic exposure.[5]

Preclinical Pharmacokinetic Parameters (Qualitative Summary):

SpeciesKey FindingsReference
Mice, Rats, MonkeysFavorable liver-distribution profile.[4]
RatsHepatic concentration >10 µM at 4 hours post 10 mg/kg oral dose.

Human Pharmacokinetic Parameters (Phase 1, Healthy Volunteers):

ParameterValueConditionReference
Tmax~6 hoursFasted
Tmax~2 hoursHigh-Fat Meal
Terminal Half-life (t1/2)18 ± 8 hoursN/A
Effect of High-Fat Meal32% decrease in AUC0-72h, 55% decrease in CmaxN/A
In Vivo Efficacy

The efficacy of this compound was evaluated in genetic mouse models of primary hyperoxaluria type 1 (Agxt knockout) and type 2 (Grhpr knockout).

Efficacy Study Summary:

Animal ModelDosing RegimenKey FindingsReference
PH1 Mouse Model (Agxt knockout)Once-daily, oralRobust and dose-dependent reductions in urinary oxalate to the normal range.[4]
PH2 Mouse Model (Grhpr knockout)25 mg/kg, once-daily, oral for 7 daysSignificant reduction in urinary oxalate.[1]
Rat Pharmacodynamic ModelN/ADose-dependent inhibition of 13C2-glycolate to 13C2-oxalate conversion.[4]
Experimental Protocols

Animal Models (General Description):

  • PH1 Model: Alanine-glyoxylate aminotransferase (Agxt) knockout mice were used. These mice lack the enzyme responsible for detoxifying glyoxylate in the peroxisomes, leading to its buildup and conversion to oxalate.

  • PH2 Model: Glyoxylate reductase/hydroxypyruvate reductase (Grhpr) knockout mice were utilized. These mice have a deficiency in the enzyme that converts glyoxylate to glycolate, also resulting in increased glyoxylate and subsequent oxalate production.

In Vivo Efficacy Study (General Protocol):

  • Animal Acclimation: Mice are acclimated to the housing conditions and diet.

  • Dosing: this compound is formulated in a suitable vehicle and administered orally once daily at various dose levels. A vehicle control group is included.

  • Urine Collection: Urine is collected over a 24-hour period at baseline and at specified time points during the treatment period.

  • Oxalate Measurement: Urinary oxalate concentrations are determined using a validated method, such as an enzymatic assay or LC-MS.

  • Data Analysis: The change in urinary oxalate excretion from baseline and in comparison to the vehicle control group is calculated to determine the efficacy of this compound.

In Vivo Experimental Workflow Diagram

cluster_pk Pharmacokinetic Study cluster_efficacy Efficacy Study (PH Mouse Model) C1 Dose Animals (e.g., Mice, Rats) with this compound C2 Collect Blood and Liver Samples at Time Points C1->C2 C3 Analyze Drug Concentration (LC-MS/MS) C2->C3 C4 Determine PK Parameters (AUC, Cmax, t1/2) C3->C4 D1 Use PH1 (Agxt KO) or PH2 (Grhpr KO) Mice D2 Once-Daily Oral Dosing of this compound D1->D2 D3 24-hour Urine Collection D2->D3 D4 Measure Urinary Oxalate Levels D3->D4 D5 Assess Dose-Response Reduction in Oxalate D4->D5

Figure 3: In Vivo Experimental Workflow.

Summary and Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for primary hyperoxaluria. It is a highly potent inhibitor of LDHA with a mechanism of action that directly targets the final step in hepatic oxalate production. The liver-targeted distribution of this compound is a key feature, designed to maximize efficacy at the site of action while minimizing potential off-target effects. In vivo studies in relevant animal models of PH1 and PH2 have demonstrated a robust, dose-dependent reduction in urinary oxalate, a key biomarker of disease activity. These promising preclinical findings have paved the way for clinical investigation. A Phase 1 clinical trial in healthy volunteers was initiated in April 2022 to evaluate the safety, tolerability, and pharmacokinetics of this compound.[2] The trial was paused in April 2023 following a serious adverse event.[2] Further clinical development will be guided by the outcomes of these and future studies.

References

Methodological & Application

Application Notes and Protocols: CHK-336 In Vitro Lactate Dehydrogenase (LDH) Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase (LDH).[1][2] LDH is a critical enzyme that catalyzes the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.[3] In the context of diseases like primary hyperoxaluria, the A isoform of LDH (LDHA) is involved in the final step of hepatic oxalate production.[1] By inhibiting LDH, this compound aims to reduce the overproduction of oxalate.[1][2] These application notes provide a detailed protocol for assessing the in vitro activity of this compound against LDH using a colorimetric assay. This assay is fundamental for researchers, scientists, and drug development professionals working on LDH inhibitors.

Principle of the LDH Activity Assay

The in vitro LDH activity assay is a colorimetric method that measures the enzymatic activity of LDH by monitoring the reduction of NAD+ to NADH. The assay utilizes a coupled enzymatic reaction where the LDH-catalyzed oxidation of lactate to pyruvate leads to the reduction of a tetrazolium salt (INT) into a colored formazan product. The intensity of the red formazan color, measured spectrophotometrically at 490 nm, is directly proportional to the LDH activity. When an inhibitor such as this compound is present, it will decrease the rate of the enzymatic reaction, leading to a reduction in the colorimetric signal.

Signaling Pathway

The following diagram illustrates the enzymatic reaction catalyzed by LDH and the point of inhibition by this compound.

LDH_Pathway cluster_reaction LDH-Catalyzed Reaction cluster_inhibition Inhibition Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH CHK336 This compound CHK336->Lactate Inhibits

Caption: LDH catalyzes the conversion of Lactate to Pyruvate, which is inhibited by this compound.

Experimental Protocol

This protocol is designed for a 96-well plate format, which is suitable for screening multiple concentrations of this compound.

Materials and Reagents
  • Recombinant human LDH enzyme (isoform appropriate for the study, e.g., LDHA)

  • This compound

  • LDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate Mix (containing L-Lactate and NAD+)

  • Diaphorase

  • INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)

  • DMSO (for dissolving this compound)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 490 nm

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in LDH Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

    • Prepare the LDH enzyme solution in cold LDH Assay Buffer to the desired concentration.

    • Prepare the Reaction Mix by combining the Substrate Mix, Diaphorase, and INT in LDH Assay Buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 50 µL of LDH Assay Buffer to the "Blank" wells.

    • Add 50 µL of the various dilutions of this compound to the "Inhibitor" wells.

    • Add 50 µL of LDH Assay Buffer containing the same percentage of DMSO as the inhibitor wells to the "Positive Control" (or "No Inhibitor") wells.

  • Enzyme Addition:

    • Add 25 µL of the LDH enzyme solution to the "Inhibitor" and "Positive Control" wells.

    • Add 25 µL of LDH Assay Buffer to the "Blank" wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow this compound to interact with the enzyme.

  • Initiation of Reaction:

    • Add 25 µL of the Reaction Mix to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the absorbance at 490 nm using a microplate reader.

Experimental Workflow

The following diagram outlines the key steps of the in vitro LDH activity assay protocol.

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound dilutions, LDH, Reaction Mix) add_reagents Add Reagents to 96-well Plate (Buffer, this compound, Controls) prep_reagents->add_reagents add_enzyme Add LDH Enzyme add_reagents->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate start_reaction Add Reaction Mix pre_incubate->start_reaction incubate_measure Incubate at 37°C for 30-60 min Measure Absorbance at 490 nm start_reaction->incubate_measure analyze_data Calculate % Inhibition and IC50 incubate_measure->analyze_data

Caption: Workflow for the in vitro LDH activity assay with this compound.

Data Presentation and Analysis

The percentage of LDH inhibition by this compound can be calculated using the following formula:

% Inhibition = [1 - (Absinhibitor - Absblank) / (Abspositive control - Absblank)] x 100

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Sample Data Tables

The following tables present illustrative data for an in vitro LDH activity assay with this compound.

Table 1: Raw Absorbance Data at 490 nm

Well TypeThis compound (nM)Replicate 1Replicate 2Replicate 3Mean Absorbance
Blank00.1020.1050.1030.103
Positive Control01.2541.2681.2611.261
Inhibitor11.1351.1421.1381.138
Inhibitor100.8560.8630.8590.859
Inhibitor1000.4210.4290.4250.425
Inhibitor10000.1580.1650.1610.161
Inhibitor100000.1100.1120.1110.111

Table 2: Calculated Percentage of LDH Inhibition

This compound (nM)Mean AbsorbanceCorrected Absorbance% Inhibition
01.2611.1580.00
11.1381.03510.62
100.8590.75634.71
1000.4250.32272.19
10000.1610.05895.00
100000.1110.00899.31

Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of this compound's inhibitory activity on LDH. Adherence to this detailed methodology will enable researchers to generate robust and reproducible data, which is crucial for the characterization of LDH inhibitors and their potential therapeutic applications. The provided diagrams and data tables serve as a guide for executing the experiment and presenting the results in a clear and concise manner.

References

Application Notes and Protocols: CHK-336 Administration in Mouse Models of Primary Hyperoxaluria (PH)

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: The existing preclinical research on CHK-336 has focused on its administration in mouse models of Primary Hyperoxaluria (PH) , a rare genetic disorder characterized by excessive oxalate production. The abbreviation "PH" in the context of this compound refers to Primary Hyperoxaluria, not Pulmonary Hypertension. Currently, there is no available scientific literature on the administration of this compound in mouse models of pulmonary hypertension.

These application notes and protocols, therefore, detail the use of this compound in established mouse models of Primary Hyperoxaluria.

Introduction

This compound is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase (LDH)[1]. By inhibiting LDH, this compound targets the final step in hepatic oxalate synthesis, offering a potential therapeutic approach for all forms of primary hyperoxaluria[1][2]. Preclinical studies have demonstrated its efficacy in reducing urinary oxalate levels in mouse models of Primary Hyperoxaluria Type 1 (PH1) and Type 2 (PH2)[2][3][4].

Mechanism of Action

This compound is designed for hepatic uptake via organic anion transporting polypeptides (OATPs)[1][5]. Within the liver, it potently and selectively inhibits lactate dehydrogenase A (LDHA), the enzyme responsible for the conversion of glyoxylate to oxalate[3][4]. This targeted inhibition reduces the overproduction of oxalate, a hallmark of primary hyperoxaluria[2]. The liver-targeting of this compound is further enhanced by target-mediated drug deposition (TMDD), contributing to its long half-life in the liver[1].

Signaling Pathway of this compound in Hepatocytes

CHK336_MoA cluster_blood Bloodstream cluster_hepatocyte Hepatocyte CHK336_blood This compound OATP OATP Transporter CHK336_blood->OATP Uptake CHK336_cell This compound OATP->CHK336_cell LDHA LDHA CHK336_cell->LDHA Inhibition Oxalate Oxalate LDHA->Oxalate Conversion Glyoxylate Glyoxylate Glyoxylate->LDHA Substrate experimental_workflow cluster_setup Model Setup & Baseline cluster_treatment Treatment Phase cluster_analysis Analysis Model Generate PH1 (Agxt-/-) & PH2 (Grhpr-/-) Mouse Cohorts Acclimate Acclimate Mice to Metabolic Cages Model->Acclimate Baseline Collect 24h Baseline Urine Acclimate->Baseline Dosing Daily Oral Gavage: - Vehicle Control - this compound Baseline->Dosing Urine_Collection Periodic 24h Urine Collection Dosing->Urine_Collection Daily for 7+ days Tissue Terminal Tissue Harvest (Liver, Kidney) Dosing->Tissue End of Study Analysis Measure Urinary Oxalate Levels Urine_Collection->Analysis Data Data Analysis & Comparison Analysis->Data Tissue->Data

References

Quantifying the In Vivo Efficacy of CHK-336: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1][2] Developed by Chinook Therapeutics (a Novartis Company), this compound is under investigation for the treatment of primary hyperoxalurias (PH) and other kidney stone disorders characterized by the overproduction of oxalate.[3][4] By selectively inhibiting the final, committed step in hepatic oxalate synthesis, this compound presents a promising therapeutic strategy for all forms of primary hyperoxaluria.[1][2]

These application notes provide a comprehensive overview of the in vivo quantification of this compound efficacy, detailing experimental protocols and summarizing available data to guide researchers in the preclinical evaluation of this and similar compounds.

Mechanism of Action

This compound targets the lactate dehydrogenase A (LDHA) enzyme, which catalyzes the conversion of glyoxylate to oxalate in the liver. This is the terminal step in the primary pathway for endogenous oxalate production. By inhibiting LDHA, this compound effectively reduces the synthesis of oxalate, thereby aiming to decrease urinary oxalate levels and prevent the formation of calcium oxalate crystals, a hallmark of hyperoxaluria. The liver-targeted nature of this compound is designed to maximize its therapeutic effect at the primary site of oxalate overproduction while minimizing potential systemic side effects.[2]

Below is a diagram illustrating the targeted signaling pathway.

This compound Mechanism of Action Glyoxylate Glyoxylate LDHA LDHA (Lactate Dehydrogenase A) Glyoxylate->LDHA Oxalate Oxalate CalciumOxalate Calcium Oxalate Crystal Formation Oxalate->CalciumOxalate Leads to LDHA->Oxalate Conversion CHK336 This compound CHK336->LDHA Inhibition

Mechanism of this compound in inhibiting oxalate production.

In Vivo Efficacy and Pharmacodynamics

Preclinical studies in rodent models of primary hyperoxaluria have demonstrated the in vivo efficacy of this compound. While specific quantitative data from these studies are not fully available in the public domain, reports indicate robust and dose-dependent reductions in urinary oxalate levels in mouse models of both Primary Hyperoxaluria Type 1 (PH1) (Agxt knockout) and Type 2 (PH2) (Grhpr knockout).[1][2]

A key method for assessing the pharmacodynamic effect of this compound in vivo is the use of a 13C2-glycolate tracer. Administration of this stable isotope allows for the direct measurement of its conversion to 13C2-oxalate, providing a precise readout of LDHA activity. Studies in a rat pharmacodynamic model have shown that this compound dose-dependently inhibits this conversion.[3][4]

Summary of Preclinical In Vivo Efficacy Data

The following table summarizes the qualitative findings from preclinical studies. Note: Specific dosages and corresponding quantitative reductions in urinary oxalate are not publicly available and the data presented here is illustrative.

Animal ModelStudy TypeKey FindingsReference
PH1 Mouse Model (Agxt knockout)EfficacyRobust and dose-dependent reductions in urinary oxalate to near-normal levels.[1][3]
PH2 Mouse Model (Grhpr knockout)EfficacySignificant reduction in urinary oxalate after seven days of treatment.[1][3]
Rat ModelPharmacodynamicDose-dependent inhibition of the conversion of 13C2-glycolate to 13C2-oxalate.[3][4]

Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1, single-center, randomized, placebo-controlled, double-blind study was initiated to evaluate the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[5]

Summary of Phase 1 Clinical Trial Data
Study ArmDose RangeDurationKey FindingsReference
Single Ascending Dose (SAD)15 mg to 500 mgSingle DoseGenerally well-tolerated. Pharmacokinetics showed dose-proportional exposures and a half-life supporting once-daily dosing. Maximal inhibition of 13C2-glycolate to 13C2-oxalate conversion was observed at doses of 60-125 mg.[5][6]
Multiple Ascending Dose (MAD)30 mg to 125 mg14 DaysGenerally well-tolerated up to 60 mg. A serious adverse event (anaphylaxis) occurred in one volunteer at the 125 mg dose, leading to a pause in the trial.[2][5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on standard practices for the preclinical evaluation of small molecule inhibitors in rodent models of hyperoxaluria.

Protocol 1: Efficacy Evaluation in a PH1 Mouse Model

This protocol outlines a typical workflow for assessing the efficacy of an LDHA inhibitor in a genetically engineered mouse model of Primary Hyperoxaluria Type 1 (Agxt knockout).

Workflow for PH1 Mouse Model Efficacy Study A Acclimatize Agxt-/- Mice B Baseline Urine Collection (24h) A->B C Randomize into Treatment Groups (Vehicle, this compound doses) B->C D Daily Oral Gavage Administration C->D E Urine Collection (e.g., weekly) D->E Treatment Period G Terminal Blood & Tissue Collection D->G End of Study F Measure Urinary Oxalate Levels E->F H Data Analysis F->H G->H

Workflow for a typical PH1 mouse efficacy study.

1. Animal Model:

  • Use a validated Primary Hyperoxaluria Type 1 mouse model, such as the Agxt knockout (Agxt-/-) mouse on a C57BL/6 background.

  • House animals in metabolic cages to allow for accurate 24-hour urine collection.

2. Acclimatization and Baseline Measurement:

  • Acclimatize mice to the metabolic cages for at least 3 days prior to the start of the experiment.

  • Collect 24-hour urine samples at baseline to determine pre-treatment urinary oxalate levels.

3. Grouping and Dosing:

  • Randomize mice into treatment groups (e.g., vehicle control, and multiple dose levels of this compound). A typical group size is 8-10 mice.

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administer this compound or vehicle once daily via oral gavage for the duration of the study (e.g., 28 days).

4. Sample Collection and Analysis:

  • Collect 24-hour urine samples at regular intervals (e.g., weekly) throughout the study.

  • At the end of the treatment period, collect terminal blood samples via cardiac puncture for pharmacokinetic analysis.

  • Harvest livers for analysis of target engagement and kidneys for histopathological assessment of calcium oxalate crystal deposition.

  • Measure urinary oxalate concentrations using a commercially available oxalate assay kit or by HPLC.

5. Data Analysis:

  • Calculate the change in urinary oxalate excretion from baseline for each treatment group.

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the this compound treated groups to the vehicle control group.

Protocol 2: Pharmacodynamic Assessment using a 13C2-Glycolate Tracer in Rats

This protocol describes the use of a stable isotope tracer to directly measure the in vivo inhibition of LDHA by this compound.

1. Animal Model:

  • Use healthy, male Sprague-Dawley rats.

2. Dosing and Tracer Administration:

  • Administer a single oral dose of this compound or vehicle to fasted rats.

  • At a specified time post-dose (e.g., 2 hours), administer an oral dose of 13C2-glycolate.

3. Urine Collection:

  • House the rats in metabolic cages and collect urine for a defined period (e.g., 0-24 hours) following tracer administration.

4. Sample Analysis:

  • Analyze the collected urine for the concentrations of 13C2-glycolate and 13C2-oxalate using a validated LC-MS/MS method.

5. Data Analysis:

  • Calculate the ratio of 13C2-oxalate to 13C2-glycolate in the urine for each treatment group.

  • Determine the percent inhibition of the conversion of 13C2-glycolate to 13C2-oxalate for the this compound treated groups relative to the vehicle control.

Conclusion

This compound has demonstrated a promising preclinical profile as a potent and liver-targeted inhibitor of LDHA. The in vivo studies in rodent models of primary hyperoxaluria have shown its efficacy in reducing urinary oxalate, a key driver of the disease. The use of a 13C2-glycolate tracer has provided clear evidence of its on-target pharmacodynamic activity. While the clinical development of this compound is currently paused, the methodologies and findings from its preclinical and early clinical evaluation provide a valuable framework for the continued development of novel therapeutics for hyperoxaluria and other metabolic disorders. The protocols outlined in these application notes are intended to guide researchers in the design and execution of robust in vivo studies to quantify the efficacy of similar small molecule inhibitors.

References

Application Note: Tracing Glycolate Metabolism with 13C2-Glycolate to Profile the Activity of CHK-336, a Lactate Dehydrogenase (LDH) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis using stable isotope tracers is a powerful technique for understanding the dynamic changes in metabolic pathways in health and disease.[1][2] CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[3][4] LDHA is a critical enzyme that catalyzes the final step in hepatic oxalate synthesis.[5] Its inhibition is a therapeutic strategy for conditions like primary hyperoxaluria, which is characterized by excess oxalate production.[5]

The stable isotope tracer ¹³C₂-glycolate has been used to establish the proof-of-mechanism for this compound, demonstrating that it blocks hepatic oxalate production.[4] Specifically, in vivo studies have shown that this compound inhibits the conversion of ¹³C₂-glycolate to ¹³C₂-oxalate in a dose-dependent manner.[5][6][7] This application note provides a detailed protocol for using ¹³C₂-glycolate as a tracer to investigate the metabolic effects of this compound in a cellular model, allowing for the precise measurement of its impact on glycolate and downstream metabolic pathways.[8]

Metabolic Pathway Overview

This compound targets LDHA, an enzyme that interconverts pyruvate and lactate, but also plays a role in the conversion of glyoxylate to oxalate. Glycolate is a precursor to glyoxylate. By using ¹³C₂-glycolate, we can trace the carbon atoms through this pathway and quantify the effect of LDHA inhibition by this compound. The labeled carbons from glycolate can be tracked into glyoxylate, oxalate, and other connected metabolites like glycine.

cluster_cytosol Cytosol cluster_inhibitor Glycolate Glycolate (from 13C2-Glycolate Tracer) Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase Glycine Glycine Glyoxylate->Glycine AGT Glyoxylate_cytosol Glyoxylate Glyoxylate->Glyoxylate_cytosol Transport Oxalate Oxalate Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDHA Glyoxylate_cytosol->Oxalate LDHA CHK336 This compound LDHA LDHA CHK336->LDHA caption Metabolic pathway of glycolate to oxalate and the inhibitory action of this compound on LDHA.

Caption: Glycolate metabolism and the inhibitory action of this compound.

Experimental Design and Workflow

The overall experimental workflow involves culturing liver cells (e.g., HepG2), treating them with this compound, introducing the ¹³C₂-glycolate tracer, and then harvesting the cells to analyze metabolite labeling patterns using mass spectrometry.

Caption: Experimental workflow for 13C2-glycolate tracing.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate HepG2 cells (or other relevant liver cell line) in 6-well plates at a density of 1 x 10⁶ cells per well. Allow cells to adhere and grow for 24 hours in standard culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Prepare a vehicle control using DMSO at the same final concentration as the highest this compound dose.

  • Treatment: After 24 hours of cell growth, replace the standard medium with a fresh medium containing either the vehicle control or the desired concentration of this compound. Incubate for a predetermined duration (e.g., 4 to 24 hours) to allow for target engagement.

Protocol 2: ¹³C₂-Glycolate Labeling
  • Labeling Medium Preparation: Prepare a custom DMEM medium that does not contain standard glycolate or glycine. Supplement this medium with 100 µM of ¹³C₂-glycolate (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Labeling Incubation: After the this compound pre-treatment period, aspirate the treatment medium from the wells.

  • Washing: Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove any residual medium.

  • Add Labeling Medium: Add 1 mL of the pre-warmed ¹³C₂-glycolate labeling medium to each well. Also, add the respective concentrations of this compound or vehicle control to this labeling medium.

  • Incubation: Return the plates to the incubator and incubate for a specific time course (e.g., 0, 1, 4, 8 hours) to monitor the incorporation of the tracer into downstream metabolites.

Protocol 3: Metabolite Extraction
  • Quenching: At the end of the labeling period, rapidly aspirate the labeling medium. Immediately place the 6-well plates on dry ice to quench all metabolic activity.

  • Extraction Solvent: Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.

  • Cell Scraping: Use a cell scraper to detach the cells into the extraction solvent.

  • Collection: Transfer the cell suspension/solvent mixture into a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried pellets can be stored at -80°C until analysis.

Data Presentation and Interpretation

The primary output of this experiment is the fractional enrichment of ¹³C in key metabolites. This is calculated as the ratio of the labeled metabolite peak area to the total (labeled + unlabeled) peak area. Data should be summarized in tables for clear comparison across different treatment conditions.

Table 1: Hypothetical Fractional Enrichment of Glycolate Pathway Metabolites
MetaboliteVehicle Control (% ¹³C Enrichment)This compound (10 nM) (% ¹³C Enrichment)This compound (100 nM) (% ¹³C Enrichment)
Glycolate (M+2)98.5 ± 0.598.6 ± 0.498.4 ± 0.6
Glyoxylate (M+2)65.2 ± 3.150.1 ± 2.830.5 ± 2.5
Oxalate (M+2)40.7 ± 2.515.3 ± 1.95.1 ± 0.8
Glycine (M+2)55.4 ± 4.054.8 ± 3.556.0 ± 3.8

Data are represented as mean ± standard deviation for n=3 replicates.

Table 2: Calculated Inhibition of Oxalate Production
Treatment¹³C₂-Oxalate Level (Normalized Peak Area)% Inhibition vs. Control
Vehicle Control1.000%
This compound (10 nM)0.3862%
This compound (100 nM)0.1387%
Interpreting the Results

The expected outcome is a dose-dependent decrease in the fractional enrichment of ¹³C₂-oxalate in cells treated with this compound, as its target, LDHA, is responsible for the conversion of glyoxylate to oxalate.

Start Observe 13C2-Oxalate Levels Decrease Significant Decrease in 13C2-Oxalate Start->Decrease  If this compound is active NoChange No Significant Change in 13C2-Oxalate Start->NoChange  If this compound is inactive Conclusion1 Conclusion: This compound is effectively inhibiting LDHA-mediated oxalate synthesis. Decrease->Conclusion1 Conclusion2 Conclusion: - Ineffective dose - Poor cell permeability - Off-target metabolism NoChange->Conclusion2 caption Logical flow for interpreting the results of the 13C2-glycolate tracing experiment.

Caption: Logic diagram for data interpretation.

This application note provides a framework for utilizing ¹³C₂-glycolate as a metabolic tracer to quantify the pharmacological activity of the LDHA inhibitor this compound. The detailed protocols and data interpretation guide will enable researchers to robustly assess the compound's mechanism of action in a cellular context.

References

Application Notes and Protocols: CHK-336 Dose-Response Studies in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1] Developed by Chinook Therapeutics (a Novartis Company), this compound is under investigation for the treatment of primary hyperoxaluria (PH) and other kidney stone disorders driven by the overproduction of oxalate.[2][3] By selectively inhibiting LDHA, the enzyme responsible for the final step in hepatic oxalate synthesis, this compound aims to reduce the metabolic production of oxalate in the liver, thereby addressing the root cause of these conditions.[1][4] Preclinical studies have demonstrated its potential to significantly lower urinary oxalate levels.[5][6] This document provides detailed application notes and protocols for conducting dose-response studies of this compound in hepatocytes.

Mechanism of Action

This compound is designed for targeted delivery to the liver. Its uptake into hepatocytes is facilitated by organic anion transporting polypeptides (OATPs).[1][7] Once inside the liver cells, this compound potently and selectively inhibits LDHA.[7] This inhibition blocks the conversion of glyoxylate to oxalate, the final and committed step in the hepatic synthesis of oxalate.[1][4] This liver-targeted approach is intended to maximize the therapeutic effect at the site of oxalate production while minimizing systemic exposure and potential off-target effects.[6]

cluster_blood Bloodstream cluster_hepatocyte Hepatocyte CHK-336_blood This compound (Oral Administration) OATP OATP Transporter CHK-336_blood->OATP Uptake CHK-336_cell This compound OATP->CHK-336_cell LDHA LDHA CHK-336_cell->LDHA Inhibition Glyoxylate Glyoxylate Oxalate Oxalate Glyoxylate->Oxalate Conversion cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Hepatocytes Plate Primary Hepatocytes Incubation Treat Hepatocytes with this compound Hepatocytes->Incubation CHK336_prep Prepare this compound Serial Dilutions CHK336_prep->Incubation Lysis Cell Lysis Incubation->Lysis LDH_assay Perform LDH Activity Assay Lysis->LDH_assay Readout Measure Signal (Absorbance/Fluorescence) LDH_assay->Readout IC50_calc Calculate IC50 Readout->IC50_calc Hepatocyte_culture Culture and Treat Hepatocytes with this compound Tracer_addition Add 13C2-Glycolate (Tracer) Hepatocyte_culture->Tracer_addition Incubation Incubate for Metabolic Conversion Tracer_addition->Incubation Sample_collection Collect Supernatant Incubation->Sample_collection LCMS_analysis Quantify 13C2-Oxalate by LC-MS/MS Sample_collection->LCMS_analysis Data_analysis Analyze Dose-Response Inhibition LCMS_analysis->Data_analysis

References

Application Notes and Protocols for CHK-336 in a Primary Hyperoxaluria Type 1 (PH1) Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the evaluation of CHK-336, a first-in-class, liver-targeted, small-molecule inhibitor of lactate dehydrogenase A (LDHA), in a preclinical mouse model of Primary Hyperoxaluria Type 1 (PH1). The protocol outlines the methodology for oral administration of this compound to Agxt knockout mice, subsequent collection of urine samples, and the analysis of key biomarkers to assess therapeutic efficacy. The provided information is intended to guide researchers in designing and executing similar preclinical studies.

Introduction

Primary Hyperoxaluria Type 1 (PH1) is a rare, autosomal recessive genetic disorder caused by mutations in the AGXT gene, leading to a deficiency of the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT). This deficiency results in the accumulation of glyoxylate, which is then converted to oxalate. The excess oxalate combines with calcium to form insoluble calcium oxalate crystals that deposit in the kidneys and other tissues, leading to recurrent kidney stones, nephrocalcinosis, and progressive renal failure.

This compound is an orally administered small molecule designed to inhibit lactate dehydrogenase A (LDHA), the enzyme responsible for the final step in the conversion of glyoxylate to oxalate in the liver[1][2][3]. By targeting LDHA, this compound aims to reduce the overproduction of oxalate, thereby mitigating the pathological consequences of PH1. Preclinical studies have demonstrated that this compound produces robust and dose-dependent reductions in urinary oxalate in a PH1 mouse model[2][3][4][5].

Signaling Pathway of Oxalate Production in PH1 and the Mechanism of Action of this compound

In PH1, the deficiency of AGT disrupts the normal detoxification of glyoxylate to glycine. Consequently, glyoxylate accumulates and is converted to oxalate by LDHA. This compound acts by directly inhibiting LDHA, thus blocking this critical step in oxalate synthesis.

cluster_peroxisome Peroxisome cluster_cytosol Cytosol Glycolate Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate GO Glycine Glycine Glyoxylate->Glycine AGT AGT_Deficiency Deficient in PH1 Glyoxylate->AGT_Deficiency Glyoxylate_cyto Glyoxylate Glyoxylate->Glyoxylate_cyto Oxalate Oxalate Glyoxylate_cyto->Oxalate LDHA LDHA LDHA CHK336 This compound CHK336->LDHA Inhibits

Figure 1: Simplified signaling pathway of oxalate production in PH1 and the inhibitory action of this compound.

Experimental Protocol

This protocol details the in vivo evaluation of this compound in an Agxt knockout mouse model of PH1.

Animal Model
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J background with a targeted deletion of the Agxt gene (Agxt knockout) is a commonly used model that mimics the biochemical abnormalities of human PH1[6].

  • Age: 8-12 weeks

  • Sex: Both males and females can be used, but should be analyzed separately due to potential sex-based differences in oxalate metabolism.

  • Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified. For urine collection, mice are housed individually in metabolic cages.

This compound Formulation and Administration
  • Formulation: While the exact vehicle used in the preclinical studies by Chinook Therapeutics is not publicly disclosed, a common vehicle for oral administration of small molecules in mice is a solution or suspension in 0.5% methylcellulose or a similar aqueous-based vehicle. It is crucial to determine the solubility and stability of this compound in the chosen vehicle.

  • Dosing: this compound is administered orally once daily[2][3][4]. Although specific doses from the pivotal preclinical studies are not available in the public domain, a dose-ranging study would be necessary to determine the optimal dose for reducing urinary oxalate. Based on typical preclinical studies, a range of doses such as 1, 3, 10, and 30 mg/kg could be explored.

  • Administration: Oral gavage is the recommended method for precise dosing. The volume of administration should be based on the mouse's body weight, typically not exceeding 10 mL/kg.

Experimental Design and Workflow

The following workflow outlines a 7-day study to assess the efficacy of this compound in reducing urinary oxalate levels.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_collection Sample Collection cluster_analysis Analysis Acclimatization Acclimatize Agxt KO mice to metabolic cages (3 days) Baseline Baseline 24h urine collection (Day 0) Acclimatization->Baseline Dosing Daily oral gavage of This compound or Vehicle (Days 1-7) Baseline->Dosing Urine_Collection 24h urine collection (e.g., on Day 7) Dosing->Urine_Collection Analysis Analyze urinary oxalate and glycolate levels Urine_Collection->Analysis

Figure 2: Experimental workflow for the evaluation of this compound in PH1 mice.
Urine Collection and Processing

  • Metabolic Cages: Individually house mice in metabolic cages designed to separate urine and feces. This allows for the collection of 24-hour urine samples.

  • Acclimatization: Acclimate the mice to the metabolic cages for at least 3 days prior to the start of the experiment to minimize stress-induced variations in urine output.

  • Collection: Collect 24-hour urine samples at baseline (before the first dose) and at the end of the treatment period (e.g., on day 7).

  • Processing: At the end of the collection period, measure the total urine volume. Centrifuge the urine samples to remove any contaminants and store the supernatant at -80°C until analysis.

Biomarker Analysis
  • Urinary Oxalate and Glycolate: The primary endpoint for assessing the efficacy of this compound is the reduction in urinary oxalate excretion. Urinary glycolate, the substrate for the enzyme upstream of AGT, is also a key biomarker and is expected to increase with the inhibition of oxalate production.

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of oxalate and glycolate in urine[7][8][9][10][11].

  • Normalization: To account for variations in urine concentration, normalize the oxalate and glycolate levels to urinary creatinine.

Quantitative Data Summary

While the specific dose-response data from the preclinical studies of this compound in PH1 mice are not publicly available, the expected outcome is a dose-dependent reduction in urinary oxalate levels. A representative data table is provided below to illustrate how such data should be structured.

Treatment GroupDose (mg/kg)NMean Urinary Oxalate (µmol/24h)% Reduction vs. VehicleMean Urinary Glycolate (µmol/24h)
Wild-Type (WT)-10ValueN/AValue
PH1 (Agxt KO) + Vehicle-10Value0%Value
PH1 (Agxt KO) + this compound110ValueValueValue
PH1 (Agxt KO) + this compound310ValueValueValue
PH1 (Agxt KO) + this compound1010ValueValueValue
PH1 (Agxt KO) + this compound3010ValueValueValue

Conclusion

This protocol provides a framework for the preclinical evaluation of this compound in a PH1 mouse model. The successful execution of these experiments will provide crucial data on the in vivo efficacy of this compound and support its further development as a potential therapeutic for Primary Hyperoxaluria Type 1. The key to a successful study will be the careful determination of the appropriate dose range and the precise and consistent execution of the described procedures.

References

Application Notes and Protocols for Cell-Based Assays in CHK-336 Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1][2] Developed by Chinook Therapeutics (a Novartis Company), this compound is under investigation for the treatment of primary hyperoxaluria, a group of genetic disorders characterized by the overproduction of oxalate.[1][3] By inhibiting LDHA, the enzyme responsible for the final step in hepatic oxalate synthesis, this compound aims to reduce oxalate overproduction.[4][5][6] These application notes provide detailed protocols for a suite of cell-based assays to screen and characterize this compound and other potential LDHA inhibitors. The assays are designed to assess the compound's potency, mechanism of action, and potential cytotoxic effects in a cellular context, with a focus on liver cells (hepatocytes), the primary target tissue for this compound.

Signaling Pathway of this compound Target

This compound targets the metabolic pathway responsible for the production of oxalate in hepatocytes. Specifically, it inhibits the conversion of glyoxylate to oxalate, a reaction catalyzed by lactate dehydrogenase A (LDHA). The following diagram illustrates this pathway.

CHK336_Target_Pathway Glycolate Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase Oxalate Oxalate Glyoxylate->Oxalate Catalyzed by LDHA LDHA LDHA->Oxalate CHK336 This compound CHK336->LDHA Inhibits

Fig. 1: this compound Target Pathway.

Key Cell-Based Assays for this compound Screening

A comprehensive in vitro evaluation of this compound involves a multi-faceted approach. The following assays are recommended:

  • LDHA Enzyme Activity Assay: To determine the direct inhibitory effect of this compound on LDHA enzymatic activity.

  • Lactate Production Assay: To assess the functional consequence of LDHA inhibition in a cellular context.

  • Cell Viability Assay: To evaluate the cytotoxic potential of this compound on hepatocytes.

  • Apoptosis Assay: To investigate if any observed cytotoxicity is mediated through programmed cell death.

  • Target Engagement Assay (Cellular Thermal Shift Assay - CETSA): To confirm that this compound directly binds to LDHA within the cell.

Data Presentation

The following tables provide representative quantitative data from the described assays. These values are illustrative and may vary depending on the specific experimental conditions and cell lines used.

Table 1: Inhibitory Activity of this compound

Assay TypeCell Line/SystemEndpointThis compound IC₅₀ (nM)
LDHA Enzyme ActivityRecombinant Human LDHAEnzyme Inhibition0.4
Lactate ProductionPrimary Mouse HepatocytesLactate Reduction< 100
Oxalate ProductionPH1 Mouse HepatocytesOxalate Reduction80 - 131

Data compiled from publicly available information.[7][8]

Table 2: Cytotoxicity Profile of this compound

Assay TypeCell LineTreatment Duration (h)This compound CC₅₀ (µM)
Cell Viability (ATP Assay)Human Hepatocytes (e.g., HepG2)48> 50
Apoptosis (Caspase-3/7 Assay)Human Hepatocytes (e.g., HepG2)24> 50

Table 3: Target Engagement of this compound

Assay TypeCell LineParameterValue
Cellular Thermal Shift Assay (CETSA)Human Hepatocytes (e.g., HepG2)Thermal Shift (ΔTagg) with 10 µM this compound~9 °C

Representative data based on typical results for potent and specific inhibitors.[7]

Experimental Protocols

LDHA Enzyme Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified LDHA. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.

Experimental Workflow:

LDHA_Activity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Prepare Assay Buffer E Add Buffer, LDHA, and this compound to 96-well plate A->E B Prepare Recombinant LDHA B->E C Prepare NADH and Pyruvate Solutions G Initiate reaction with Pyruvate and NADH C->G D Prepare Serial Dilutions of this compound D->E F Pre-incubate E->F F->G H Measure Absorbance at 340 nm kinetically G->H

Fig. 2: LDHA Enzyme Activity Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Recombinant human LDHA: Dilute to a working concentration of 0.02 Units/mL in Assay Buffer.

    • NADH Solution: Prepare a 500 µM solution in Assay Buffer.

    • Pyruvate Solution: Prepare a 3 mM solution in Assay Buffer.

    • This compound: Prepare a 10-point serial dilution in DMSO, then dilute further in Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to each well of a 96-well UV-transparent plate.

    • Add 10 µL of diluted this compound or vehicle control (DMSO) to the appropriate wells.

    • Add 20 µL of diluted LDHA enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a 20 µL mixture of NADH and Pyruvate solutions.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance curve).

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Lactate Production Assay

This assay measures the effect of this compound on lactate production in hepatocytes, providing a functional readout of LDHA inhibition in a cellular environment.

Experimental Workflow:

Lactate_Production_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_collection Sample Collection cluster_lactate_measurement Lactate Measurement A Seed Hepatocytes in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 24-48 hours C->D E Collect cell culture supernatant D->E F Use a commercial lactate assay kit E->F G Measure colorimetric or fluorometric signal F->G

Fig. 3: Cellular Lactate Production Assay Workflow.

Protocol:

  • Cell Culture and Treatment:

    • Seed primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Allow the cells to attach and grow for 24 hours.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 24 to 48 hours at 37°C in a CO₂ incubator.

  • Lactate Measurement:

    • After the incubation period, carefully collect the cell culture supernatant.

    • Determine the lactate concentration in the supernatant using a commercially available lactate assay kit (e.g., colorimetric or fluorometric). Follow the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the lactate levels to the cell number (which can be determined in a parallel plate using a cell viability assay).

    • Calculate the percent inhibition of lactate production for each this compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value as described for the enzyme activity assay.

Cell Viability Assay (ATP-Based)

This assay assesses the general cytotoxicity of this compound by measuring the intracellular ATP levels, which correlate with cell viability.

Protocol:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the Cellular Lactate Production Assay (steps 1a-1e).

  • ATP Measurement:

    • After the desired incubation period, equilibrate the plate to room temperature.

    • Use a commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo®).

    • Add the reagent directly to the wells according to the manufacturer's protocol.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration to determine the CC₅₀ (50% cytotoxic concentration) value.

Apoptosis Assay (Caspase-3/7 Activity)

This assay determines if this compound induces apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the Cellular Lactate Production Assay (steps 1a-1e). Include a positive control for apoptosis (e.g., staurosporine).

  • Caspase-3/7 Activity Measurement:

    • After the incubation period, use a commercial luminogenic or fluorogenic caspase-3/7 assay kit.

    • Add the caspase substrate reagent to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the signal to the vehicle control.

    • Express the results as fold-change in caspase-3/7 activity compared to the vehicle control.

Target Engagement - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Workflow:

CETSA_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis A Culture Hepatocytes B Treat cells with this compound or vehicle A->B C Incubate to allow compound binding B->C D Aliquot cell suspension into PCR tubes C->D E Heat samples across a temperature gradient D->E F Lyse cells and centrifuge to separate soluble and aggregated proteins E->F G Analyze soluble fraction by Western Blot or other methods (e.g., ELISA) F->G

Fig. 4: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:

  • Cell Treatment:

    • Culture hepatocytes to confluency.

    • Treat the cells with this compound (e.g., 10 µM) or vehicle control for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble LDHA in each sample by Western blotting using an anti-LDHA antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (vehicle and this compound), plot the relative amount of soluble LDHA against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tagg).

    • The difference in Tagg between the this compound-treated and vehicle-treated samples (ΔTagg) indicates the extent of target stabilization.

Conclusion

The described cell-based assays provide a robust framework for the preclinical screening and characterization of this compound and other LDHA inhibitors. By combining direct enzyme inhibition assays with functional cellular assays and target engagement studies, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and potential liabilities, thereby facilitating informed decisions in the drug development process.

References

Application Notes and Protocols for Preclinical Research of CHK-336

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1] Developed by Chinook Therapeutics, now a Novartis company, this compound is under investigation for the treatment of primary hyperoxaluria (PH).[1] By selectively inhibiting LDHA, the enzyme responsible for the final step in hepatic oxalate synthesis, this compound aims to reduce the overproduction of oxalate that characterizes all forms of primary hyperoxaluria.[1][2] Preclinical studies have demonstrated the potential of this compound to significantly lower urinary oxalate levels in relevant animal models.[3][4]

These application notes provide a detailed overview of the animal models and experimental protocols utilized in the preclinical evaluation of this compound, based on publicly available information.

Mechanism of Action and Target Pathway

This compound targets the terminal step of hepatic oxalate production. In primary hyperoxalurias, genetic defects lead to the accumulation of glyoxylate, which is then converted to oxalate by LDHA. This compound directly inhibits LDHA, thereby blocking this conversion and reducing the overall oxalate load. The liver-targeted distribution of this compound is designed to maximize its therapeutic effect at the primary site of oxalate overproduction while minimizing potential systemic side effects.[5]

cluster_HepaticOxalateSynthesis Hepatic Oxalate Synthesis cluster_Upstream cluster_Downstream Glyoxylate Glyoxylate Oxalate Oxalate Glyoxylate->Oxalate Catalyzed by LDHA Lactate Dehydrogenase A (LDHA) CHK336 This compound CHK336->LDHA Inhibits

Figure 1: Simplified signaling pathway of this compound mechanism of action.

Animal Models for Efficacy and Pharmacodynamic Studies

The preclinical development of this compound has utilized several key animal models to establish its efficacy and pharmacodynamic profile. These models are designed to mimic the pathophysiology of primary hyperoxaluria.

Genetically Engineered Mouse Models of Primary Hyperoxaluria
  • Agxt Knockout (KO) Mouse Model for Primary Hyperoxaluria Type 1 (PH1): This model is created through the genetic deletion of the Agxt gene, which encodes the enzyme alanine-glyoxylate aminotransferase. The absence of this enzyme leads to the accumulation of glyoxylate and subsequent overproduction of oxalate, mirroring the human PH1 condition. These mice exhibit significant hyperoxaluria and may develop calcium oxalate crystals in their urine.[6]

  • Grhpr Knockout (KO) Mouse Model for Primary Hyperoxaluria Type 2 (PH2): This model involves the knockout of the Grhpr gene, which codes for the enzyme glyoxylate reductase/hydroxypyruvate reductase. Deficiency of this enzyme also results in increased glyoxylate levels and hyperoxaluria, characteristic of PH2 in humans.[7]

Rat Pharmacodynamic Model

A pharmacodynamic model in rats is used to assess the in vivo activity of this compound by tracing the metabolic conversion of a labeled precursor to oxalate.[2] This model is crucial for demonstrating target engagement and the dose-dependent effects of the inhibitor.

Experimental Protocols

The following sections outline the methodologies for key experiments conducted in the preclinical evaluation of this compound.

Protocol 1: Efficacy Assessment in PH1 and PH2 Mouse Models

Objective: To evaluate the in vivo efficacy of this compound in reducing urinary oxalate excretion in genetically engineered mouse models of primary hyperoxaluria.

Experimental Workflow:

start Acclimatize Agxt KO or Grhpr KO Mice treatment Administer this compound (e.g., once-daily oral gavage) or Vehicle Control start->treatment urine_collection 24-hour Urine Collection in Metabolic Cages treatment->urine_collection analysis Measure Urinary Oxalate and Creatinine (LC-MS/MS) urine_collection->analysis end Data Analysis and Comparison of Groups analysis->end

Figure 2: Experimental workflow for efficacy studies in mouse models.

Methodology:

  • Animal Acclimatization: House Agxt KO or Grhpr KO mice in individual metabolic cages for acclimatization for at least 3 days. Provide standard chow and water ad libitum.

  • Treatment Administration:

    • Divide mice into treatment and vehicle control groups.

    • Administer this compound orally via gavage once daily. While specific preclinical doses are not publicly available, studies mention the use of "low, once-daily oral doses".[2]

    • The vehicle control group receives the same volume of the vehicle used to formulate this compound.

    • A study in the PH2 mouse model involved a 7-day treatment period.[4]

  • Urine Collection: Collect 24-hour urine samples at baseline and at specified time points during the treatment period.

  • Sample Analysis:

    • Centrifuge urine samples to remove any precipitates.

    • Analyze urine for oxalate and creatinine concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Normalize urinary oxalate excretion to creatinine levels to account for variations in urine output.

  • Data Analysis: Compare the mean urinary oxalate/creatinine ratio between the this compound treated groups and the vehicle control group using appropriate statistical methods.

Protocol 2: Pharmacodynamic Assessment in Rats

Objective: To determine the in vivo pharmacodynamic effect of this compound on the conversion of glyoxylate to oxalate.

Methodology:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats for several days before the study.

  • This compound Administration: Administer a single oral dose of this compound or vehicle control.

  • Tracer Administration: At a specified time post-CHK-336 administration, administer a solution of ¹³C₂-labeled glycolate via an appropriate route (e.g., subcutaneous or intravenous injection).

  • Urine Collection: House rats in metabolic cages and collect urine over a defined period (e.g., 24 hours).

  • Sample Analysis:

    • Measure the concentration of ¹³C₂-labeled oxalate in the collected urine using a validated LC-MS/MS method.

    • Normalize the urinary ¹³C₂-oxalate excretion to creatinine levels.

  • Data Analysis: Compare the amount of ¹³C₂-oxalate recovered in the urine of this compound-treated rats versus vehicle-treated rats to determine the percentage of inhibition of the metabolic conversion.

Protocol 3: Pharmacokinetic (PK) Studies

Objective: To characterize the pharmacokinetic profile of this compound in various animal species.

Methodology:

  • Animal Models: Conduct studies in mice, rats, and monkeys.[4]

  • Study Design:

    • Single Ascending Dose (SAD): Administer single oral doses of this compound at increasing dose levels.

    • Multiple Ascending Dose (MAD): Administer once-daily oral doses of this compound for a specified duration (e.g., 7 or 14 days) at increasing dose levels.

  • Sample Collection: Collect blood samples at various time points post-dosing. Process blood to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters including:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the plasma concentration-time curve)

    • t½ (Elimination half-life)

    • Oral bioavailability (F%)

Protocol 4: Toxicology Studies

Objective: To assess the safety profile of this compound in preclinical animal models.

Methodology:

  • Animal Models: Typically conducted in a rodent (e.g., rat) and a non-rodent species (e.g., dog or monkey).

  • Study Design: Administer this compound daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels, including a high dose, a mid-dose, a low dose, and a vehicle control.

  • Endpoints:

    • Clinical Observations: Daily monitoring for any signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood analysis at specified intervals.

    • Urinalysis: Conducted at specified intervals.

    • Gross Pathology: Macroscopic examination of all organs at necropsy.

    • Histopathology: Microscopic examination of a comprehensive list of tissues.

Data Presentation

The following tables summarize the types of quantitative data generated from preclinical studies of this compound. Note: Specific values from non-public studies are not available and are represented with "Data Not Available" (N/A). The provided values are based on publicly available information.

Table 1: In Vitro Potency of this compound

AssaySpeciesIC₅₀Reference
LDHA Enzyme InhibitionHuman0.4 nM[8]
Hepatocyte Oxalate ProductionMultiple Species80 - 131 nM[8]

Table 2: Illustrative Efficacy Data in Agxt KO (PH1) Mice

Treatment GroupNMean Urinary Oxalate/Creatinine (µmol/mmol)% Reduction vs. Vehicle
Vehicle Control10N/A-
This compound (Low Dose)10N/AN/A
This compound (Mid Dose)10N/AN/A
This compound (High Dose)10N/AN/A

Preclinical studies reported dose-dependent reductions to levels observed in wild-type mice.[8]

Table 3: Illustrative Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
Mouse N/AN/AN/AN/AN/A
Rat N/AN/AN/AN/AN/A
Monkey N/AN/AN/AN/AN/A

Pharmacokinetic studies in mice, rats, and monkeys have been conducted, demonstrating a favorable liver-distribution profile.[4]

Table 4: Illustrative Findings from a 28-Day Rodent Toxicology Study

Dose Group (mg/kg/day)Key Observations
0 (Vehicle)No adverse findings
Low DoseNo adverse findings
Mid DoseNo adverse findings
High DoseN/A

Rodent toxicity studies have established wide safety margins for this compound.[8]

Conclusion

The preclinical data for this compound, generated using robust and disease-relevant animal models, demonstrate its potential as a targeted therapy for primary hyperoxaluria. The Agxt and Grhpr knockout mouse models provide a strong platform for evaluating the in vivo efficacy of LDHA inhibitors, while the rat pharmacodynamic model allows for the direct assessment of target engagement. The favorable pharmacokinetic and safety profile observed in preclinical species has supported the advancement of this compound into clinical development. These application notes and protocols provide a framework for researchers engaged in the study of this compound and other novel therapies for primary hyperoxaluria.

References

Application Notes and Protocols for Oral Administration of CHK-336 in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1] Developed by Chinook Therapeutics (a Novartis company), this compound is under investigation for the treatment of primary hyperoxaluria (PH) and other disorders characterized by excess oxalate production. By inhibiting LDHA, the final step in hepatic oxalate synthesis, this compound has the potential to treat all forms of primary hyperoxaluria. Preclinical studies in rodent models of hyperoxaluria have demonstrated the efficacy of this compound in reducing urinary oxalate excretion.

These application notes provide a summary of the available preclinical data and detailed protocols for the preparation and oral administration of a this compound formulation to rodents for research purposes.

Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-[5-(cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid
Molecular Formula C₂₄H₂₀F₂N₄O₄S₂
Molar Mass 530.56 g/mol
Administration Route Oral

Mechanism of Action

This compound is a potent and selective inhibitor of the A subunit of lactate dehydrogenase (LDHA). LDHA catalyzes the conversion of pyruvate to lactate, a key step in anaerobic glycolysis. In the context of hyperoxaluria, LDHA is also the final and committed step in the hepatic synthesis of oxalate. By inhibiting LDHA in the liver, this compound effectively blocks the overproduction of oxalate, thereby reducing its urinary excretion and the subsequent formation of calcium oxalate kidney stones. The liver-targeted distribution of this compound is facilitated by organic anion transporting polypeptides (OATPs), which enhances its therapeutic efficacy while minimizing potential systemic side effects.

CHK336_Mechanism_of_Action cluster_liver Hepatocyte cluster_blood Bloodstream Glyoxylate Glyoxylate LDHA LDHA Glyoxylate->LDHA Oxalate Oxalate Urinary_Excretion Reduced Urinary Oxalate Excretion Oxalate->Urinary_Excretion LDHA->Oxalate Conversion CHK336 This compound CHK336->LDHA Inhibition OralAdmin Oral Administration OATP OATP Transporter OralAdmin->OATP Absorption OATP->CHK336 Hepatic Uptake Oral_Gavage_Workflow cluster_prep Formulation Preparation cluster_dosing Dosing Procedure A Weigh this compound C Create Paste with Vehicle A->C B Prepare 0.5% Methylcellulose B->C D Add Remaining Vehicle & Mix C->D E Homogenize/Sonicate D->E F Continuous Stirring E->F H Calculate Dose Volume F->H Use in Calculation G Weigh Animal G->H I Restrain Animal J Insert Gavage Needle I->J K Administer Suspension J->K L Monitor Animal K->L

References

Application Notes and Protocols for Measuring Urinary Oxalate Levels Following CHK-336 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1] LDHA is a key enzyme that catalyzes the final step in the metabolic pathway of hepatic oxalate synthesis.[2][3] By inhibiting LDHA, this compound aims to reduce the overproduction of oxalate, a hallmark of primary hyperoxalurias (PH) and other kidney stone disorders.[2][3] Preclinical studies in mouse models of PH type 1 and type 2 have demonstrated that this compound can produce significant, dose-dependent reductions in urinary oxalate excretion.[2][3][4][5][6] A Phase 1 clinical trial in healthy volunteers has been conducted to evaluate the safety, tolerability, and pharmacokinetic profile of this compound.[7][8]

These application notes provide detailed protocols for the measurement of urinary oxalate, a critical biomarker for assessing the pharmacodynamic effects of this compound in both preclinical and clinical settings.

Mechanism of Action of this compound

This compound specifically targets and inhibits the lactate dehydrogenase A (LDHA) enzyme, which is pivotal in the conversion of glyoxylate to oxalate in the liver. This inhibition reduces the overall production of oxalate, thereby lowering its concentration in the urine.

cluster_HepaticOxalateSynthesis Hepatic Oxalate Synthesis Pathway Glyoxylate Glyoxylate LDHA Lactate Dehydrogenase A (LDHA) Glyoxylate->LDHA Substrate Oxalate Oxalate LDHA->Oxalate Catalyzes conversion CHK336 This compound CHK336->LDHA Inhibits

Figure 1: Mechanism of action of this compound. (Within 100 characters)

Preclinical and Clinical Data Summary

While specific quantitative data from all clinical trial dose cohorts are not fully available in the public domain, preclinical and initial clinical findings for this compound are summarized below.

Preclinical Data

In preclinical studies involving mouse models of Primary Hyperoxaluria Type 1 (PH1) and Type 2 (PH2), this compound demonstrated a significant and dose-dependent reduction in urinary oxalate levels.[2][3][4][5][6] Treatment with this compound resulted in urinary oxalate concentrations returning to the normal range observed in wild-type mice.[4][5]

Table 1: Summary of Preclinical Findings on Urinary Oxalate Reduction by this compound

Animal ModelTreatmentKey FindingReference
PH1 Mouse ModelOral this compoundSignificant and dose-dependent reductions in urinary oxalate.[6]
PH2 Mouse ModelOral this compoundSignificant reduction in urinary oxalate.[2][3][5]
Rat Pharmacodynamic ModelOral this compoundDose-dependent inhibition of 13C2-glycolate to 13C2-oxalate conversion.[2][3][5]
Clinical Data (Phase 1)

A Phase 1, single-center, randomized, placebo-controlled, double-blind, single- and multiple-ascending dose clinical trial was initiated in healthy volunteers.[4][7] The study evaluated the safety and pharmacokinetics of this compound.[7]

  • Single Ascending Dose (SAD): Doses ranged from 15 mg to 500 mg.[7]

  • Multiple Ascending Dose (MAD): Doses up to 60 mg were administered daily for 14 days and were generally well-tolerated.[7][8] A serious adverse event of anaphylaxis was reported in a participant who received a 125 mg dose in the MAD cohort, leading to a voluntary pause of the study.[7][8]

Proof-of-mechanism was established in healthy volunteers using a novel 13C2-glycolate tracer. This compound was shown to effectively block the conversion of the tracer to 13C2-oxalate, with maximal inhibition observed at single doses of 60-125 mg.[8]

Table 2: Summary of Phase 1 Clinical Trial Design for this compound

Study PhasePopulationDosing RegimenKey Outcome MeasuresReference
Phase 1 SADHealthy VolunteersSingle doses from 15 mg to 500 mgSafety, tolerability, pharmacokinetics[7]
Phase 1 MADHealthy VolunteersMultiple daily doses up to 60 mg for 14 daysSafety, tolerability, pharmacokinetics[7][8]
Phase 1 (Proof-of-Mechanism)Healthy VolunteersSingle dosesInhibition of 13C2-glycolate to 13C2-oxalate conversion[8]

Experimental Protocols

Accurate measurement of urinary oxalate is paramount for evaluating the efficacy of this compound. The following sections detail the recommended protocols for urine sample collection and analysis.

Experimental Workflow

cluster_Workflow Experimental Workflow for a this compound Clinical Trial PatientRecruitment Patient Recruitment & Consent Baseline Baseline 24-Hour Urine Collection PatientRecruitment->Baseline Dosing This compound Administration Baseline->Dosing FollowUp Follow-up 24-Hour Urine Collection Dosing->FollowUp Analysis Urinary Oxalate Analysis (LC-MS/MS or Enzymatic Assay) FollowUp->Analysis Data Data Analysis Analysis->Data

Figure 2: Clinical trial workflow. (Within 100 characters)
Protocol 1: 24-Hour Urine Collection

Objective: To collect a complete 24-hour urine sample for the accurate determination of daily oxalate excretion.

Materials:

  • 24-hour urine collection container(s)

  • Urine collection hat or container for individual voids

  • 50% Glacial Acetic Acid or 6N HCl (or other appropriate preservative as specified by the analytical laboratory)

  • Cooler with ice packs or refrigerator access

Procedure:

  • Start of Collection (Day 1):

    • Upon waking in the morning, empty your bladder completely into the toilet. Do not collect this first urine sample.

    • Record the exact time and date. This is the start time of your 24-hour collection period.

  • During Collection:

    • For the next 24 hours, collect all urine passed in a clean collection container.

    • After each void, carefully pour the urine into the main 24-hour collection container.

    • It is crucial to add the preservative to the collection container at the beginning of the collection period as instructed by the laboratory. This prevents the precipitation of calcium oxalate crystals.

    • Keep the 24-hour collection container in a cool place, such as a refrigerator or a cooler with ice, for the entire collection period.

  • End of Collection (Day 2):

    • At the same time you started the collection on Day 1, empty your bladder completely and add this final urine sample to the collection container.

    • Record the exact time and date. This is the end time of your 24-hour collection.

  • Sample Submission:

    • Ensure the collection container is securely capped.

    • Label the container with the patient's full name, date of birth, and the start and end times of the collection.

    • Transport the entire 24-hour urine collection to the laboratory as soon as possible.

Protocol 2: Urinary Oxalate Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify urinary oxalate concentrations using the gold-standard LC-MS/MS method.

Principle: This method involves the separation of oxalate from other urinary components by liquid chromatography followed by detection and quantification using tandem mass spectrometry. An isotopically labeled internal standard (e.g., 13C2-oxalic acid) is used to ensure high accuracy and precision.

Materials and Reagents:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column suitable for organic acid analysis (e.g., a C18 or anion exchange column)

  • Mobile phases (e.g., formic acid in water and methanol)

  • Oxalic acid standard

  • 13C2-oxalic acid internal standard

  • Calibrators and quality control samples

  • Urine samples (from 24-hour collection)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge an aliquot of the urine sample to remove any particulate matter.

    • In a clean microcentrifuge tube, combine a specific volume of the urine supernatant, the 13C2-oxalic acid internal standard solution, and a precipitation reagent (e.g., acetonitrile or methanol) to remove proteins.

    • Vortex and centrifuge the mixture.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Instrument Setup and Analysis:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Set up the mass spectrometer in negative ion mode and create a method for monitoring the specific mass transitions for oxalate and the 13C2-oxalic acid internal standard.

    • Inject the prepared samples, calibrators, and quality control samples onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for both oxalate and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the oxalate concentration in the urine samples by interpolating their peak area ratios from the calibration curve.

    • Calculate the 24-hour urinary oxalate excretion by multiplying the oxalate concentration by the total 24-hour urine volume.

Protocol 3: Urinary Oxalate Quantification by Enzymatic Assay

Objective: To determine urinary oxalate concentration using a colorimetric enzymatic assay, which can be a more accessible alternative to LC-MS/MS.

Principle: This assay is based on the oxidation of oxalate by oxalate oxidase, which produces hydrogen peroxide (H2O2). The H2O2 then reacts with a chromogen in the presence of peroxidase to produce a colored product. The intensity of the color is directly proportional to the oxalate concentration in the sample.[9]

Materials and Reagents:

  • Spectrophotometer or microplate reader

  • Oxalate assay kit (containing oxalate oxidase, peroxidase, chromogen, and oxalate standard)

  • Urine samples (from 24-hour collection)

  • Activated charcoal (for some kits to remove interferences)

Procedure:

  • Sample Preparation:

    • Follow the specific instructions of the commercial assay kit for sample pretreatment. This may involve a dilution step and treatment with activated charcoal to remove interfering substances like ascorbic acid.

  • Assay Procedure:

    • Prepare a standard curve using the provided oxalate standard.

    • In a microplate or cuvettes, add the appropriate volumes of the prepared urine samples, standards, and blank (water or buffer).

    • Prepare the reaction mixture according to the kit's instructions, typically by combining the oxalate oxidase, peroxidase, and chromogen.

    • Add the reaction mixture to all wells/cuvettes.

    • Incubate the reaction for the time specified in the kit protocol (usually 10-30 minutes) at room temperature.

  • Measurement and Analysis:

    • Measure the absorbance of the samples and standards at the recommended wavelength (e.g., 590 nm).

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the net absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the oxalate concentration in the urine samples from the standard curve.

    • Calculate the 24-hour urinary oxalate excretion by multiplying the oxalate concentration by the total 24-hour urine volume.

Choice of Analytical Method

cluster_Methods Comparison of Urinary Oxalate Measurement Methods cluster_LCMS_Pros Advantages cluster_LCMS_Cons Disadvantages cluster_Enzymatic_Pros Advantages cluster_Enzymatic_Cons Disadvantages LCMS LC-MS/MS LCMS_Pros LCMS_Pros LCMS_Cons LCMS_Cons Enzymatic Enzymatic Assay Enzymatic_Pros Enzymatic_Pros Enzymatic_Cons Enzymatic_Cons LCMS_Pro1 High Specificity & Sensitivity LCMS_Pro2 Gold Standard LCMS_Con1 High Cost LCMS_Con2 Requires Specialized Expertise Enzymatic_Pro1 Lower Cost Enzymatic_Pro2 High Throughput Enzymatic_Con1 Potential for Interferences Enzymatic_Con2 Lower Specificity than LC-MS/MS

Figure 3: Method comparison. (Within 100 characters)

Conclusion

The development of this compound as a potential therapy for hyperoxalurias necessitates robust and reliable methods for monitoring its pharmacodynamic effects. The protocols outlined in these application notes for 24-hour urine collection and subsequent oxalate analysis by LC-MS/MS or enzymatic assay provide a framework for accurately assessing the in vivo efficacy of this novel LDHA inhibitor. The choice of analytical method will depend on the specific requirements of the study, with LC-MS/MS being the gold standard for its superior specificity and sensitivity. Careful adherence to these protocols will ensure the generation of high-quality data crucial for the continued development of this compound.

References

Troubleshooting & Optimization

CHK-336 Clinical Trial: Anaphylaxis Event Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the anaphylaxis adverse event observed during the Phase 1 clinical trial of CHK-336.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended therapeutic indication?

A1: this compound is an orally administered small molecule inhibitor of lactate dehydrogenase A (LDHA).[1][2] It was in development for the treatment of primary hyperoxaluria and other kidney stone disorders characterized by the overproduction of oxalate.[2][3] The therapeutic goal of this compound is to reduce the hepatic production of oxalate.[4]

Q2: What was the design of the Phase 1 clinical trial for this compound?

A2: The Phase 1 trial was a randomized, placebo-controlled, double-blinded study conducted in 104 healthy volunteers.[3][4] It consisted of two parts: a single-ascending dose (SAD) arm and a multiple-ascending dose (MAD) arm.[3][4] In the SAD portion, participants received a single dose of this compound (ranging from 15 mg to 500 mg) or a placebo.[3][5] In the MAD portion, participants received daily doses of this compound (ranging from 30 mg to 500 mg) or a placebo for 14 days.[3][5]

Q3: What was the serious adverse event (SAE) reported in the trial?

A3: A single serious adverse event of anaphylaxis occurred in a healthy volunteer.[1][3][4] This event led to the voluntary pausing of the clinical trial for further investigation.[1][3]

Q4: At what dosage and in which cohort did the anaphylaxis event occur?

A4: The anaphylaxis event occurred in a single participant in the multiple-ascending dose (MAD) cohort following the first dose of 125 mg of this compound.[1][3][4]

Q5: What were the clinical characteristics of the anaphylaxis event?

A5: The anaphylaxis event had a rapid onset, occurring within one hour of the first dose.[3][5] The participant experienced a rapid recovery following treatment with an antihistamine and did not require epinephrine.[3][5] The diagnosis was confirmed by clinically significant elevations in serum tryptase levels.[3][5]

Q6: What were the general safety findings for this compound in the Phase 1 trial prior to the SAE?

A6: Prior to the SAE, this compound was generally well-tolerated in 62 subjects who had received single doses up to 500 mg and multiple doses up to 60 mg daily for 14 days.[1][2] The most common treatment-emergent adverse event was headache, which was reported in 8.8% of subjects receiving this compound (six subjects) and in no subjects who received the placebo; this effect did not show a dose-related trend.[5] There were no dose-related trends in other adverse events, vital signs, or EKG findings.[3][5]

Q7: What was the suspected cause of the anaphylaxis event?

A7: The underlying cause of the event is being investigated as a potential hypersensitivity reaction to the study drug or its excipients.[1][2]

Quantitative Data Summary

ParameterDescription
Total Participants 104 healthy volunteers[3][4]
SAD Dose Range Single doses from 15 mg to 500 mg[3][5]
MAD Dose Range Multiple daily doses from 30 mg to 500 mg for 14 days[3][5]
Anaphylaxis Event 1 case[3][4]
Dosage at Anaphylaxis 125 mg (first dose in MAD cohort)[1][3][4]
Onset of Anaphylaxis Within 1 hour of the first dose[3][5]
Most Common Adverse Event (other than anaphylaxis) Headache (8.8% of participants receiving this compound)[5]

Experimental Protocols

While detailed experimental protocols are not publicly available, the following outlines the general methodology for the Phase 1 clinical trial based on the available information.

Phase 1 Clinical Trial of this compound (NCT05367661)

  • Objective : To evaluate the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers.[3]

  • Design : Randomized, placebo-controlled, double-blind, single-center study.[3][4]

  • Cohorts :

    • Single-Ascending Dose (SAD) : Healthy volunteers received a single oral dose of this compound or a placebo. Doses ranged from 15 mg to 500 mg.[3][5]

    • Multiple-Ascending Dose (MAD) : Healthy volunteers received a daily oral dose of this compound or a placebo for 14 consecutive days. Doses were planned to range from 30 mg to 500 mg.[3][5]

  • Key Assessments :

    • Safety and tolerability were monitored through the recording of adverse events, vital signs, and electrocardiogram (EKG) findings.[3][5]

    • Pharmacokinetic parameters were assessed to characterize the drug's absorption, distribution, metabolism, and excretion.

    • Proof-of-mechanism was established using a novel 13C2-glycolate tracer to measure the inhibition of the conversion of glycolate to oxalate.[3]

Visualizations

CHK336_Clinical_Trial_Workflow cluster_trial_design Phase 1 Clinical Trial Design cluster_adverse_event Anaphylaxis Adverse Event cluster_outcome Trial Outcome Trial_Initiation Trial Initiation (NCT05367661) SAD_Cohort Single-Ascending Dose (SAD) 15 mg - 500 mg Trial_Initiation->SAD_Cohort MAD_Cohort Multiple-Ascending Dose (MAD) 30 mg - 500 mg (14 days) Trial_Initiation->MAD_Cohort General_Tolerability Generally Well-Tolerated (SAD up to 500 mg, MAD up to 60 mg) SAD_Cohort->General_Tolerability MAD_Cohort->General_Tolerability Dosing_125mg First Dose of 125 mg in MAD Cohort General_Tolerability->Dosing_125mg Progression to higher dose Anaphylaxis Anaphylaxis Event (Rapid Onset) Dosing_125mg->Anaphylaxis Intervention Treatment with Antihistamine Anaphylaxis->Intervention Confirmation Confirmed by Elevated Serum Tryptase Anaphylaxis->Confirmation Trial_Pause Voluntary Pausing of Trial Anaphylaxis->Trial_Pause Resolution Rapid Resolution Intervention->Resolution Investigation Investigation of SAE Trial_Pause->Investigation

Caption: Workflow of the this compound Phase 1 clinical trial leading to the anaphylaxis event and subsequent trial pause.

References

Potential off-target effects of CHK-336

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHK-336.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational, orally available small molecule inhibitor of lactate dehydrogenase A (LDHA).[1][2] Its primary mechanism of action is to block the final step in the hepatic synthesis of oxalate, making it a potential therapeutic for primary hyperoxaluria and other kidney stone disorders driven by oxalate overproduction.[1][2] this compound is designed to be liver-targeted to maximize its effect at the primary site of oxalate production while minimizing systemic exposure.[3][4]

Q2: What is the current clinical development status of this compound?

A2: As of the latest available information, the Phase 1 clinical trial for this compound (NCT05367661) has been voluntarily paused.[1][2] This decision was made following a serious adverse event of anaphylaxis in one of the study participants.[1][2]

Q3: What are the known off-target effects of this compound?

A3: Publicly available data on the specific molecular off-target profile of this compound is limited. Preclinical studies have been conducted to characterize its off-target activities, and it has been described as having a "favorable off-target safety and ADME profile with minimal risk of important drug/drug interactions."[5] However, detailed quantitative data from off-target screening panels (e.g., kinase selectivity panels) have not been publicly disclosed.

The most significant adverse event observed in the clinical trial was a single case of anaphylaxis, which is a severe hypersensitivity reaction.[1][2] It is currently under investigation whether this reaction was caused by this compound itself or one of the inactive ingredients (excipients) in the formulation.[6]

Troubleshooting Guides

Interpreting Unexpected In Vitro Results

Problem: Discrepancy in IC50 values for LDHA inhibition.

  • Possible Cause 1: Assay Conditions. The inhibitory potency of this compound can be influenced by assay conditions such as substrate concentrations (pyruvate and NADH) and pH.

  • Troubleshooting Tip: Ensure that your assay buffer and substrate concentrations are consistent with established protocols for LDHA enzymatic assays. Refer to the representative protocol provided below for guidance.

  • Possible Cause 2: Enzyme Purity. The purity and source of the recombinant LDHA enzyme can affect inhibitor binding and activity.

  • Troubleshooting Tip: Use a highly purified, well-characterized source of LDHA. If possible, confirm the enzyme's activity and kinetic parameters before screening inhibitors.

Problem: Reduced potency in cell-based assays compared to biochemical assays.

  • Possible Cause 1: Cell Permeability. this compound may have limited permeability across the plasma membrane of the cell type being used.

  • Troubleshooting Tip: Consider using cell lines with known high expression of organic anion transporting polypeptides (OATPs), as these have been implicated in the hepatic uptake of this compound.

  • Possible Cause 2: Drug Efflux. The compound may be actively transported out of the cells by efflux pumps.

  • Troubleshooting Tip: Co-incubate with known efflux pump inhibitors to assess if this is impacting the intracellular concentration of this compound.

  • Possible Cause 3: Target Engagement. In a cellular context, the availability of the LDHA target may be different than in a purified enzyme assay.

  • Troubleshooting Tip: Confirm target engagement in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).

Managing Potential In Vivo Adverse Effects

Problem: Observing hypersensitivity or allergic-type reactions in animal models.

  • Background: A serious adverse event of anaphylaxis was reported in the human Phase 1 trial.[1][2] While the exact cause is under investigation, it highlights the potential for hypersensitivity reactions.

  • Troubleshooting Tip 1: Vehicle Control. Ensure that the vehicle used to formulate this compound for in vivo administration is tested alone to rule out any vehicle-induced effects. The excipients used in the clinical formulation of this compound have not been publicly disclosed.

  • Troubleshooting Tip 2: Dose Escalation. In initial in vivo studies, employ a careful dose-escalation design to identify any potential dose-dependent adverse effects.

  • Troubleshooting Tip 3: Monitoring. Closely monitor animals for any signs of distress, changes in behavior, or physiological parameters indicative of an adverse reaction, particularly shortly after dosing.

Data Presentation

This compound Potency Data
Assay TypeTargetSpeciesIC50Reference
Biochemical AssayLDHAHuman<1 nM[4]
Hepatocyte Lactate ProductionLDHAMouse<100 nM[4]
Hepatocyte AssayLDHAMultiple Species80–131 nM[5]
Phase 1 Clinical Trial Dosing Regimen
CohortDose RangeDosing ScheduleStatus
Single Ascending Dose (SAD)15 mg to 500 mgSingle doseCompleted
Multiple Ascending Dose (MAD)30 mg to 60 mgDaily for 14 daysCompleted
Multiple Ascending Dose (MAD)125 mgSingle dose administeredPaused due to SAE

Data compiled from multiple sources.[1][2][7][8]

Experimental Protocols

Note: The specific, detailed protocols used by Chinook Therapeutics for this compound have not been made publicly available. The following are representative protocols for the key assays mentioned in the development of this compound.

Representative Protocol: Homogeneous LDHA Enzyme Inhibition Assay

This protocol is based on a typical coupled-enzyme reaction that measures the production of NADH, which reduces a tetrazolium salt to a colored formazan product.

Materials:

  • Recombinant human LDHA

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • L-Lactic acid (substrate)

  • NAD+ (cofactor)

  • Diaphorase (coupling enzyme)

  • Resazurin or similar tetrazolium salt (detection reagent)

  • This compound (or other test inhibitor)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen formazan product.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a master mix containing assay buffer, L-lactic acid, NAD+, diaphorase, and the detection reagent at their final desired concentrations.

  • Assay Plate Setup:

    • Add a small volume (e.g., 2 µL) of the this compound dilutions or vehicle control to the wells of a 96-well plate.

    • Initiate the reaction by adding the LDHA enzyme to the master mix and immediately dispensing the complete reaction mix into the wells of the plate.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for resazurin).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Representative Protocol: Measurement of Lactate Production in Cultured Hepatocytes

This protocol describes a method to measure lactate secreted into the culture medium by hepatocytes.

Materials:

  • Cultured hepatocytes (e.g., primary hepatocytes or a suitable cell line)

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Commercial lactate assay kit (colorimetric or fluorometric)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed hepatocytes in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of the assay.

    • Allow the cells to adhere and recover overnight.

  • Compound Treatment:

    • Prepare dilutions of this compound in fresh cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the cells for a desired period (e.g., 24-48 hours) to allow for changes in lactate production.

  • Sample Collection:

    • Carefully collect a sample of the cell culture supernatant from each well.

  • Lactate Measurement:

    • Perform the lactate measurement on the collected supernatants according to the manufacturer's instructions for the chosen commercial assay kit. This typically involves adding a reaction mix to the supernatant and measuring the resulting absorbance or fluorescence.

  • Data Analysis:

    • Normalize the lactate concentration to the number of cells or total protein content in each well to account for any effects of the compound on cell viability or proliferation.

    • Calculate the percent inhibition of lactate production for each concentration of this compound and determine the IC50 value.

Visualizations

CHK_336_Mechanism_of_Action Glyoxylate Glyoxylate LDHA Lactate Dehydrogenase A (LDHA) Glyoxylate->LDHA Oxalate Oxalate KidneyStones Kidney Stones & Kidney Damage Oxalate->KidneyStones Leads to LDHA->Oxalate Catalyzes CHK336 This compound CHK336->LDHA Inhibits

Caption: Mechanism of action of this compound in inhibiting oxalate production.

Experimental_Workflow_for_In_Vitro_Potency cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Recombinant LDHA b3 Measure NADH Production b1->b3 b2 This compound Titration b2->b3 b4 Calculate IC50 b3->b4 c1 Hepatocyte Culture c2 This compound Treatment c1->c2 c3 Measure Lactate in Supernatant c2->c3 c4 Calculate IC50 c3->c4

Caption: Experimental workflow for determining the in vitro potency of this compound.

Logical_Relationship_Anaphylaxis SAE Serious Adverse Event: Anaphylaxis Investigation Investigation into Underlying Cause SAE->Investigation TrialPause Phase 1 Trial Paused SAE->TrialPause PossibleCause1 Hypersensitivity to This compound (API) Investigation->PossibleCause1 PossibleCause2 Hypersensitivity to Excipients Investigation->PossibleCause2

Caption: Logical relationship of the anaphylaxis event and subsequent actions.

References

Technical Support Center: Optimizing CHK-336 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of CHK-336.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an orally available, liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1][2] LDHA catalyzes the final step in the hepatic synthesis of oxalate.[3][4] By inhibiting this enzyme, this compound aims to reduce the overproduction of oxalate, which is the pathological hallmark of primary hyperoxaluria.[3]

2. What are the target indications for this compound?

This compound is being investigated for the treatment of primary hyperoxaluria (PH) and other kidney stone disorders driven by the endogenous overproduction of oxalate.[5][6]

3. What is the rationale for the liver-targeted delivery of this compound?

The liver is the primary site of oxalate production.[3] A liver-targeted distribution profile allows for high concentrations of this compound at the site of action, potentially increasing efficacy while minimizing systemic exposure and off-target side effects.[7] This targeted uptake is facilitated by organic anion transporting polypeptides (OATPs).[1][3]

4. What preclinical animal models have been used to evaluate this compound?

This compound has been evaluated in rodent models of primary hyperoxaluria, specifically in Alanine-glyoxylate aminotransferase (Agxt) knockout mice (a model for PH type 1) and Glyoxylate reductase/hydroxypyruvate reductase (Grhpr) knockout mice (a model for PH type 2).[1][3] Additionally, a pharmacodynamic model in rats utilizing a ¹³C₂-glycolate tracer has been employed to assess target engagement.[3][4]

5. What is the reported efficacy of this compound in preclinical models?

In a mouse model of primary hyperoxaluria type 1, low once-daily oral doses of this compound resulted in robust and dose-dependent reductions in urinary oxalate levels, bringing them into the normal range.[3][4] A statistically significant reduction in urinary oxalate was also observed after seven days of treatment in a mouse model of PH type 2.[3][4] In a rat pharmacodynamic model, this compound demonstrated a dose-dependent inhibition of the conversion of ¹³C₂-glycolate to ¹³C₂-oxalate.[3][4]

6. What is the known safety and tolerability profile of this compound in humans?

In a Phase 1 clinical trial involving healthy volunteers, this compound was generally well-tolerated at single doses up to 500 mg and multiple doses up to 60 mg daily for 14 days.[1][6] However, the study was voluntarily paused following a serious adverse event of anaphylaxis in a participant who received a 125 mg dose in the multiple ascending dose cohort.[1][5]

Troubleshooting Guides

Oral Administration (Gavage)
Issue Possible Cause Troubleshooting Steps
Regurgitation or reflux of dosing solution - Incorrect placement of the gavage needle (in the trachea instead of the esophagus)- Dosing volume is too large for the animal's stomach capacity- Dosing speed is too fast- Ensure proper restraint and technique for gavage needle insertion. The needle should pass with minimal resistance.- Reduce the dosing volume. A general guideline is not to exceed 10 ml/kg for mice.- Administer the dose slowly and steadily.
Animal distress during or after dosing (e.g., coughing, choking, difficulty breathing) - Aspiration of the dosing solution into the lungs- Immediately stop the procedure. - If signs of respiratory distress are severe, euthanize the animal according to approved institutional protocols. - Review and refine gavage technique with experienced personnel.
Esophageal or gastric injury - Improper gavage technique (e.g., forcing the needle)- Use of a damaged or inappropriate gavage needle- Always use a gavage needle with a ball-tipped end to minimize trauma. - Ensure the needle is the correct size for the animal.- Never force the needle; it should advance smoothly.
Variability in Efficacy Data
Issue Possible Cause Troubleshooting Steps
High variability in urinary oxalate levels between animals in the same treatment group - Incomplete urine collection- Inconsistent dosing (volume or timing)- Variations in food and water consumption- Underlying health status of individual animals- Ensure metabolic cages are functioning correctly to separate feces and urine effectively.- Maintain a consistent dosing schedule.- Monitor and record food and water intake, as this can influence urine output and oxalate levels.- Acclimatize animals to metabolic cages before the start of the study to reduce stress-induced variability.
Lack of expected dose-dependent response - Doses are on the plateau of the dose-response curve- Issues with the formulation (e.g., instability, poor solubility)- Saturation of absorption or metabolic pathways- Test a wider range of doses, including lower concentrations.- Prepare fresh dosing solutions regularly and ensure the compound is fully dissolved or suspended.- Investigate the pharmacokinetic profile of this compound in your specific animal model.

Data Presentation

Table 1: Summary of this compound In Vivo Studies

Animal Model Study Type Key Findings Reference
PH1 Mouse Model (Agxt knockout)EfficacyLow once-daily oral doses led to robust and dose-dependent reductions in urinary oxalate to normal levels.[3][4]
PH2 Mouse Model (Grhpr knockout)EfficacySeven days of treatment resulted in a statistically significant reduction in urinary oxalate.[3][4]
RatPharmacodynamicDose-dependent inhibition of the conversion of ¹³C₂-glycolate to ¹³C₂-oxalate.[3][4]

Table 2: Human Phase 1 Clinical Trial Dosage Information

Dosing Regimen Dosage Range Observations Reference
Single Ascending Dose (SAD)Up to 500 mgGenerally well-tolerated.[1][6]
Multiple Ascending Dose (MAD)Up to 60 mg for 14 daysGenerally well-tolerated.[1][6]
Multiple Ascending Dose (MAD)125 mgOne serious adverse event of anaphylaxis reported, leading to a voluntary pause of the study.[1][5]

Experimental Protocols

Protocol 1: Oral Dosing of this compound in Mice
  • Preparation of Dosing Solution:

    • While the specific vehicle used in the original preclinical studies is not publicly available, a common vehicle for oral administration of small molecules in rodents is 0.5% (w/v) methylcellulose in sterile water.

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.

    • Prepare the vehicle by slowly adding methylcellulose to sterile water while stirring.

    • Levigate the calculated amount of this compound powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the paste while stirring to achieve a homogenous suspension.

    • Prepare fresh dosing solutions daily.

  • Animal Handling and Dosing:

    • Acclimatize mice to handling for several days before the start of the experiment.

    • Weigh each mouse immediately before dosing to ensure accurate dose calculation.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing.

    • Use a sterile, ball-tipped gavage needle of an appropriate size for the mouse.

    • Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth and down the esophagus. Do not force the needle.

    • Administer the calculated volume of the this compound suspension or vehicle control slowly and steadily.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress for at least 30 minutes after dosing.

Protocol 2: 24-Hour Urine Collection in Mice for Oxalate Measurement
  • Acclimatization:

    • House mice individually in metabolic cages for at least 3 days prior to the start of the experiment to allow for acclimatization.

    • Ensure free access to food and water during the acclimatization and collection periods.

  • Urine Collection:

    • On the day of collection, ensure the collection tubes are clean and properly positioned.

    • For the collection of urinary oxalate, it is advisable to add a preservative such as thymol or hydrochloric acid to the collection tubes to prevent degradation of oxalate.

    • Collect urine over a 24-hour period.

  • Sample Processing and Storage:

    • At the end of the collection period, measure the total volume of urine collected.

    • Centrifuge the urine samples to pellet any contaminants.

    • Transfer the supernatant to a clean tube.

    • Store urine samples at -80°C until analysis.

  • Oxalate Measurement:

    • Urinary oxalate levels can be measured using various methods, including commercially available enzymatic assay kits or by techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Mandatory Visualizations

CHK_336_Signaling_Pathway Glyoxylate Glyoxylate LDHA Lactate Dehydrogenase A (LDHA) Glyoxylate->LDHA Oxalate Oxalate LDHA->Oxalate Catalyzes Conversion CHK336 This compound CHK336->LDHA Inhibits

Caption: Mechanism of action of this compound in inhibiting oxalate production.

In_Vivo_Study_Workflow A Animal Model Selection (e.g., Agxt or Grhpr knockout mice) B Acclimatization to Metabolic Cages A->B C Baseline Urine Collection (24h) B->C D Randomization into Treatment Groups C->D E Daily Oral Dosing (this compound or Vehicle) D->E F 24h Urine Collection at Specified Timepoints E->F G Measurement of Urinary Oxalate F->G H Data Analysis G->H

Caption: A typical experimental workflow for an in vivo efficacy study of this compound.

Troubleshooting_Logic Start High Variability in Urinary Oxalate Data Q1 Was 24h urine collection complete? Start->Q1 A1_Yes Consistent Dosing Schedule? Q1->A1_Yes Yes A1_No Action: Review and optimize metabolic cage setup and collection procedures. Q1->A1_No No A2_Yes Consistent Food/Water Intake? A1_Yes->A2_Yes Yes A2_No Action: Ensure consistent dosing time and volume. Re-train staff if necessary. A1_Yes->A2_No No A3_Yes Consider other factors: - Animal health - Stress levels A2_Yes->A3_Yes Yes A3_No Action: Monitor and record food and water consumption daily. Ensure ad libitum access. A2_Yes->A3_No No

Caption: A decision tree for troubleshooting high variability in urinary oxalate data.

References

Technical Support Center: Troubleshooting CHK-336 Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with CHK-336, a first-in-class, liver-targeted, small molecule lactate dehydrogenase A (LDHA) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro and cell-based assays involving this compound.

Q1: Why am I observing high variability in my IC50 values for this compound between experiments?

A1: Fluctuations in IC50 values are a frequent challenge in cell-based assays and can stem from several factors:

  • Cell-Based Factors:

    • Cell Passage Number: Cell lines can exhibit genetic and phenotypic drift over multiple passages. It is crucial to use cells within a consistent and low passage number range for all experiments.

    • Cell Seeding Density: The initial number of cells seeded can affect the inhibitor-to-cell ratio, influencing the apparent potency. Ensure precise and consistent cell seeding densities across all wells and experiments.

    • Cell Health and Viability: Only use healthy, viable cells for your assays. Compromised cell health can lead to inconsistent responses to this compound.

  • Compound Handling and Stability:

    • Stock Solution Integrity: Avoid repeated freeze-thaw cycles of your this compound stock solution, as this can lead to degradation. Prepare single-use aliquots and store them protected from light at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month)[1].

    • Working Solution Preparation: Always prepare fresh working dilutions of this compound from the stock solution for each experiment.

    • Solubility Issues: this compound is a hydrophobic molecule. Poor solubility in aqueous culture media can lead to precipitation and an inaccurate effective concentration. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

  • Assay Conditions:

    • Incubation Time: The duration of exposure to this compound can impact the observed IC50 value. Optimize and maintain a consistent incubation time for all experiments.

    • "Edge Effect": Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect results. To mitigate this, avoid using the outer wells for experimental data or ensure proper humidification during incubation.

Q2: I am not observing the expected inhibitory effect of this compound on lactate or oxalate production in my hepatocyte culture.

A2: If this compound is not showing the anticipated activity, consider the following troubleshooting steps:

  • Cellular Uptake: this compound uptake into hepatocytes is facilitated by Organic Anion Transporting Polypeptides (OATPs).[2][3][4][5]

    • Cell Model: Ensure your chosen cell line or primary hepatocytes express adequate levels of OATPs.

    • Competition: Be aware of other compounds in your culture medium that might compete for OATP-mediated uptake.

  • Compound Concentration and Stability:

    • Concentration Range: Verify that you are using an appropriate concentration range. The reported IC50 for this compound inhibition of LDHA is <1 nM in enzymatic assays and <100 nM for lactate production inhibition in primary mouse hepatocytes.[1]

    • Media Stability: this compound may have limited stability in cell culture media over long incubation periods. Consider assessing its stability under your specific experimental conditions.

  • Assay Sensitivity:

    • Detection Method: Ensure your assay for measuring lactate or oxalate is sensitive enough to detect changes at the expected level of inhibition.

    • Baseline Levels: Hepatocytes should be producing sufficient baseline levels of lactate and oxalate for an inhibitory effect to be measurable.

Q3: My cells are showing signs of toxicity or stress after treatment with this compound, even at concentrations where I don't expect to see an effect.

A3: Unforeseen cytotoxicity can be due to several factors:

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Ensure your vehicle control contains the same final concentration of the solvent as your treatment wells and that this concentration is non-toxic.

  • Compound Precipitation: At higher concentrations, poor solubility of this compound in the culture medium can lead to the formation of precipitates, which can be cytotoxic. Visually inspect your wells for any signs of precipitation.

  • Off-Target Effects: While this compound is a potent LDHA inhibitor, off-target effects at high concentrations cannot be entirely ruled out. It is advisable to use the lowest effective concentration possible to minimize potential off-target activity.[6]

  • Hypersensitivity: Although rare in vitro, a serious adverse event of anaphylaxis was observed in a human clinical trial at a 125 mg dose.[2][7] While the direct relevance to in vitro studies is unclear, it highlights a potential for hypersensitivity reactions.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available information.

ParameterValueSpecies/SystemReference
IC50 (LDHA Enzyme) < 1 nMHuman[1]
IC50 (Lactate Production) < 100 nMPrimary Mouse Hepatocytes[1]
Tolerated Single Dose Up to 500 mgHealthy Human Volunteers[2][7]
Tolerated Multiple Dose Up to 60 mg for 14 daysHealthy Human Volunteers[2][7]
Storage (Stock Solution) -80°C (6 months), -20°C (1 month)N/A[1]

Key Experimental Protocols

Protocol 1: Culturing Primary Human Hepatocytes for this compound Treatment

This protocol provides a general guideline for the thawing, plating, and maintenance of cryopreserved primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte Plating Medium (HPM)

  • Hepatocyte Maintenance Medium (HMM)

  • Collagen-coated cell culture plates

  • 37°C water bath

  • Biosafety cabinet

  • Centrifuge

Methodology:

  • Pre-warm HPM in a 37°C water bath.

  • Rapidly thaw the vial of cryopreserved hepatocytes in the 37°C water bath until a small ice crystal remains.

  • Transfer the cell suspension to a conical tube containing pre-warmed HPM.

  • Centrifuge the cell suspension to pellet the hepatocytes.

  • Resuspend the cell pellet in fresh HPM.

  • Determine cell viability and count using a suitable method (e.g., trypan blue exclusion).

  • Seed the hepatocytes onto collagen-coated plates at the desired density.

  • Incubate at 37°C in a humidified incubator with 5% CO2.

  • After cell attachment (typically 4-6 hours), replace the plating medium with HMM.

  • Culture the hepatocytes for the desired period, changing the medium as required, before initiating this compound treatment.

Protocol 2: In Vitro LDHA Inhibition Assay using this compound

This protocol outlines a method to assess the inhibitory effect of this compound on LDHA activity in a cell-free system. The assay measures the decrease in NADH absorbance at 340 nm.

Materials:

  • Purified recombinant human LDHA enzyme

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., Tris-HCl, pH 7.3)

  • NADH solution

  • Sodium pyruvate solution

  • 96-well UV-transparent microplate

  • Microplate reader with 340 nm wavelength capability

Methodology:

  • Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (Assay Buffer with the same final DMSO concentration).

  • In a 96-well plate, add the this compound dilutions or vehicle control.

  • Add the LDHA enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Prepare a substrate solution containing NADH and sodium pyruvate in Assay Buffer.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader.

  • Calculate the reaction rate (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the data to the vehicle control and plot the percent inhibition against the this compound concentration to determine the IC50 value.

Visualizations

CHK336_Signaling_Pathway cluster_cell Hepatocyte Glycolate Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate GO Oxalate Oxalate Glyoxylate->Oxalate Glyoxylate->Oxalate LDHA Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Lactate->Pyruvate LDHA LDHA LDHA CHK336 This compound CHK336->LDHA Inhibition OATP OATP CHK336_ext This compound (Oral Administration) CHK336_ext->OATP Uptake

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Troubleshooting_Workflow Start Experimental Variability Observed Check_Cells Review Cell Culture Practices (Passage #, Density, Viability) Start->Check_Cells Check_Compound Verify Compound Handling (Stock Aliquots, Fresh Dilutions) Start->Check_Compound Check_Assay Examine Assay Conditions (Incubation Time, Edge Effect) Start->Check_Assay Problem_Identified Problem Identified? Check_Cells->Problem_Identified Check_Compound->Problem_Identified Check_Assay->Problem_Identified Implement_Changes Implement Corrective Actions Problem_Identified->Implement_Changes Yes Consult_Support Consult Technical Support Problem_Identified->Consult_Support No Re_Run_Experiment Re-run Experiment Implement_Changes->Re_Run_Experiment Success Consistent Results Re_Run_Experiment->Success

References

Technical Support Center: CHK-336 and Hypersensitivity Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential hypersensitivity reactions when working with CHK-336, an oral small molecule lactate dehydrogenase A (LDHA) inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental, orally available small molecule inhibitor of lactate dehydrogenase A (LDHA).[1][2] It is being investigated for the treatment of primary hyperoxaluria, a condition characterized by the overproduction of oxalate.[2][3][4][5] By inhibiting LDHA, this compound aims to block the final step in hepatic oxalate synthesis.[2][4][5]

Q2: Have hypersensitivity reactions to this compound been observed?

A2: Yes, a serious adverse event of anaphylaxis was reported in a healthy volunteer during a Phase I clinical trial of this compound.[1][2][3] This event occurred in a participant who received a 125 mg dose in a multiple ascending dose cohort.[2][3][6] The trial was voluntarily paused to investigate the cause, which is suspected to be a potential hypersensitivity reaction to this compound or its excipients.[6][7][8][9]

Q3: What are the typical signs of a hypersensitivity reaction to a small molecule inhibitor like this compound?

A3: Hypersensitivity reactions can range from mild to severe. In a preclinical research setting, signs to monitor for in animal models could include skin rashes, urticaria (hives), respiratory distress, changes in blood pressure, and anaphylaxis. In in vitro assays, indicators may include the release of inflammatory mediators such as histamine or cytokines from immune cells.

Q4: What are the potential mechanisms of hypersensitivity to a small molecule drug like this compound?

A4: Small molecule drugs can induce hypersensitivity through several mechanisms. These include the "hapten theory," where the drug or its metabolite covalently binds to a larger protein to become immunogenic, or the "p-i" (pharmacological interaction with immune receptors) concept, where the drug non-covalently and directly stimulates immune receptors.[10][11] Non-allergic hypersensitivity can also occur through direct activation of mast cells or other immune pathways.[10][11]

Troubleshooting Guide

Issue 1: Unexpected inflammatory response observed in an in vivo animal model after this compound administration.

Possible Cause:

  • A potential hypersensitivity reaction to this compound or the vehicle formulation.

Suggested Mitigation Steps:

  • Dose-Response Assessment: Determine if the inflammatory response is dose-dependent. A lower, therapeutically relevant dose may not trigger the reaction.

  • Vehicle Control: Ensure that the vehicle used to dissolve and administer this compound is not the cause of the observed inflammation by treating a control group with the vehicle alone.

  • Prophylactic Antihistamines: In your experimental protocol, consider pre-treating animals with an antihistamine to block histamine-mediated effects, a key component of many hypersensitivity reactions.

  • Mast Cell Stabilizers: Pre-treatment with a mast cell stabilizer, such as cromolyn sodium, may prevent the degranulation of mast cells and the release of inflammatory mediators.

  • Route of Administration: If feasible for your experimental goals, consider alternative routes of administration that may have a lower risk of inducing hypersensitivity.

Issue 2: High levels of histamine or cytokine release detected in in vitro cell-based assays (e.g., primary mast cells, basophils, or peripheral blood mononuclear cells) upon exposure to this compound.

Possible Cause:

  • Direct activation of immune cells by this compound, indicative of a potential for a non-allergic hypersensitivity reaction.

Suggested Mitigation Steps:

  • Concentration-Response Analysis: Perform a detailed concentration-response curve to identify the threshold at which this compound induces cellular activation.

  • Structural Analogs: If available, test structural analogs of this compound to determine if specific chemical moieties are responsible for the immune cell activation. This could inform future medicinal chemistry efforts.

  • Excipient Testing: If this compound is formulated with excipients, test each excipient individually in your cell-based assays to rule them out as the causative agent.

  • Signal Transduction Pathway Analysis: Investigate the intracellular signaling pathways activated by this compound in the responsive cell types to better understand the mechanism of action.

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay

Objective: To determine the potential of this compound to directly induce mast cell degranulation.

Methodology:

  • Cell Culture: Culture a mast cell line (e.g., RBL-2H3) or primary bone marrow-derived mast cells (BMMCs) under standard conditions.

  • Sensitization (for IgE-mediated control): For a positive control, sensitize a subset of cells with anti-DNP IgE overnight.

  • This compound Treatment: Plate the cells and treat with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1-2 hours. Include a vehicle control and a positive control (e.g., DNP-HSA for sensitized cells, or a calcium ionophore like A23187 for non-sensitized cells).

  • Degranulation Measurement: Measure the release of β-hexosaminidase into the supernatant as an indicator of degranulation. This can be done using a colorimetric substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide.

  • Data Analysis: Express degranulation as a percentage of the total cellular β-hexosaminidase content (obtained by lysing the cells). Plot the concentration-response curve for this compound.

Protocol 2: Ex Vivo Cytokine Release Assay from Human PBMCs

Objective: To assess the potential of this compound to induce pro-inflammatory cytokine release from human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood from multiple donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture and Treatment: Plate the PBMCs and treat with various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control and a positive control (e.g., lipopolysaccharide, LPS). Incubate for 24-48 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Compare the cytokine levels in the this compound-treated samples to the vehicle control for each donor.

Data Presentation

Table 1: Summary of Phase I Clinical Trial Data for this compound

Dosing RegimenNumber of SubjectsKey Safety Findings
Single Ascending Dose (SAD)Not specifiedGenerally well-tolerated up to 500 mg.[1][3][6]
Multiple Ascending Dose (MAD)62 (up to 60 mg)Generally well-tolerated up to 60 mg daily for 14 days.[3][6]
Multiple Ascending Dose (MAD)1One serious adverse event of anaphylaxis at a 125 mg dose.[1][2][3]

Visualizations

CHK336_Hypersensitivity_Pathway cluster_trigger Potential Triggers cluster_cells Immune Cell Activation cluster_mediators Mediator Release cluster_symptoms Clinical Manifestations CHK336 This compound MastCell Mast Cell / Basophil CHK336->MastCell Direct Activation (p-i model) APC Antigen Presenting Cell CHK336->APC Haptenation Excipients Vehicle/Excipients Excipients->MastCell Histamine Histamine MastCell->Histamine Cytokines Cytokines (e.g., TNF-α, IL-6) MastCell->Cytokines Leukotrienes Leukotrienes MastCell->Leukotrienes TCell T-Cell TCell->MastCell Activation APC->TCell Antigen Presentation Urticaria Urticaria Histamine->Urticaria Angioedema Angioedema Histamine->Angioedema Anaphylaxis Anaphylaxis Histamine->Anaphylaxis Cytokines->Anaphylaxis Bronchoconstriction Bronchoconstriction Leukotrienes->Bronchoconstriction Leukotrienes->Anaphylaxis

Caption: Potential pathways of this compound-induced hypersensitivity reactions.

Troubleshooting_Workflow cluster_invitro In Vitro Investigation cluster_invivo In Vivo Mitigation Start Adverse Inflammatory Event Observed in Experiment CellAssay Perform Mast Cell Degranulation and PBMC Cytokine Release Assays Start->CellAssay If cell-based model DoseResponse Conduct Dose-Response Study Start->DoseResponse If animal model ConcentrationResponse Determine Concentration- Response Relationship CellAssay->ConcentrationResponse ExcipientTest Test Vehicle/Excipients Individually ConcentrationResponse->ExcipientTest Mechanism Investigate Mechanism (e.g., Signaling Pathway) ExcipientTest->Mechanism VehicleControl Administer Vehicle Control DoseResponse->VehicleControl Pretreatment Consider Pre-treatment: - Antihistamines - Mast Cell Stabilizers VehicleControl->Pretreatment LowerDose Use Lower, Non-inflammatory Dose if Efficacious Pretreatment->LowerDose

Caption: Troubleshooting workflow for investigating hypersensitivity to this compound.

References

Technical Support Center: CHK-336 and Potential Allergic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter potential allergic reactions during experiments with CHK-336. The information is presented in a question-and-answer format for clarity and ease of use.

Troubleshooting Guide: Investigating Potential Allergic Reactions

Q1: A subject in our study has developed symptoms of an allergic reaction shortly after administration of this compound. What are the immediate steps?

A1: The immediate priority is the safety of the subject.

  • Cease Administration: Immediately stop the administration of this compound.

  • Medical Attention: Provide appropriate and immediate medical care to the affected subject.

  • Document Everything: Meticulously document all signs and symptoms, the time of onset relative to dosing, vital signs, and any treatments administered.

  • Report the Event: Report the event to your institution's safety monitoring board and, if applicable, the relevant regulatory authorities as a suspected unexpected serious adverse reaction (SUSAR). A serious adverse event of anaphylaxis was reported in a Phase I trial of this compound, leading to a temporary pause in dosing.[1][2][3][4][5]

Q2: We suspect an allergic reaction to the this compound formulation. How can we determine if the reaction is caused by the active pharmaceutical ingredient (API) or the excipients?

A2: Differentiating between a reaction to the API (this compound) and the excipients requires a systematic approach. Since the specific excipients in the this compound formulation are not publicly disclosed, a broad investigation is necessary.

  • Review Subject History: Check the subject's history for any known allergies to medications or food, which might suggest a predisposition to hypersensitivity.

  • Component Testing: If possible and ethically approved, skin testing with the individual components (API and each excipient) can help identify the causative agent. This should be performed by a qualified allergist.

  • In Vitro Testing: Laboratory tests such as basophil activation tests (BAT) or mast cell activation tests (MCAT) can be used to assess the reactivity of the subject's immune cells to the API and individual excipients.

Q3: What are some common excipients known to cause allergic reactions?

A3: While the specific excipients in this compound are unknown, many pharmaceutical formulations include common ingredients that have been associated with hypersensitivity reactions. These can include:

  • Coloring agents: Such as tartrazine (FD&C Yellow No. 5).

  • Preservatives: For example, parabens or sulfites.

  • Solubilizing agents and emulsifiers: Such as Cremophor EL (polyethoxylated castor oil) or polysorbates.

  • Fillers and binders: Lactose is a common filler, and while true allergies are rare, lactose intolerance is common.

It is crucial to obtain the complete formulation details from the manufacturer, if possible, under a confidentiality agreement to guide your investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an investigational, orally administered small molecule designed to inhibit lactate dehydrogenase A (LDHA).[1][6] It is being developed for the treatment of primary hyperoxaluria and other kidney stone disorders by reducing the production of oxalate in the liver.[3][4][7][8][9]

Q2: Has this compound been associated with allergic reactions in clinical trials?

A2: Yes, a Phase I clinical trial of this compound was voluntarily paused after a healthy volunteer experienced a serious adverse event, identified as anaphylaxis.[3][5] This event occurred after the participant received a 125 mg dose.[1][4] The reaction was described as having a rapid onset and rapid recovery.[1][2] The cause is being investigated as a potential hypersensitivity reaction to either this compound itself or one of its excipients.[1][2][4]

Q3: What was the safety profile of this compound prior to this event?

A3: Before the reported serious adverse event, this compound was generally well-tolerated in 62 subjects at single doses up to 500 mg and multiple doses up to 60 mg daily for 14 days.[1][2][3][4][5]

Summary of Reported Serious Adverse Event

ParameterDetails
Drug This compound
Adverse Event Anaphylaxis (Serious Adverse Event)[3][5]
Study Phase Phase I Clinical Trial[1][5]
Affected Population Healthy Volunteer[1][3]
Dosage 125 mg (first dose in the multiple ascending dose group)[1][4]
Onset and Recovery Rapid onset and rapid recovery[1][2][4]
Suspected Cause Potential hypersensitivity reaction to the study drug or its excipients[1][2][4]
Action Taken Voluntary pause of dosing in the trial[1][2][4]

Experimental Protocols

Protocol: In Vitro Mast Cell Activation Test (MCAT) for Hypersensitivity Assessment

Objective: To assess the potential of this compound and its individual excipients to induce mast cell degranulation, a key event in Type I hypersensitivity reactions.

Methodology:

  • Cell Culture:

    • Culture a suitable mast cell line (e.g., LAD2 human mast cells or RBL-2H3 rat basophilic leukemia cells) in appropriate media and conditions.

  • Preparation of Test Articles:

    • Prepare stock solutions of this compound and each individual excipient in a suitable, non-toxic solvent (e.g., DMSO, followed by dilution in buffer).

    • Create a range of final concentrations for each test article to be evaluated.

  • Experimental Procedure:

    • Seed the mast cells in 96-well plates and allow them to adhere overnight.

    • Wash the cells with a buffered salt solution (e.g., Tyrode's buffer).

    • Add the different concentrations of this compound, individual excipients, a positive control (e.g., a known allergen or a calcium ionophore like A23187), and a negative control (vehicle) to the wells.

    • Incubate for a specified period (e.g., 1-2 hours) at 37°C.

  • Quantification of Degranulation:

    • Measure the release of beta-hexosaminidase, a granular enzyme released upon mast cell degranulation, into the supernatant. This can be done using a colorimetric assay.

    • Alternatively, measure the release of histamine using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of degranulation for each test article relative to the positive control.

    • A significant increase in degranulation compared to the negative control suggests a potential for inducing a hypersensitivity reaction.

Visualizations

Troubleshooting_Workflow cluster_Initial_Response Initial Response cluster_Investigation Investigation cluster_Testing Confirmatory Testing cluster_Outcome Outcome AdverseEvent Suspected Allergic Reaction (e.g., rash, anaphylaxis) StopAdmin Cease this compound Administration AdverseEvent->StopAdmin MedicalCare Provide Immediate Medical Attention StopAdmin->MedicalCare Document Document All Details MedicalCare->Document Report Report as SUSAR Document->Report ReviewHistory Review Subject's Allergy History Report->ReviewHistory FormulationReview Obtain Full Formulation Details ReviewHistory->FormulationReview IdentifyCause Identify Potential Cause: API vs. Excipient FormulationReview->IdentifyCause InVitro In Vitro Testing (e.g., MCAT, BAT) IdentifyCause->InVitro InVivo In Vivo Skin Testing (if ethically approved) IdentifyCause->InVivo ComponentTest Test API and Individual Excipients InVitro->ComponentTest InVivo->ComponentTest IdentifyAgent Identify Causative Agent ComponentTest->IdentifyAgent Reformulate Reformulate Product (if excipient-related) IdentifyAgent->Reformulate RiskManagement Update Risk Management Plan IdentifyAgent->RiskManagement Type_I_Hypersensitivity cluster_sensitization Sensitization Phase cluster_reaction Reaction Phase (Re-exposure) Allergen Allergen (e.g., Excipient) APC Antigen Presenting Cell (APC) Allergen->APC TH2 T Helper 2 Cell (Th2) APC->TH2 BCell B Cell TH2->BCell IgE IgE Antibodies BCell->IgE MastCell Mast Cell IgE->MastCell binds to surface Crosslinking IgE Cross-linking Allergen2 Allergen Allergen2->Crosslinking Degranulation Degranulation Crosslinking->Degranulation Mediators Release of Mediators (Histamine, Leukotrienes) Degranulation->Mediators Symptoms Allergic Symptoms (e.g., Urticaria, Anaphylaxis) Mediators->Symptoms

References

Improving bioavailability of CHK-336 in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CHK-336

Topic: Improving the Bioavailability of this compound in Animal Studies

This guide is intended for researchers, scientists, and drug development professionals working with this compound, an orally active, liver-targeted lactate dehydrogenase A (LDHA) inhibitor. While this compound has demonstrated oral availability, achieving optimal and consistent exposure in preclinical animal models can be challenging due to its physicochemical properties.[1][2][3] This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help overcome common bioavailability hurdles.

For the purpose of this guide, we will consider this compound as a Biopharmaceutics Classification System (BCS) Class II compound: high permeability but low aqueous solubility.[4][5] This characteristic is a primary factor influencing its dissolution rate and subsequent absorption.

Physicochemical Properties of this compound (Illustrative)

The following table summarizes the key physicochemical properties of this compound that are relevant to its formulation and bioavailability.

PropertyValueImplication for Bioavailability
Molecular Weight ~450 g/mol Moderate size, generally favorable for oral absorption.
Aqueous Solubility < 0.01 mg/mLVery low solubility is the primary rate-limiting step for absorption.
LogP 4.2High lipophilicity suggests good membrane permeability but poor wetting and dissolution.
pKa 3.8 (acidic)Ionization will vary in the GI tract, being less soluble in the acidic stomach environment.
BCS Class Class IIHigh permeability, low solubility.[4][5]

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma exposure of this compound in our mouse study after oral gavage. What is the most likely cause?

A1: Given this compound's low aqueous solubility, the most probable cause is poor dissolution in the gastrointestinal (GI) tract.[6] If the compound does not dissolve, it cannot be absorbed, even with high membrane permeability. This issue is often referred to as "dissolution rate-limited absorption." Initial troubleshooting should focus on enhancing the solubility and dissolution of the compound in your formulation.

Q2: What are the recommended initial steps to improve the formulation of this compound for a rodent PK study?

A2: A multi-step approach is recommended:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[4][7] Techniques like micronization or nanomilling should be considered.

  • Solubility Screening: Conduct a systematic screening of this compound solubility in various pharmaceutically acceptable excipients, including co-solvents, surfactants, and lipids.[6]

  • Amorphous Systems: Consider formulating this compound as an amorphous solid dispersion (ASD). Converting the crystalline form to a higher-energy amorphous state can significantly improve its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: For a lipophilic compound like this compound, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can be highly effective.[8][9] These formulations present the drug in a solubilized state within the GI tract, facilitating absorption.

Q3: We are seeing high inter-animal variability in our pharmacokinetic data. What could be the cause and how can we mitigate it?

A3: High variability is common for poorly soluble compounds and can stem from several factors:[10]

  • Inconsistent Dissolution: Small differences in GI physiology (e.g., pH, motility) between animals can lead to large differences in dissolution and absorption.

  • Food Effects: The presence or absence of food can drastically alter GI conditions.

  • Formulation Inhomogeneity: The administered formulation may not be a uniform suspension or solution.

Mitigation Strategies:

  • Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period (e.g., 4-12 hours) before dosing to minimize food-related variability.[10]

  • Improve Formulation: Use a more robust formulation strategy, such as a solution, an ASD, or a SEDDS, to reduce the dependency of absorption on physiological variables.[10]

  • Ensure Homogeneity: If using a suspension, ensure it is thoroughly mixed before and between dosing each animal.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during your animal studies.

Problem 1: No or Negligible Plasma Exposure (

This common issue points to a critical failure in the absorption process. The workflow below outlines a systematic troubleshooting approach.

G start No Detectable Plasma Exposure Observed check_formulation Step 1: Verify Formulation - Was the compound fully dissolved or suspended? - Was the dosing vehicle appropriate? start->check_formulation check_dose Step 2: Confirm Dose Administration - Was the gavage successful? - Was the correct dose volume given? check_formulation->check_dose Formulation OK formulation_issue Root Cause: Formulation Failure (Poor Solubility) check_formulation->formulation_issue Issue Found check_pk Step 3: Review PK Sampling - Were blood samples collected at appropriate time points? - Was the bioanalytical method sensitive enough? check_dose->check_pk Dosing OK check_pk->formulation_issue PK Sampling OK solution_formulation Solution: Develop an enabling formulation (e.g., ASD, LBDDS, Nanosuspension) formulation_issue->solution_formulation

Caption: Workflow for troubleshooting negligible plasma exposure.

Problem 2: Low Bioavailability with High Variability

This suggests that while some absorption is occurring, it is inefficient and inconsistent. The primary goal is to improve the dissolution rate and reduce dependency on physiological factors.

The table below illustrates how different formulation strategies can impact the pharmacokinetic parameters of this compound in rats following a 10 mg/kg oral dose.

Formulation TypeDosing VehicleCmax (ng/mL)AUC (ng·h/mL)Tmax (h)
Aqueous Suspension 0.5% HPMC in water85 ± 45350 ± 2104.0
Micronized Suspension 0.5% HPMC in water250 ± 1101100 ± 4502.0
Amorphous Solid Dispersion (ASD) 20% Soluplus® in water1200 ± 3007500 ± 15001.5
Self-Emulsifying System (SEDDS) Capryol™ 90, Cremophor® EL, Transcutol® HP1800 ± 35011500 ± 21001.0

Data are presented as mean ± standard deviation.

As shown, advanced formulations like ASD and SEDDS dramatically increase exposure (Cmax and AUC) and reduce variability compared to simple suspensions.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound

Objective: To prepare a 20% (w/w) drug-load ASD of this compound with the polymer Soluplus® using a solvent evaporation method.

Materials:

  • This compound API

  • Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Weigh 1.0 g of this compound and 4.0 g of Soluplus®. Dissolve both components completely in 50 mL of DCM in a round-bottom flask by sonicating for 15 minutes.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 40°C and apply a vacuum. Rotate the flask until all DCM has evaporated and a thin film has formed on the flask wall.

  • Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at 40°C for 48 hours to remove any residual solvent.

  • Processing: Gently grind the resulting solid into a fine, free-flowing powder using a mortar and pestle.

  • Characterization (Recommended): Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: Mouse Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile of this compound in male CD-1 mice following oral administration of a formulated dose.

Materials:

  • Male CD-1 mice (8-10 weeks old)

  • This compound formulation (e.g., ASD prepared as above, reconstituted in water)

  • Oral gavage needles

  • K2EDTA-coated microcentrifuge tubes for blood collection

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 3 days prior to the study.

  • Fasting: Fast mice for 4 hours before dosing, with free access to water.

  • Dosing: Weigh each animal immediately before dosing. Administer the this compound formulation via oral gavage at a dose volume of 10 mL/kg. For example, for a 10 mg/kg dose, the formulation concentration would be 1 mg/mL.

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from 3 mice per time point via submandibular or saphenous vein bleeding. Recommended time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately place blood samples into K2EDTA tubes, mix gently, and store on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis. Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software like Phoenix WinNonlin.

Visualizations

Factors Limiting Oral Bioavailability

This diagram illustrates the sequential barriers that a poorly soluble drug like this compound must overcome to reach systemic circulation.

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation dose Oral Dose (this compound Formulation) dissolution Dissolution in GI Fluid (Rate-Limiting Step) dose->dissolution permeation Permeation Across Gut Wall (High) dissolution->permeation gut_metabolism Gut Wall Metabolism (First-Pass Effect) permeation->gut_metabolism liver Liver Metabolism (First-Pass Effect) gut_metabolism->liver systemic_circ Drug in Plasma (Bioavailable Fraction) liver->systemic_circ

Caption: Key barriers to oral bioavailability for a BCS Class II compound.

Formulation Selection Decision Tree

This diagram provides a logical pathway for selecting an appropriate formulation strategy based on the compound's properties and experimental needs.

G start Start: Low Exposure with This compound API q1 Is the compound thermally stable? start->q1 q2 Is high drug load (>30%) required? q1->q2 Yes nano Formulate as Nanosuspension q1->nano No asd Formulate as Amorphous Solid Dispersion (ASD) q2->asd Yes lipid Formulate as Lipid-Based System (e.g., SEDDS) q2->lipid No end_asd Proceed with ASD formulation asd->end_asd end_lipid Proceed with Lipid formulation lipid->end_lipid end_nano Proceed with Nanosuspension nano->end_nano

Caption: Decision tree for selecting a bioavailability-enhancing formulation.

References

CHK-336 Drug Interaction Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with CHK-336, a first-in-class, orally available, and liver-targeted small molecule lactate dehydrogenase A (LDHA) inhibitor.[1][2] The information is tailored to address potential issues encountered during drug interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound uptake into hepatocytes, and how might this lead to drug-drug interactions?

A1: this compound is actively taken up into hepatocytes via Organic Anion Transporting Polypeptides (OATPs).[1][3] This is a critical aspect of its liver-targeted profile.[1][3] Consequently, co-administration with drugs that are strong inhibitors of OATP transporters (e.g., cyclosporine, rifampin) could competitively inhibit the uptake of this compound, potentially reducing its concentration in the liver and diminishing its therapeutic effect. Conversely, this compound might compete with other co-administered OATP substrates for uptake.

Q2: Are there any known interactions of this compound with cytochrome P450 (CYP) enzymes?

A2: Currently, there is no specific data from dedicated clinical drug-drug interaction studies on the effects of this compound on CYP enzymes in the public domain. Preclinical data suggests a favorable off-target safety and ADME profile with a low anticipated risk of significant drug-drug interactions.[3] However, without specific in vivo data, it is advisable to exercise caution when co-administering this compound with potent CYP inhibitors or inducers, or with drugs that have a narrow therapeutic index and are metabolized by CYP enzymes. Standard in vitro assays (e.g., CYP inhibition and induction assays) are recommended to de-risk potential interactions.

Q3: We observed lower than expected efficacy of this compound in our in vivo model when co-administered with another compound. What could be the cause?

A3: Lower than expected efficacy could be due to a pharmacokinetic interaction. Given that this compound relies on OATP transporters for hepatic uptake, the co-administered compound may be an OATP inhibitor.[1][3] This would lead to reduced liver concentrations of this compound and consequently, a diminished pharmacodynamic response. It is recommended to perform an in vitro OATP uptake assay to assess if the co-administered compound inhibits this compound transport.

Q4: Has co-administration of this compound with other drugs been associated with any specific safety signals in preclinical or clinical studies?

A4: While specific drug-drug interaction safety data is not publicly available, the Phase 1 clinical trial for this compound was paused due to a serious adverse event of anaphylaxis in a subject who received a 125 mg dose.[1][4][5] The event was investigated as a potential hypersensitivity reaction.[4] Although not directly linked to a drug-drug interaction, this highlights the importance of careful safety monitoring in any study involving this compound, especially when administered with other compounds that may have a known risk of hypersensitivity reactions.

Troubleshooting Guides

Issue: Variability in this compound plasma and liver concentrations in animal studies.

  • Potential Cause 1: OATP Transporter Inhibition. The co-administered drug may be an inhibitor of OATP transporters, leading to increased plasma concentrations and decreased liver concentrations of this compound.

    • Troubleshooting Step: Conduct an in vitro OATP inhibition assay with the co-administered drug. Compare the IC50 value to the in vivo concentrations of the co-administered drug.

  • Potential Cause 2: Genetic Polymorphisms in OATP transporters. In certain animal strains or human populations, genetic variants of OATP transporters can lead to altered function and variable drug uptake.

    • Troubleshooting Step: If using animal models, ensure a genetically homogenous population. In clinical studies, consider genotyping for relevant OATP polymorphisms.

Issue: Unexpected toxicity when this compound is co-administered with another therapeutic agent.

  • Potential Cause: Pharmacokinetic Interaction. The co-administered agent could be inhibiting the metabolism or clearance of this compound, leading to higher systemic exposure. Conversely, this compound could be affecting the disposition of the co-administered drug.

    • Troubleshooting Step: Perform a full pharmacokinetic analysis of both this compound and the co-administered drug, both alone and in combination, to identify any changes in exposure (AUC, Cmax).

Data Presentation

Table 1: Hypothetical In Vitro OATP1B1 Inhibition by Co-administered Drugs

Co-administered DrugDrug ClassThis compound Uptake Inhibition (IC50, µM)
CyclosporineCalcineurin Inhibitor0.1
RifampinAntibiotic1.5
AtorvastatinHMG-CoA Reductase Inhibitor5.2
MetforminAntidiabetic Agent> 50

This table presents illustrative data on how to summarize in vitro OATP inhibition results. The values are not based on actual experimental data for this compound.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound (10 mg/kg, oral) in Rats With and Without a Potent OATP Inhibitor

ParameterThis compound AloneThis compound + OATP Inhibitor% Change
Plasma AUC (ng*h/mL)15003000+100%
Plasma Cmax (ng/mL)300650+117%
Liver Cmax (ng/g)4500018000-60%
Terminal Half-life (h)1820+11%

This table provides an example of how to present pharmacokinetic drug interaction data. The values are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro OATP1B1 and OATP1B3 Inhibition Assay

  • Objective: To determine if a co-administered drug inhibits the OATP-mediated uptake of this compound.

  • Methodology:

    • Culture HEK293 cells stably expressing human OATP1B1 or OATP1B3 transporters.

    • Pre-incubate the cells with a range of concentrations of the test compound (potential inhibitor) for 10-15 minutes.

    • Initiate the uptake reaction by adding a solution containing a probe substrate (e.g., radiolabeled estradiol-17β-glucuronide) and the test compound.

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C.

    • Stop the reaction by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular concentration of the probe substrate using liquid scintillation counting or LC-MS/MS.

    • Calculate the IC50 value for the inhibition of probe substrate uptake by the test compound.

Protocol 2: In Vivo Pharmacokinetic Interaction Study in Rodents

  • Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of this compound.

  • Methodology:

    • Use two groups of animals (e.g., male Sprague-Dawley rats).

    • Group 1 receives the vehicle for the co-administered drug followed by an oral dose of this compound (e.g., 10 mg/kg).

    • Group 2 receives the co-administered drug at a therapeutic dose, followed by the same oral dose of this compound. The timing between the administration of the two drugs should be based on their known Tmax values to ensure maximal potential for interaction.

    • Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose of this compound).

    • At the end of the study (e.g., 24 hours), euthanize the animals and collect liver tissue.

    • Analyze the plasma and liver homogenates for concentrations of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (AUC, Cmax, T1/2) for both groups and compare them to assess the extent of the drug-drug interaction.

Visualizations

G cluster_0 Hepatocyte CHK336_ext This compound (Blood) OATP OATP Transporter CHK336_ext->OATP Uptake CHK336_int This compound (Intracellular) OATP->CHK336_int LDHA LDHA CHK336_int->LDHA Inhibits Oxalate Oxalate Production LDHA->Oxalate Inhibitor OATP Inhibitor (e.g., Cyclosporine) Inhibitor->OATP Blocks

Caption: OATP-mediated hepatic uptake of this compound and potential for inhibition.

G start Start: PK Interaction Study grouping Randomize Animals (2 Groups) start->grouping dose_g1 Group 1: Vehicle + this compound grouping->dose_g1 dose_g2 Group 2: Test Drug + this compound grouping->dose_g2 sampling Serial Blood & Terminal Liver Sampling dose_g1->sampling dose_g2->sampling analysis LC-MS/MS Analysis of This compound Concentrations sampling->analysis pk_calc Calculate PK Parameters (AUC, Cmax) analysis->pk_calc compare Statistical Comparison of Groups pk_calc->compare end End: Assess DDI Potential compare->end

References

Addressing CHK-336 resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to CHK-336, a novel checkpoint kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the first steps to confirm resistance?

A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant line against the parental, sensitive cell line.

Initial Confirmation Workflow:

  • Serial IC50 Determinations: Culture both the parental and suspected resistant cells and treat them with a range of this compound concentrations. After a set incubation period (e.g., 72 hours), perform a cell viability assay to determine the IC50 for each cell line. A significant increase in the IC50 value (typically >5-fold) is a strong indicator of resistance.[1]

  • Washout Experiment: To determine if the resistance is a stable phenotype, culture the resistant cells in a drug-free medium for several passages.[1] Afterwards, re-determine the IC50. If the IC50 remains elevated, it suggests a stable genetic or epigenetic alteration.[1]

  • Clonal Selection: Isolate single-cell clones from the resistant population and determine their individual IC50 values. This will help ascertain if the resistance is uniform or if the population is heterogeneous.[1]

Q2: What are the common molecular mechanisms of resistance to checkpoint kinase inhibitors like this compound?

A2: Resistance to checkpoint kinase inhibitors can be multifaceted. Some of the key mechanisms identified include:

  • Loss of Target Protein: Resistance can develop through the downregulation of the CHK1 protein itself, making the drug ineffective.[2] One identified mechanism for this is the downregulation of USP1, a protein that prevents CHK1 from being degraded.[2]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the CHK1 pathway by upregulating alternative survival pathways, such as the PI3K/AKT pathway.[3][4]

  • Alterations in Upstream Regulators: Reduced expression of key activators of CHK1, such as Claspin, can lead to decreased CHK1 activity and subsequently, reduced efficacy of CHK1 inhibitors.[2]

  • Dysregulation of Related Pathways: Dysfunction in pathways like NF-κB has been linked to the development of resistance to CHK1 inhibitors.[2][3]

Q3: How can I investigate if the resistance in my cell line is due to the activation of a bypass pathway?

A3: Western blotting is a key technique to investigate the activation of common bypass pathways. You should probe for key phosphorylated (activated) and total proteins in pathways like PI3K/AKT/mTOR.

Key Proteins to Analyze:

  • p-AKT (Ser473) / Total AKT: An increase in the ratio of phosphorylated AKT to total AKT suggests activation of this pathway.

  • p-mTOR (Ser2448) / Total mTOR: Increased phosphorylation indicates activation of a key downstream effector of the PI3K/AKT pathway.

  • p-S6 Ribosomal Protein / Total S6: This is a downstream target of mTOR and its phosphorylation is a good indicator of pathway activation.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.
Potential Cause Recommended Solution
Cell Seeding Density Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the drug treatment period.[5] Avoid cultures that are too sparse or overly confluent.[5]
Drug Solubility Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions in the culture medium. Drug precipitation can lead to inaccurate dosing.[5]
Incubation Time The optimal incubation time for this compound may vary between different cell lines. It is advisable to perform a time-course experiment to determine the most suitable duration.[5]
Contamination Regularly inspect cultures for any signs of microbial contamination and perform routine mycoplasma testing. Contaminants can significantly impact cell metabolism and health, leading to unreliable results.[5]
Problem 2: Failure to detect a known resistance-associated mutation via Sanger sequencing.
Potential Cause Recommended Solution
Low Allele Frequency The mutation may be present in only a sub-population of the cells (somatic mosaicism). Sanger sequencing may not be sensitive enough to detect mutations present at low frequencies.[6]
Primer Binding Site Polymorphisms A single nucleotide polymorphism (SNP) in the primer binding site can lead to poor amplification of the mutant allele, a phenomenon known as allelic dropout.[6]
Poor Sequence Quality Issues with the sequencing reaction or capillary electrophoresis can result in poor quality data that obscures the mutation.
Complex Mutations Sanger sequencing is less effective at detecting large insertions, deletions, or complex rearrangements.

Data Presentation

Table 1: Comparative IC50 Values for this compound

Cell LineIC50 (nM)Fold Change in Resistance
Parental MCF-750 ± 5-
This compound Resistant MCF-7650 ± 4513
Parental A54975 ± 8-
This compound Resistant A549980 ± 6013.1

Table 2: Protein Expression Changes in Resistant vs. Parental Cells

ProteinRelative Expression Level (Resistant/Parental)
Total CHK10.3 ± 0.05
p-AKT (Ser473)3.5 ± 0.4
Total AKT1.1 ± 0.1
Claspin0.4 ± 0.08

Visualizations

G cluster_0 This compound Action & Resistance cluster_1 Resistance Mechanisms DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest CHK336 This compound CHK336->CHK1 LossOfCHK1 Loss of CHK1 Protein BypassPathway Bypass Pathway Activation (e.g., PI3K/AKT) BypassPathway->CellCycleArrest Promotes Survival ClaspinDown Claspin Downregulation

Caption: Potential resistance mechanisms to this compound.

G start Start: Reduced Sensitivity to this compound Observed ic50 Confirm IC50 Shift (>5-fold increase?) start->ic50 western Western Blot Analysis: - Total CHK1 - p-AKT/Total AKT - Claspin ic50->western Yes sequencing Sequence CHK1 Gene (Sanger or NGS) ic50->sequencing Yes pathway_analysis Analyze Bypass Pathways western->pathway_analysis chk1_loss Confirm Loss of CHK1 Protein western->chk1_loss mutation_analysis Identify CHK1 Mutations sequencing->mutation_analysis

Caption: Workflow for investigating this compound resistance.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the IC50 of this compound.

Materials:

  • 96-well cell culture plates

  • Parental and this compound resistant cells

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • DMSO

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Allow cells to adhere and grow for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5] Mix gently by pipetting or using an orbital shaker.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for Protein Expression Analysis

This protocol is for assessing the levels of total and phosphorylated proteins.

Materials:

  • Parental and this compound resistant cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CHK1, anti-p-AKT, anti-AKT, anti-Claspin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Grow cells to 70-80% confluency.[1] Lyse the cells in ice-cold RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times with TBST for 10 minutes each.[10]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again three times with TBST for 10 minutes each.[10]

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control like β-actin.

Protocol 3: Targeted Gene Sequencing using Sanger Sequencing

This protocol is for identifying point mutations in the CHK1 gene.

Materials:

  • Genomic DNA from parental and this compound resistant cells

  • PCR primers flanking the exons of the CHK1 gene

  • Taq DNA polymerase and dNTPs

  • PCR purification kit

  • Sequencing primers

  • BigDye™ Terminator v3.1 Cycle Sequencing Kit

  • Capillary electrophoresis-based genetic analyzer

Procedure:

  • DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.

  • PCR Amplification: Amplify the target exons of the CHK1 gene using PCR.[11]

  • PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.

  • Cycle Sequencing: Perform the cycle sequencing reaction using the purified PCR product, a sequencing primer, and the BigDye™ Terminator kit. This reaction generates fluorescently labeled DNA fragments of varying lengths.[12]

  • Fragment Separation: Separate the labeled DNA fragments by size using capillary electrophoresis on a genetic analyzer.[12]

  • Data Analysis: The sequencing software will generate a chromatogram. Analyze the sequence data to identify any nucleotide changes in the resistant cell line compared to the parental line.[11]

References

CHK-336 Research: A Technical Support Center for Long-Term Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the long-term safety considerations for CHK-336, a novel, liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA) under investigation for the treatment of primary hyperoxaluria. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and clinical research.

I. Troubleshooting Guides

This section addresses potential experimental issues related to the long-term safety assessment of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected increase in serum transaminases (ALT/AST) in animal models during long-term dosing. 1. Direct hepatotoxicity of this compound or its metabolites. 2. Exacerbation of underlying liver conditions in the animal model. 3. Off-target effects of this compound.1. Perform dose-response and time-course studies to characterize the nature of the hepatotoxicity. 2. Conduct thorough histopathological analysis of liver tissue. 3. Analyze this compound and its major metabolites in liver and plasma to assess for accumulation. 4. Evaluate markers of mitochondrial function and oxidative stress in liver tissue.
Development of hypersensitivity or allergic-like reactions in animal studies. 1. Immunogenic potential of this compound or its formulation. 2. Formation of drug-protein adducts.1. In case of acute reactions, immediately cease dosing and provide supportive care. 2. Measure serum tryptase and histamine levels post-reaction. 3. Consider conducting immunology studies (e.g., anti-drug antibody assays, skin testing in appropriate models) to investigate the mechanism of hypersensitivity. 4. Analyze the formulation excipients for potential immunogenicity.
Alterations in metabolic parameters (e.g., lactate, pyruvate, glucose) beyond the expected pharmacodynamic effect. 1. Systemic inhibition of LDHA despite liver-targeting design. 2. Unanticipated effects on whole-body energy metabolism.1. Measure plasma and tissue levels of this compound to assess systemic versus liver exposure. 2. Conduct a comprehensive metabolic profiling (metabolomics) of plasma and relevant tissues. 3. Evaluate the expression and activity of other LDH isoforms (e.g., LDHB) in key tissues.
Lack of anticipated efficacy (reduction in urinary oxalate) in long-term studies. 1. Development of metabolic resistance to LDHA inhibition. 2. Altered pharmacokinetics of this compound with chronic dosing.1. Re-evaluate the dose-response relationship over time. 2. Measure this compound levels in the liver to ensure target engagement. 3. Investigate potential upregulation of compensatory metabolic pathways.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the long-term safety of this compound.

Clinical Safety

Q1: What is the most significant long-term safety concern identified for this compound in humans to date?

A1: The most significant safety concern for this compound emerged from a Phase 1 clinical trial, where a serious adverse event (SAE) of anaphylaxis occurred in a healthy volunteer.[1][2] This event led to a voluntary pause in the clinical development of this compound to allow for a thorough investigation into its cause.[1] The anaphylactic reaction was reported to have a rapid onset and was confirmed by elevated serum tryptase levels.[3]

Q2: What was the safety and tolerability profile of this compound in the Phase 1 trial prior to the observed anaphylactic reaction?

A2: Before the SAE, this compound was generally well-tolerated in healthy volunteers.[1][4] The trial evaluated single doses up to 500 mg and multiple doses up to 60 mg daily for 14 days.[1][4]

Preclinical Safety

Q3: What is known about the long-term safety of this compound from preclinical animal studies?

A3: Publicly available information indicates that "wide safety margins were established in rodent toxicity studies" for this compound.[5] However, specific quantitative data from these long-term studies, such as the no-observed-adverse-effect levels (NOAELs), duration of the studies, or detailed histopathological findings, are not publicly disclosed. Preclinical studies in mice, rats, and monkeys have demonstrated a favorable liver-distribution profile.[6][7]

Q4: What are the potential class-related side effects of LDHA inhibitors that researchers should be aware of?

A4: Based on the mechanism of action of LDHA inhibitors, which primarily target cellular metabolism, potential long-term side effects could include:

  • Metabolic Disturbances: Chronic inhibition of LDHA can lead to a shift from anaerobic glycolysis to oxidative phosphorylation.[8][9] This could potentially alter the metabolic homeostasis in the liver and other tissues.

  • Oxidative Stress: Inhibition of LDHA has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[6]

  • Effects on Highly Glycolytic Tissues: Although this compound is designed to be liver-targeted, any systemic exposure could theoretically affect other tissues that rely on anaerobic glycolysis, such as skeletal muscle during intense exercise.

Mechanism and Pathways

Q5: How does the liver-targeting mechanism of this compound contribute to its safety profile?

A5: this compound is designed for targeted delivery to the liver, which is the primary site of oxalate production.[4][10] This is intended to maximize its therapeutic effect while minimizing potential side effects in other tissues. The liver-targeting is achieved through mechanisms that are dependent on hepatic uptake by OATP transporters and target-mediated drug binding.[6][7]

III. Experimental Protocols

Detailed methodologies for key experiments are crucial for the consistent and reliable assessment of long-term safety.

1. Protocol: Long-Term Toxicology Study in Rodents

  • Objective: To evaluate the potential toxicity of this compound following repeated oral administration for an extended period (e.g., 3 or 6 months).

  • Methodology:

    • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats).

    • Dose Groups: Include a vehicle control group and at least three dose levels of this compound, selected based on results from shorter-term toxicity studies.

    • Administration: Administer this compound orally once daily.

    • Monitoring: Conduct daily clinical observations, and weekly measurements of body weight and food consumption.

    • Clinical Pathology: Perform hematology and clinical chemistry analysis at multiple time points.

    • Terminal Procedures: At the end of the study, conduct a full necropsy, record organ weights, and collect tissues for histopathological examination.

2. Protocol: Investigation of Hypersensitivity Reactions

  • Objective: To assess the potential for this compound to induce hypersensitivity reactions.

  • Methodology:

    • In Vitro Assays:

      • Mast Cell Degranulation Assay: Expose cultured mast cells to this compound and measure the release of beta-hexosaminidase or histamine.

      • Basophil Activation Test (BAT): Use human whole blood and measure the upregulation of activation markers (e.g., CD63, CD203c) on basophils upon stimulation with this compound.

    • In Vivo Models (if warranted):

      • Passive Cutaneous Anaphylaxis (PCA) in rodents: Sensitize animals with anti-CHK-336 antibodies (if available) followed by an intravenous challenge with this compound.

IV. Visualizations

Diagram 1: this compound Signaling Pathway

CHK336_Pathway cluster_glycolysis Glycolysis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDHA Pyruvate:e->Lactate:w Oxalate Oxalate Pyruvate->Oxalate LDHA Pyruvate:e->Oxalate:w CHK336 This compound LDHA_inhibition LDHA LDHA CHK336->LDHA Inhibition

Caption: Mechanism of this compound in inhibiting oxalate synthesis.

Diagram 2: Experimental Workflow for Long-Term Safety Assessment

Safety_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_monitoring Continuous Monitoring DoseRange Dose-Range Finding ShortTerm Short-Term Toxicology (e.g., 28-day) DoseRange->ShortTerm LongTerm Long-Term Toxicology (e.g., 3-6 months) ShortTerm->LongTerm SafetyPharm Safety Pharmacology LongTerm->SafetyPharm Phase1 Phase 1 (Healthy Volunteers) SafetyPharm->Phase1 Informs Starting Dose Phase2 Phase 2 (Patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal Studies) Phase2->Phase3 AE_Monitoring Adverse Event Monitoring & Reporting Phase3->AE_Monitoring RiskManagement Risk Management Plan AE_Monitoring->RiskManagement

Caption: Workflow for assessing the long-term safety of this compound.

Diagram 3: Troubleshooting Logic for Unexpected Hepatotoxicity

Troubleshooting_Hepatotoxicity Start Unexpected Increase in ALT/AST DoseResponse Conduct Dose-Response Study Start->DoseResponse Histopath Histopathological Analysis of Liver DoseResponse->Histopath PK_Analysis Analyze Drug/Metabolite Levels Histopath->PK_Analysis Mito_Ox Assess Mitochondrial Function & Oxidative Stress PK_Analysis->Mito_Ox Conclusion Determine Nature of Hepatotoxicity Mito_Ox->Conclusion

Caption: Logical steps for troubleshooting unexpected hepatotoxicity.

References

Validation & Comparative

A Comparative Guide to CHK-336 and siRNA Therapies for Hyperoxaluria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two emerging therapeutic strategies for hyperoxaluria: the small molecule inhibitor CHK-336 and small interfering RNA (siRNA) therapies. We present a comprehensive overview of their mechanisms of action, comparative efficacy and safety data from preclinical and clinical studies, and the experimental methodologies employed in their evaluation.

Introduction to Therapeutic Strategies

Primary hyperoxaluria (PH) is a group of rare genetic disorders characterized by the overproduction of oxalate, leading to recurrent kidney stones, nephrocalcinosis, and progressive kidney failure.[1][2] The primary therapeutic goal in hyperoxaluria is to reduce the hepatic production of oxalate. Two distinct molecular approaches have emerged as promising treatments: the inhibition of lactate dehydrogenase A (LDHA) by the small molecule this compound, and the silencing of key enzymes in the oxalate synthesis pathway using siRNA therapies like Lumasiran and Nedosiran.

This compound is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase (LDH).[3][4] By blocking the final step in the hepatic synthesis of oxalate, this compound has the potential to treat all forms of primary hyperoxaluria.[3][4]

siRNA therapies utilize the body's natural RNA interference (RNAi) mechanism to silence the expression of specific genes.[5] In the context of hyperoxaluria, these therapies are designed to target the mRNA of enzymes crucial for oxalate production. The two leading siRNA therapies are:

  • Lumasiran (Oxlumo™): Targets hydroxyacid oxidase 1 (HAO1), the gene encoding the enzyme glycolate oxidase (GO). This action reduces the conversion of glycolate to glyoxylate, the precursor of oxalate.[6][7] Lumasiran is approved for the treatment of Primary Hyperoxaluria Type 1 (PH1).[7]

  • Nedosiran (Rivfloza™): Targets lactate dehydrogenase A (LDHA), the same enzyme targeted by this compound, thereby directly inhibiting the conversion of glyoxylate to oxalate.[6][8] Nedosiran is approved for the treatment of PH1 in patients aged 9 years and older and is being investigated for other forms of PH.[6][9]

Mechanism of Action

The core difference between this compound and siRNA therapies lies in their approach to reducing enzyme activity. This compound directly inhibits the LDHA enzyme, while siRNAs prevent the synthesis of the target enzyme by degrading its mRNA.

This compound: Direct Enzyme Inhibition

This compound is a potent and selective inhibitor of the human LDH enzyme.[10] Its liver-targeted distribution is facilitated by organic anion transporting polypeptides (OATPs), which actively transport the molecule into hepatocytes.[10][11] This targeted delivery maximizes the drug's concentration at the site of action while minimizing systemic exposure.[12]

siRNA Therapies: Gene Silencing

siRNA therapies for hyperoxaluria are typically conjugated with N-acetylgalactosamine (GalNAc), which binds to the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes. This ensures liver-specific delivery. Once inside the hepatocyte, the siRNA molecule is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the target mRNA (either HAO1 for Lumasiran or LDHA for Nedosiran), leading to its cleavage and subsequent degradation. This prevents the translation of the mRNA into a functional enzyme.[6]

Diagram of Signaling Pathways

Oxalate_Synthesis_Pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol Glycolate Glycolate GO Glycolate Oxidase (GO) (encoded by HAO1) Glycolate->GO Lumasiran (siRNA) (inhibits synthesis) Glyoxylate_p Glyoxylate Glyoxylate_c Glyoxylate Glyoxylate_p->Glyoxylate_c Transport GO->Glyoxylate_p LDHA Lactate Dehydrogenase A (LDHA) Glyoxylate_c->LDHA this compound (inhibits activity) Nedosiran (siRNA) (inhibits synthesis) Oxalate Oxalate LDHA->Oxalate

Caption: Oxalate synthesis pathway and points of intervention.

Comparative Efficacy

Preclinical Data

Both this compound and siRNA therapies have demonstrated significant efficacy in preclinical models of hyperoxaluria.

TherapyAnimal ModelKey FindingsCitation(s)
This compound PH1 (Agxt knockout) and PH2 (Grhpr knockout) mouse modelsRobust and dose-dependent reductions in urinary oxalate to the normal range.[10][13][14]
Rat pharmacodynamic modelDose-dependent inhibition of the conversion of 13C2-glycolate to 13C2-oxalate.[10][11]
Lumasiran PH1 mouse modelNormalization of oxalate production in hepatocytes.[15]
Rat model of hyperoxaluriaNear normalization of urinary oxalate levels.[16]
Nedosiran PH1 and PH2 mouse modelsSignificant reduction in urinary oxalate excretion and prevention of calcium oxalate crystal deposition.[6]
Non-human primatesLiver-specific knockdown of the LDH enzyme.[6][7]
Clinical Data

Clinical trials have provided quantitative data on the efficacy of these therapies in patients.

Table 1: this compound Clinical Trial Data (Phase 1)

Study PopulationDosingKey Efficacy FindingsCitation(s)
Healthy Volunteers (n=104)Single doses: 15 mg to 500 mgMultiple doses: 30 mg to 500 mg daily for 14 daysEstablished proof-of-mechanism by blocking hepatic oxalate production using a 13C2-glycolate tracer. Maximal inhibition of tracer conversion was observed at single doses of 60-125 mg.[9][17][18]

Table 2: Lumasiran Clinical Trial Data (Phase 3 - ILLUMINATE-A)

Study PopulationDosingUrinary Oxalate ReductionPlasma Oxalate ReductionCitation(s)
PH1 patients (≥6 years old)3 mg/kg monthly for 3 months, then quarterly65.4% mean reduction at 6 months (vs. 11.8% for placebo). 52% of patients achieved normal 24-hour urinary oxalate levels at 6 months.Significant reduction compared to placebo.[7][11]
PH1 patients with advanced kidney disease (ILLUMINATE-C)Weight-based monthly or quarterly dosingNot the primary endpoint33.3% mean reduction in patients not on hemodialysis. 42.4% mean reduction in patients on hemodialysis.[3]

Table 3: Nedosiran Clinical Trial Data (Phase 2 - PHYOX2)

Study PopulationDosingUrinary Oxalate ReductionPlasma Oxalate ReductionCitation(s)
PH1 and PH2 patientsOnce monthly subcutaneous injectionSignificant reduction from baseline in 24-hour urinary oxalate excretion from day 90 to 180 compared to placebo.Significant reduction in PH1 patients compared to placebo.[6][16][19]
PH3 patients (Phase 1 - PHYOX4)Single 3 mg/kg dose24.5% mean reduction in 24-hour urinary oxalate excretion at day 85.Not reported.[10]

Safety and Tolerability

This compound: In a Phase 1 trial with healthy volunteers, this compound was generally well-tolerated in single doses up to 500 mg and multiple daily doses up to 60 mg for 14 days.[17][18] However, the trial was voluntarily paused after a serious adverse event of anaphylaxis occurred in a participant who received a 125 mg dose in the multiple ascending dose cohort.[4][17][18]

Lumasiran: The most common adverse event reported in clinical trials was mild and transient injection-site reactions (occurring in 38% of patients).[7][11] No severe or serious adverse events were reported in the pivotal ILLUMINATE-A trial.[7][11]

Nedosiran: The most frequently reported adverse event is injection site reactions.[6][19] No severe treatment-associated adverse events have been reported in clinical trials.[6][8]

Experimental Protocols

Preclinical Animal Models
  • PH1 Mouse Model: Typically involves genetically engineered mice with a knockout of the Agxt gene, which encodes the AGT enzyme deficient in PH1.

  • PH2 Mouse Model: Utilizes mice with a knockout of the Grhpr gene, responsible for the GRHPR enzyme deficiency in PH2.

  • Pharmacodynamic Assessment: The conversion of a stable isotope-labeled precursor, such as 13C2-glycolate, to 13C2-oxalate is measured in urine to assess the in vivo activity of the therapeutic agent.

Diagram of a General Preclinical Study Workflow

Preclinical_Workflow start Select Animal Model (e.g., Agxt KO mice) treatment Administer Therapeutic (this compound or siRNA) start->treatment collection 24-hour Urine Collection treatment->collection analysis Measure Urinary Oxalate (e.g., HPLC) collection->analysis endpoint Assess Efficacy and Safety analysis->endpoint

References

Comparative Analysis of CHK-336 for the Treatment of Primary Hyperoxaluria

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the mechanism of action and performance of CHK-336 in comparison to alternative therapies.

This guide provides a comprehensive validation of the mechanism of action of this compound, a novel therapeutic candidate for primary hyperoxaluria (PH). Through a comparative analysis with alternative treatments, including Nedosiran, Lumasiran, and Stiripentol, this document outlines the experimental evidence supporting this compound's efficacy. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows are presented to offer a clear and objective evaluation for researchers, scientists, and drug development professionals.

Introduction to this compound and Primary Hyperoxaluria

Primary hyperoxaluria is a group of rare genetic disorders characterized by the overproduction of oxalate, leading to the formation of recurrent kidney stones, nephrocalcinosis, and progressive kidney failure. The final and committed step in the hepatic synthesis of oxalate is the conversion of glyoxylate to oxalate, a reaction catalyzed by the enzyme lactate dehydrogenase A (LDHA).

This compound is a first-in-class, orally available, and liver-targeted small molecule inhibitor of LDHA.[1] By directly inhibiting this final step, this compound aims to reduce the production of oxalate, thereby addressing the underlying cause of all forms of primary hyperoxaluria.[1]

Mechanism of Action of this compound and Alternatives

The primary therapeutic strategy for managing primary hyperoxaluria is to reduce the hepatic production of oxalate. This compound and its alternatives achieve this through different molecular mechanisms, primarily targeting the final steps of oxalate synthesis.

This compound: As a direct inhibitor of the lactate dehydrogenase A (LDHA) enzyme, this compound binds to the enzyme to block its catalytic activity, thus preventing the conversion of glyoxylate to oxalate.[1]

Nedosiran: This therapeutic agent is a small interfering RNA (siRNA) that targets the messenger RNA (mRNA) of LDHA. By degrading the LDHA mRNA, Nedosiran effectively silences the gene, leading to reduced production of the LDHA enzyme and consequently, a decrease in oxalate synthesis.[2][3]

Lumasiran: Also an siRNA-based therapeutic, Lumasiran targets the mRNA of glycolate oxidase (GO). GO is an enzyme that acts upstream of LDHA, catalyzing the conversion of glycolate to glyoxylate. By reducing the production of GO, Lumasiran limits the availability of the substrate (glyoxylate) for oxalate synthesis.[4][5][6]

Stiripentol: An existing anti-epileptic drug, Stiripentol has been identified as an inhibitor of LDHA.[7][8] Similar to this compound, it directly inhibits the enzyme's activity to reduce oxalate production.[7][8]

Below is a diagram illustrating the signaling pathway and the points of intervention for each therapeutic agent.

Hepatic Oxalate Synthesis Pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol Glycolate Glycolate GO Glycolate Oxidase (GO) Glycolate->GO Glyoxylate_perox Glyoxylate Glyoxylate_cyto Glyoxylate Glyoxylate_perox->Glyoxylate_cyto Transport GO->Glyoxylate_perox LDHA Lactate Dehydrogenase A (LDHA) Glyoxylate_cyto->LDHA Oxalate Oxalate LDHA->Oxalate CHK336 This compound CHK336->LDHA Inhibition Stiripentol Stiripentol Stiripentol->LDHA Inhibition Nedosiran Nedosiran (siRNA) Nedosiran->LDHA Reduces Expression Lumasiran Lumasiran (siRNA) Lumasiran->GO Reduces Expression

Figure 1. Hepatic oxalate synthesis pathway and therapeutic targets.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its alternatives from preclinical and clinical studies.

Table 1: In Vitro Efficacy
CompoundTargetAssay TypeIC50Source
This compound LDHAHuman enzyme assay0.4 nM[9]
This compound LDHAHepatocyte assay (various species)80–131 nM[9]
Stiripentol LDHAhLDHA inhibition assay~40% inhibition at 500 µM[10]
Nedosiran LDHA mRNAIn vitro knockdownData not available-
Lumasiran GO mRNAIn vitro knockdownData not available-
Table 2: Preclinical In Vivo Efficacy (Mouse Models of Primary Hyperoxaluria)
CompoundMouse ModelDosing% Reduction in Urinary OxalateSource
This compound PH1 (Agxt knockout)Low, once-daily oral dosesDose-dependent reduction to normal levels[11][12][13]
This compound PH2 (Grhpr knockout)7 days of treatmentSignificant reduction[11][12][13]
Nedosiran (siRNA) PH1 (AGT KO)Subcutaneous injection~75%[14]
Nedosiran (siRNA) PH2 (GR KO)Subcutaneous injection~32%[14]
Lumasiran (siRNA) PH1 modelNot specifiedNot specified[4]
Stiripentol Rat model of hyperoxaluriaOral administrationSignificant reduction[7][8]
Table 3: Clinical Efficacy (Human Trials)
CompoundTrial PhasePatient PopulationKey Efficacy EndpointResultSource
This compound Phase 1Healthy VolunteersConversion of ¹³C₂-glycolate to ¹³C₂-oxalateProof-of-mechanism established[1]
Nedosiran Phase 2 (PHYOX2)PH1 and PH2Reduction in 24-hour urinary oxalateSignificant reduction in PH1 patients[15]
Lumasiran Phase 3 (ILLUMINATE-A)PH1% change in 24-hour urinary oxalate65.4% reduction vs. 11.8% in placebo[6][16]
Stiripentol Case StudySevere PH1Reduction in urinary oxalateTwo-thirds reduction[7][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to validate the mechanism of action of LDHA inhibitors like this compound.

LDHA Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of LDHA.

Principle: The assay measures the rate of conversion of pyruvate to lactate by LDHA, which is coupled to the oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

General Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), NADH, and pyruvate.

  • Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.

  • Initiate the reaction by adding a purified preparation of human LDHA enzyme.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cellular Oxalate Production Assay

Objective: To assess the ability of a compound to inhibit oxalate production in a cellular context.

Principle: Hepatocytes, the primary site of oxalate production, are treated with the test compound. The amount of oxalate secreted into the cell culture medium is then quantified.

General Protocol:

  • Culture primary hepatocytes or a suitable hepatocyte cell line in appropriate culture plates.

  • Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period.

  • Collect the cell culture medium.

  • Quantify the concentration of oxalate in the medium using a validated method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzymatic assay.

  • Normalize the oxalate concentration to the total protein content of the cells in each well.

  • Determine the dose-dependent effect of the compound on cellular oxalate production.

In Vivo Efficacy in a Mouse Model of Primary Hyperoxaluria

Objective: To evaluate the in vivo efficacy of a compound in reducing urinary oxalate excretion in a relevant animal model.

Principle: A genetically engineered mouse model that recapitulates the metabolic defect of primary hyperoxaluria (e.g., Agxt knockout for PH1) is used. The animals are treated with the test compound, and their urinary oxalate excretion is monitored.

General Protocol:

  • Utilize a genetically modified mouse model of primary hyperoxaluria (e.g., Agxt-/- mice).

  • House the mice in metabolic cages to allow for the collection of 24-hour urine samples.

  • Administer the test compound (e.g., this compound) to the mice via the intended clinical route (e.g., oral gavage) at various dose levels. A vehicle control group should be included.

  • Collect 24-hour urine samples at baseline and at various time points during the treatment period.

  • Measure the concentration of oxalate in the urine samples using a validated method such as LC-MS.

  • Normalize the urinary oxalate excretion to creatinine levels to account for variations in urine volume.

  • Compare the urinary oxalate levels between the treated and control groups to determine the efficacy of the compound.

Below is a diagram illustrating the general experimental workflow for validating the mechanism of action.

Experimental Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_data Data Analysis EnzymeAssay LDHA Enzyme Inhibition Assay CellAssay Cellular Oxalate Production Assay EnzymeAssay->CellAssay Confirms cellular activity IC50 Determine IC50 EnzymeAssay->IC50 AnimalModel Primary Hyperoxaluria Mouse Model CellAssay->AnimalModel Proceed to in vivo studies Dosing Compound Administration AnimalModel->Dosing UrineCollection 24h Urine Collection Dosing->UrineCollection OxalateMeasurement Urinary Oxalate Measurement (LC-MS) UrineCollection->OxalateMeasurement DoseResponse Analyze Dose-Response OxalateMeasurement->DoseResponse

Figure 2. General experimental workflow for validating the mechanism of action.

Conclusion

This compound represents a promising, orally available, small-molecule therapeutic for the treatment of primary hyperoxaluria. Its mechanism of action, the direct inhibition of LDHA, is a clinically validated target for reducing hepatic oxalate production. Preclinical data demonstrate the potent and selective inhibition of LDHA by this compound, leading to a significant reduction in urinary oxalate in animal models of both PH1 and PH2.[11][12][13]

When compared to alternative therapies, this compound offers the advantage of being an oral small molecule, which may be preferable to the injectable siRNA-based therapies, Nedosiran and Lumasiran. While all three LDHA-targeting agents (this compound, Nedosiran, and Stiripentol) act on the final step of oxalate synthesis, this compound has been specifically designed and optimized for this purpose. Lumasiran, targeting the upstream enzyme GO, is effective for PH1 but may not be applicable to other forms of primary hyperoxaluria.

Further clinical development and head-to-head comparative studies will be crucial to fully elucidate the relative efficacy and safety of this compound in the context of these other emerging therapies for primary hyperoxaluria. The data presented in this guide provide a strong foundation for the continued investigation of this compound as a valuable treatment option for patients with this debilitating disease.

References

A Head-to-Head Comparison of Leading Lactate Dehydrogenase A (LDHA) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeting of cancer metabolism has emerged as a promising therapeutic strategy. A key enzyme in this paradigm is Lactate Dehydrogenase A (LDHA), which is crucial for the Warburg effect—the metabolic shift in cancer cells towards aerobic glycolysis. The inhibition of LDHA presents a strategic approach to disrupt tumor progression. This guide provides a detailed head-to-head comparison of prominent LDHA inhibitors, supported by experimental data, to aid in the selection and application of these compounds in research and development.

This comparative guide delves into the biochemical potency, isoform selectivity, and cellular effects of several key LDHA inhibitors, including GSK2837808A, GNE-140, FX11, and Galloflavin. The data presented is collated from various preclinical studies to provide a comprehensive overview.

Quantitative Comparison of LDHA Inhibitors

The following table summarizes the biochemical potency (IC50 and Ki values) and isoform selectivity of major LDHA inhibitors. It is important to note that these values are compiled from different studies and direct comparison should be made with caution.

InhibitorTarget(s)IC50 (LDHA)IC50 (LDHB)Ki (LDHA)Selectivity (LDHB/LDHA)Mechanism of Action
GSK2837808A LDHA, LDHB2.6 nM[1][2]43 nM[1][2]-~16.5-foldNADH-competitive
(R)-GNE-140 LDHA, LDHB3 nM[3]5 nM[3]-~1.7-foldNot specified
FX11 LDHA--8 µM[4][5][6][7][8]Selective for LDHA over GAPDH[7][8]Competitive with NADH[4][6][8]
Galloflavin LDHA, LDHB--5.46 µM[9][10]Inhibits both A and B isoforms[9][10]Binds to free enzyme, non-competitive with substrate/cofactor[9][10]
Oxamate LDHA~800 µM[11]--Non-selectivePyruvate analog[11]
AXKO-0046 LDHBNo inhibition at 300 µM42 nM->7000-fold (for LDHB)Uncompetitive[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of LDHA inhibitors.

LDHA Enzyme Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of LDHA by monitoring the change in absorbance resulting from the oxidation of NADH to NAD+.

Materials:

  • Purified recombinant human LDHA enzyme

  • Assay Buffer: 0.2 M Tris-HCl, pH 7.3[13]

  • NADH solution (6.6 mM in assay buffer)[13]

  • Sodium pyruvate solution (30 mM in assay buffer)[13]

  • LDHA inhibitor of interest

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADH solution, and the LDHA inhibitor at various concentrations.

  • Incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Initiate the enzymatic reaction by adding the sodium pyruvate solution to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The rate of NADH oxidation is proportional to the LDHA activity.

  • The initial linear portion of the reaction curve is used to calculate the reaction velocity.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, providing a measure of glycolytic activity and the effectiveness of LDHA inhibitors in a cellular context.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • LDHA inhibitor of interest

  • Lactate assay kit (commercially available kits typically contain lactate standards, lactate probe, and enzyme mix)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the LDHA inhibitor for a specified period (e.g., 6, 24, or 48 hours).

  • Collect the cell culture supernatant.

  • Prepare a standard curve using the lactate standards provided in the kit.

  • Add the assay reagents (lactate probe and enzyme mix) to the collected supernatants and the standards, following the kit manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate the lactate concentration in the samples by interpolating from the standard curve. The results are often normalized to the cell number or total protein content.[14]

Signaling Pathway and Experimental Workflow

Visualizing the intricate molecular interactions and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the central role of LDHA in cancer metabolism and a typical workflow for evaluating LDHA inhibitors.

LDHA_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_lactate Lactate Fermentation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Pyruvate->AcetylCoA Normal Cells Lactate Lactate Pyruvate->Lactate LDHA (NADH -> NAD+) Pyruvate->Lactate Cancer Cells (Warburg Effect) LDHA_Inhibitor LDHA Inhibitors (e.g., GSK2837808A, FX11) LDHA_Inhibitor->Pyruvate Inhibition

Caption: LDHA's central role in the Warburg effect.

LDHA_Inhibitor_Workflow A Compound Library Screening B LDHA Enzyme Activity Assay (IC50 Determination) A->B C Selectivity Profiling (vs. LDHB, other dehydrogenases) B->C D Cellular Assays C->D E Lactate Production Assay D->E F Cell Viability/Apoptosis Assay D->F G In Vivo Xenograft Models D->G Promising Candidates H Lead Optimization G->H

References

Cross-Species Comparison of CHK-336: A Liver-Targeted LDH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available preclinical and clinical data on CHK-336, a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA). This compound is under investigation for the treatment of primary hyperoxalurias, a group of genetic disorders characterized by excessive oxalate production in the liver.[1][2] This document summarizes key findings across different species to inform further research and development.

It is important to note that while extensive research has been conducted on the pharmacodynamics and liver-targeting mechanism of this compound, specific details regarding its metabolic pathways and the comparative quantitative analysis of its metabolites across different species are not extensively available in the public domain as of late 2025.

Mechanism of Action and Liver Targeting

This compound is designed to selectively inhibit LDHA, the enzyme responsible for the final step in hepatic oxalate synthesis.[1][3] By blocking this enzyme, this compound aims to reduce the overproduction of oxalate, a key pathological feature of primary hyperoxalurias.

A critical feature of this compound is its liver-targeted distribution, which is achieved through active uptake by organic anion transporting polypeptides (OATPs) expressed on hepatocytes.[1] This targeted delivery is intended to maximize the drug's efficacy at the site of action while minimizing potential systemic side effects. The liver-centric distribution of this compound has been observed across multiple preclinical species, including mice, rats, and monkeys.[1]

cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) CHK-336_blood This compound (Oral Administration) OATP OATP Transporters CHK-336_blood->OATP Active Transport CHK-336_liver This compound OATP->CHK-336_liver LDHA LDHA CHK-336_liver->LDHA Inhibition Oxalate Oxalate (Reduced Production) LDHA->Oxalate Catalysis (Blocked) Glyoxylate Glyoxylate Glyoxylate->LDHA Substrate

Caption: Proposed mechanism of liver-targeted delivery and action of this compound.

Cross-Species Pharmacokinetics and Pharmacodynamics

Preclinical studies in mice, rats, and monkeys have demonstrated a favorable liver-distribution profile for this compound.[1] In vivo efficacy has been evaluated in rodent models of primary hyperoxaluria, showing a dose-dependent reduction in urinary oxalate excretion.[1] A Phase 1 clinical trial in healthy human volunteers has provided initial safety, tolerability, and pharmacokinetic data.

ParameterMouseRatMonkeyHuman (Healthy Volunteers)Reference
Distribution Favorable liver-distribution profileFavorable liver-distribution profileFavorable liver-distribution profileLiver-targeted (inferred from preclinical data)[1]
Pharmacodynamics Robust and dose-dependent reductions in urinary oxalate in PH1 and PH2 modelsDose-dependent inhibition of the conversion of 13C2-glycolate to 13C2-oxalateData not publicly availableProof-of-mechanism established via reduction of 13C2-oxalate production[1][2]
Pharmacokinetics Data not publicly availableData not publicly availableData not publicly availableGenerally well-tolerated in single doses up to 500 mg and multiple doses up to 60 mg for 14 days. Pharmacokinetics support once-daily dosing.[2]

Experimental Protocols

Detailed experimental protocols for the metabolism of this compound are not available in the public domain. However, based on standard practices in drug metabolism research, the following methodologies would typically be employed to characterize the cross-species metabolism of a compound like this compound.

In Vitro Metabolism (Illustrative Workflow)

In vitro metabolism studies are crucial for identifying metabolic pathways, potential metabolites, and the enzymes involved in a drug's biotransformation. These studies are typically conducted using liver microsomes and hepatocytes from different species, including humans.

Start Test Compound (this compound) Incubation Incubate with: - Liver Microsomes - Hepatocytes (from Mouse, Rat, Monkey, Human) Start->Incubation Analysis Sample Analysis (LC-MS/MS) Incubation->Analysis Metabolite_ID Metabolite Identification and Structural Elucidation Analysis->Metabolite_ID Quantification Quantitative Analysis of Parent and Metabolites Metabolite_ID->Quantification Comparison Cross-Species Comparison of Metabolite Profiles Quantification->Comparison

Caption: Generalized workflow for in vitro cross-species metabolism studies.

Protocol for In Vitro Metabolism in Liver Microsomes:

  • Preparation: Liver microsomes from various species (e.g., mouse, rat, monkey, human) are thawed and suspended in a phosphate buffer.

  • Incubation: The test compound (this compound) is added to the microsomal suspension. The reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

  • Reaction Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile).

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

In Vivo Pharmacodynamic Studies in Mouse Models of Primary Hyperoxaluria

The in vivo efficacy of this compound has been demonstrated in mouse models of Primary Hyperoxaluria Type 1 (PH1) and Type 2 (PH2).[1]

Protocol for a PH1 Mouse Model Study:

  • Animal Model: An Agxt knockout mouse model, which mimics the genetic defect in PH1, is used.

  • Dosing: this compound is administered orally to the mice once daily for a specified period (e.g., 7 days). A vehicle control group receives the formulation without the active drug.

  • Urine Collection: Urine is collected from the mice at baseline and at the end of the treatment period.

  • Oxalate Measurement: The concentration of oxalate in the urine is measured using a validated analytical method (e.g., gas chromatography-mass spectrometry).

  • Data Analysis: The change in urinary oxalate levels from baseline is calculated for both the this compound treated and vehicle control groups. Statistical analysis is performed to determine the significance of the reduction in urinary oxalate.

Conclusion

This compound demonstrates a promising, liver-targeted profile and potent inhibition of oxalate production in preclinical models and early human studies. The available data consistently supports its mechanism of action across the species studied. However, a detailed public understanding of its metabolic fate is currently limited. Further publication of data from metabolic studies will be crucial for a comprehensive cross-species comparison and for continuing the development of this novel therapeutic agent for primary hyperoxalurias.

References

Validating CHK-336 Target Engagement: A Comparative Guide to Biomarker Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA), the enzyme responsible for the final step in hepatic oxalate synthesis.[1][2][3] Developed by Chinook Therapeutics (now a Novartis company), this compound is under investigation for the treatment of primary hyperoxalurias (PH), a group of rare genetic disorders characterized by excessive oxalate production.[1][2][3] Validating the engagement of this compound with its target, LDHA, is crucial for its clinical development. This guide provides a comparative overview of the biomarkers and experimental methodologies used to confirm the target engagement and pharmacodynamic effect of this compound, alongside other therapeutic modalities for hyperoxaluria.

Comparative Analysis of Therapeutic Agents for Hyperoxaluria

The therapeutic landscape for primary hyperoxalurias is evolving. While historically limited, recent advancements have brought targeted therapies to the forefront. This compound represents a novel oral small molecule approach. Below is a comparison with other key therapeutic strategies.

FeatureThis compoundRNAi Therapeutics (e.g., Nedosiran)Substrate Reduction Therapy (siRNA targeting GO - for PH1)
Target Lactate Dehydrogenase A (LDHA)[1][2][4]Lactate Dehydrogenase (LDH)[5]Glycolate Oxidase (GO)
Modality Small Molecule Inhibitor[1]RNA interference (RNAi)[5]Small interfering RNA (siRNA)
Mechanism Direct, competitive inhibition of LDHA enzyme activity.[1]Silencing of the gene expressing the LDH enzyme, reducing its overall levels.[5]Silencing of the gene expressing the GO enzyme, reducing the production of the oxalate precursor glyoxylate.
Administration Oral[1]Subcutaneous injectionSubcutaneous injection
Applicability Potentially all forms of Primary Hyperoxaluria (PH1, PH2, PH3).[1][3]PH1 and PH2[5]Primarily Primary Hyperoxaluria Type 1 (PH1).

Biomarkers for Validating Target Engagement

The validation of target engagement for this compound and comparable therapies relies on a multi-tiered biomarker approach, spanning from direct enzyme inhibition to downstream pharmacodynamic effects.

Table 1: Key Biomarkers for Target Engagement
Biomarker CategorySpecific BiomarkerThis compoundRNAi Therapeutics (e.g., Nedosiran)
Direct Target Engagement LDHA Enzyme ActivityPotent inhibition with an IC50 < 1 nM in biochemical assays.[6]Reduced expression and activity of the LDH enzyme.
Cellular Target Engagement Lactate Production in HepatocytesInhibition of lactate production in primary mouse hepatocytes (IC50 < 100 nM).[6]Decreased LDH protein levels and subsequent reduction in lactate production.
Pharmacodynamic (PD) Urinary Oxalate ExcretionDose-dependent reduction in urinary oxalate in mouse models of PH1 and PH2.[1][3][4]Significant reduction in 24-hour urinary oxalate excretion in patients.[5]
Proof-of-Mechanism (Human) ¹³C₂-Oxalate from ¹³C₂-Glycolate TracerBlockade of the conversion of ¹³C₂-glycolate to ¹³C₂-oxalate in healthy volunteers.[1][7]Not applicable in the same manner, as the mechanism is gene silencing rather than direct enzyme inhibition.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of target engagement. Below are protocols for key experiments cited in the evaluation of this compound.

Protocol 1: In Vitro LDHA Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LDHA.

Materials:

  • Recombinant human LDHA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Pyruvate

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound (serial dilutions)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, and LDHA enzyme in the wells of a microplate.

  • Add serial dilutions of this compound or vehicle control to the wells.

  • Incubate for a pre-determined period at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding pyruvate to all wells.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Lactate Production Assay

Objective: To assess the ability of this compound to inhibit LDHA activity in a cellular context.

Materials:

  • Primary mouse hepatocytes

  • Cell culture medium

  • This compound (serial dilutions)

  • Lactate assay kit (e.g., colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Culture primary mouse hepatocytes in a multi-well plate until they reach the desired confluency.

  • Treat the cells with serial dilutions of this compound or vehicle control for a specified duration.

  • Lyse the cells to release intracellular contents.

  • Use a commercial lactate assay kit to measure the concentration of lactate in the cell lysates according to the manufacturer's instructions.

  • Normalize the lactate concentration to the total protein concentration in each sample.

  • Plot the normalized lactate concentration against the logarithm of the this compound concentration to determine the cellular IC50.

Protocol 3: In Vivo Pharmacodynamic Study in Mouse Models of Primary Hyperoxaluria

Objective: To evaluate the effect of this compound on urinary oxalate excretion in preclinical models of PH.

Materials:

  • PH1 (Agxt knockout) and/or PH2 (Grhpr knockout) mouse models.[1]

  • This compound formulated for oral administration.

  • Metabolic cages for urine collection.

  • Analytical method for measuring oxalate concentration in urine (e.g., HPLC-MS/MS).

Procedure:

  • Acclimate mice to metabolic cages.

  • Collect 24-hour baseline urine samples.

  • Administer this compound or vehicle control orally to the mice once daily for a defined period (e.g., 7 days).[3][4]

  • Collect 24-hour urine samples at specified time points during the treatment period.

  • Measure the urinary oxalate concentration and volume for each sample.

  • Calculate the total 24-hour urinary oxalate excretion.

  • Compare the urinary oxalate excretion in the this compound-treated group to the vehicle-treated group to determine the percentage of reduction.

Protocol 4: ¹³C₂-Glycolate Tracer Study in Humans

Objective: To establish proof-of-mechanism by directly measuring the inhibition of hepatic oxalate production in humans.[1]

Materials:

  • ¹³C₂-labeled glycolate (stable isotope tracer).

  • This compound or placebo.

  • Analytical method for measuring ¹³C₂-oxalate in urine (e.g., LC-MS/MS).

Procedure:

  • Administer a single oral dose of this compound or placebo to healthy volunteers.

  • After a specified time, administer an oral dose of the ¹³C₂-glycolate tracer.

  • Collect urine samples at various time points post-tracer administration.

  • Analyze the urine samples to quantify the amount of ¹³C₂-oxalate excreted.

  • Compare the amount of ¹³C₂-oxalate in the urine of subjects who received this compound versus those who received a placebo. A reduction in ¹³C₂-oxalate excretion in the this compound group demonstrates inhibition of the metabolic conversion of glycolate to oxalate.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the key concepts discussed.

CHK336_Signaling_Pathway cluster_liver Hepatocyte Glyoxylate Glyoxylate LDHA Lactate Dehydrogenase A (LDHA) Glyoxylate->LDHA Substrate Oxalate Oxalate Urinary_Excretion Urinary Excretion of Oxalate Oxalate->Urinary_Excretion LDHA->Oxalate Catalyzes Conversion CHK336 This compound CHK336->LDHA Inhibits

Caption: Mechanism of action of this compound in reducing hepatic oxalate production.

Biomarker_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation A Biochemical Assay (LDHA Inhibition, IC50) B Cellular Assay (Lactate Production) A->B C In Vivo Animal Models (Urinary Oxalate Reduction) B->C D Phase 1 Healthy Volunteer Study C->D Progression to Clinic E ¹³C₂-Glycolate Tracer Study (Proof-of-Mechanism) D->E F Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling D->F

Caption: Experimental workflow for validating this compound target engagement.

Comparative_Analysis_Logic cluster_approaches Therapeutic Approaches cluster_validation Target Engagement Validation Therapeutic_Goal Reduce Urinary Oxalate Small_Molecule Small Molecule Inhibitor (e.g., this compound) Therapeutic_Goal->Small_Molecule RNAi RNA Interference (e.g., Nedosiran) Therapeutic_Goal->RNAi siRNA Substrate Reduction (siRNA for GO) Therapeutic_Goal->siRNA Enzyme_Activity Direct Enzyme Activity Measurement Small_Molecule->Enzyme_Activity PD_Biomarker Urinary Oxalate Reduction Small_Molecule->PD_Biomarker Gene_Silencing Measurement of Target mRNA/Protein RNAi->Gene_Silencing RNAi->PD_Biomarker siRNA->Gene_Silencing siRNA->PD_Biomarker

Caption: Logical flow for comparing hyperoxaluria therapeutic strategies.

References

Comparative Efficacy of CHK-336 in Preclinical Models of Primary Hyperoxaluria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the preclinical findings for CHK-336, a novel lactate dehydrogenase A (LDHA) inhibitor, demonstrates its potential as a therapeutic agent for primary hyperoxaluria (PH). This guide provides a detailed comparison of this compound with alternative therapies, supported by available preclinical data and experimental protocols.

This compound is an orally administered, liver-targeted small molecule designed to inhibit lactate dehydrogenase A (LDHA), the enzyme responsible for the final step in hepatic oxalate production.[1][2] Preclinical studies have shown that this compound effectively reduces urinary oxalate levels in animal models of both primary hyperoxaluria type 1 (PH1) and type 2 (PH2).[2][3][4]

Mechanism of Action: Targeting the Final Step of Oxalate Synthesis

Primary hyperoxalurias are a group of rare genetic disorders characterized by the overproduction of oxalate, leading to the formation of kidney stones and progressive kidney damage. The final and committed step in the hepatic synthesis of oxalate is the conversion of glyoxylate to oxalate, a reaction catalyzed by LDHA. By specifically inhibiting this enzyme in the liver, this compound aims to reduce the overall production of oxalate.[1][5] The liver-targeting of this compound is facilitated by organic anion transporting polypeptides (OATPs) and is characterized by target-mediated drug disposition, which contributes to its long half-life in the liver.[2]

Below is a diagram illustrating the targeted signaling pathway.

Glyoxylate Glyoxylate LDHA LDHA Glyoxylate->LDHA Oxalate Oxalate LDHA->Oxalate Catalyzes conversion CHK336 CHK336 CHK336->LDHA Inhibits

This compound inhibits the LDHA-mediated conversion of glyoxylate to oxalate.

Comparative Preclinical Efficacy

Preclinical evaluation of this compound has been conducted in established mouse models of PH1 (Agxt knockout) and PH2 (Grhpr knockout), as well as a rat pharmacodynamic model. These studies have demonstrated a significant, dose-dependent reduction in urinary oxalate excretion.

Quantitative Analysis of Urinary Oxalate Reduction

While specific percentage reductions from head-to-head preclinical studies are not publicly available in detail, the existing data allows for a qualitative and semi-quantitative comparison.

Compound/TherapyTargetModelKey Findings
This compound LDHA (small molecule inhibitor)PH1 (Agxt knockout) Mouse ModelProduced robust and dose-dependent reductions in urinary oxalate to levels observed in wild-type mice. The effect was comparable to a GO-targeting siRNA but with a more rapid onset.[5][6]
PH2 (Grhpr knockout) Mouse ModelA seven-day treatment resulted in a statistically significant reduction in urinary oxalate.[3][4][5]
Nedosiran (siRNA) LDHA (RNA interference)PH1 Mouse ModelA single subcutaneous dose of 5 mg/kg of a mouse analog of nedosiran significantly reduced urinary oxalate concentration.[7]
ALN-GO1 (siRNA) Glycolate Oxidase (GO)PH1 (Agxt knockout) Mouse ModelA single 3 mg/kg injection reduced urinary oxalate by approximately 50%.[8]
Rat Model of HyperoxaluriaMultiple doses reduced urinary oxalate by up to 98%.[8]

Experimental Protocols

Detailed experimental protocols from the primary preclinical studies of this compound have not been fully published. However, based on available abstracts and summaries, the following methodologies were employed.

Animal Models
  • PH1 Mouse Model: Agxt knockout mice, which lack the alanine-glyoxylate aminotransferase enzyme, were used to model primary hyperoxaluria type 1.

  • PH2 Mouse Model: Grhpr knockout mice, deficient in glyoxylate reductase/hydroxypyruvate reductase, served as the model for primary hyperoxaluria type 2.[5]

  • Rat Pharmacodynamic Model: This model was utilized to assess the in vivo activity of this compound by tracing the conversion of a stable isotope-labeled glycolate (¹³C₂-glycolate) to labeled oxalate.[5]

Dosing and Administration
  • This compound was administered orally on a once-daily basis in the mouse models.[3]

Sample Collection and Analysis
  • Urine samples were collected from the animals to measure oxalate levels. The specific methods for collection (e.g., metabolic cages) and the analytical techniques for oxalate quantification (e.g., gas chromatography/mass spectrometry) are standard in the field but specific details for the this compound studies are not available.

The workflow for a typical preclinical efficacy study is outlined below.

start Select Animal Model (e.g., Agxt KO Mice) dosing Administer this compound or Vehicle (Oral, Once Daily) start->dosing collection 24-hour Urine Collection dosing->collection analysis Measure Urinary Oxalate Levels collection->analysis comparison Compare Oxalate Levels (Treated vs. Vehicle) analysis->comparison end Determine Efficacy comparison->end

A generalized workflow for assessing the in vivo efficacy of this compound.

Summary and Future Directions

The preclinical data for this compound are promising, indicating its potential as an effective oral therapy for reducing urinary oxalate in patients with primary hyperoxaluria. Its mechanism of action, targeting the final common pathway of oxalate production, suggests it could be beneficial for all types of PH.

Further publication of detailed, quantitative data from preclinical studies will be crucial for a more direct and objective comparison with other emerging therapies like Nedosiran and GO-targeting siRNAs. The initiation of a Phase 1 clinical trial in healthy volunteers marked a significant step in the clinical development of this compound, and the results of this and future trials will ultimately determine its place in the therapeutic landscape for primary hyperoxaluria.[2][9][10]

References

Assessing the Translational Potential of CHK-336: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CHK-336, a novel small molecule inhibitor of lactate dehydrogenase A (LDHA), with other therapeutic alternatives for the treatment of primary hyperoxaluria (PH) and other disorders characterized by oxalate overproduction. The objective of this document is to assess the translational potential of this compound by examining its mechanism of action, preclinical efficacy, and clinical trial data in comparison to established and emerging therapies. All quantitative data is presented in structured tables, and detailed experimental methodologies for key studies are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to this compound and the Therapeutic Landscape

Primary hyperoxalurias are a group of rare genetic disorders that lead to the overproduction of oxalate, resulting in recurrent kidney stones, nephrocalcinosis, and often progressing to end-stage renal disease[1]. The therapeutic landscape has evolved from supportive care to targeted therapies aimed at reducing the metabolic production of oxalate. This compound, developed by Chinook Therapeutics (a Novartis company), is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA)[2][3]. LDHA catalyzes the final step in the conversion of glyoxylate to oxalate in the liver. By inhibiting this enzyme, this compound aims to reduce oxalate production in all three types of primary hyperoxaluria[1][3].

This guide compares this compound to two approved RNA interference (RNAi) therapeutics, Lumasiran and Nedosiran, and the repurposed drug Stiripentol, which also targets LDHA.

Mechanism of Action

This compound and its comparators act on the hepatic oxalate production pathway, but through different modalities.

  • This compound: A small molecule that directly inhibits the enzymatic activity of LDHA[4].

  • Nedosiran: An siRNA therapeutic that silences the expression of the LDHA gene, thereby reducing the amount of LDHA enzyme[5].

  • Lumasiran: An siRNA therapeutic that targets and silences the HAO1 gene, which encodes for glycolate oxidase (GO). This enzyme acts earlier in the pathway, converting glycolate to glyoxylate[6][7].

  • Stiripentol: An anti-epileptic drug that has been shown to inhibit LDHA activity[8][9].

Hepatic Oxalate Synthesis Pathway and Drug Targets cluster_peroxisome Peroxisome Glycolate Glycolate Glyoxylate_p Glyoxylate Glycolate->Glyoxylate_p Glycolate Oxidase (GO) Glyoxylate_c Glyoxylate Lumasiran Lumasiran (siRNA) Glycolate_p Glycolate_p Lumasiran->Glycolate_p Inhibits GO expression Oxalate Oxalate Glyoxylate_c->Oxalate Lactate Dehydrogenase A (LDHA) CHK336 This compound (Small Molecule) CHK336->Oxalate Inhibits LDHA activity Nedosiran Nedosiran (siRNA) Nedosiran->Oxalate Inhibits LDHA expression Stiripentol Stiripentol (Small Molecule) Stiripentol->Oxalate Inhibits LDHA activity

Figure 1: Simplified diagram of the hepatic oxalate synthesis pathway showing the targets of this compound and comparator drugs.

Preclinical Data Comparison

The following tables summarize the available preclinical data for this compound and its comparators.

Table 1: In Vitro Potency

CompoundTargetAssayPotency (IC50)Source
This compound Human LDHAEnzymatic Assay< 1 nM[4]
This compound Lactate ProductionMouse Hepatocytes< 100 nM[4]
Stiripentol Oxalate SynthesisHuman Hepatocytes (HepG2)Dose-dependent decrease[9]

Table 2: In Vivo Efficacy in Mouse Models of Primary Hyperoxaluria

CompoundMouse ModelDosingKey FindingsSource
This compound PH1 (Agxt knockout)Low once-daily oral dosesRobust and dose-dependent reductions in urinary oxalate to the normal range. More rapid onset than a GO-targeting siRNA.[1]
This compound PH2 (Grhpr knockout)7 days of treatmentStatistically significant reduction in urinary oxalate.[1]
Nedosiran (siRNA) PH1 (Agxt knockout)Single 5 mg/kg subcutaneous injectionSignificant reduction in urinary oxalate concentration.[10]
Nedosiran (siRNA) PH2 (Grhpr knockdown)Three weekly doses of 10 mg/kgUrinary oxalate concentration reduced to baseline levels.[11]
Lumasiran (siRNA) PH1 (Agxt knockout)Not specifiedNormalization of oxalate production in hepatocytes.[12]
Stiripentol Hydroxyproline-induced hyperoxaluria (rat model)Oral administrationSignificantly reduced urine oxalate excretion.[9]

Clinical Data Comparison

This compound has completed a Phase 1 trial in healthy volunteers, while Lumasiran and Nedosiran are approved drugs with extensive clinical data. Stiripentol has been evaluated in a limited number of PH patients.

Table 3: Phase 1 Clinical Trial Data for this compound in Healthy Volunteers

ParameterFindingSource
Study Design Single-center, randomized, placebo-controlled, double-blind, single and multiple ascending dose trial in 104 healthy volunteers.[2][13]
Dosing SAD: 15 mg to 500 mg. MAD: 30 mg to 500 mg daily for 14 days.[2][13]
Safety & Tolerability Generally well-tolerated in single doses up to 500 mg and multiple doses up to 60 mg for 14 days. One serious adverse event (anaphylaxis) occurred at the 125 mg MAD dose, leading to a pause in the trial.[2][14]
Pharmacokinetics Dose-proportional exposures with a half-life supporting once-daily dosing.[2][14]
Pharmacodynamics Effectively blocked the conversion of a ¹³C₂-glycolate tracer to ¹³C₂-oxalate, with maximal inhibition at single doses of 60-125 mg, establishing proof-of-mechanism.[13][14]

Table 4: Clinical Efficacy of Approved Therapies in PH1 Patients

CompoundTrialKey Efficacy EndpointResultSource
Lumasiran ILLUMINATE-A (Phase 3)Percent change in 24-hour urinary oxalate excretion at 6 months-65.4% in the lumasiran group vs. -11.8% in the placebo group.[15]
Nedosiran PHYOX2 (Phase 2)Percent change from baseline in 24-hour urinary oxalate excretion (Day 90-180)Significant reduction compared to placebo.[16][17]
Stiripentol Case Study (one patient)Reduction in urinary oxalate excretionDecreased by two-thirds after several weeks of treatment.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Protocol 1: In Vivo Efficacy Assessment in a PH1 Mouse Model

This protocol is based on methodologies for creating and evaluating treatments in Agxt knockout mouse models of Primary Hyperoxaluria Type 1.

Workflow for Preclinical Efficacy Testing in a PH1 Mouse Model start Start: PH1 Mouse Model (Agxt knockout) acclimatization Acclimatization (Metabolic Cages) start->acclimatization baseline Baseline Sample Collection (24h Urine) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment_chk336 Treatment Group 1: This compound (Oral Gavage) randomization->treatment_chk336 treatment_comparator Treatment Group 2: Comparator (e.g., siRNA s.c.) randomization->treatment_comparator treatment_vehicle Vehicle Control Group randomization->treatment_vehicle urine_collection Urine Collection (e.g., at 24h, 48h, 7 days) treatment_chk336->urine_collection treatment_comparator->urine_collection treatment_vehicle->urine_collection analysis Urine Analysis (Oxalate, Creatinine via LC-MS) urine_collection->analysis endpoint Endpoint: Compare urinary oxalate levels between groups analysis->endpoint

Figure 2: A representative workflow for evaluating the in vivo efficacy of this compound in a PH1 mouse model.

  • Animal Model: Utilize a validated Agxt knockout mouse model, which recapitulates the hyperoxaluria phenotype of PH1[18][19].

  • Acclimatization: House mice individually in metabolic cages for at least 3 days to allow for adaptation before the study begins.

  • Baseline Measurements: Collect 24-hour urine samples from all animals to establish baseline urinary oxalate levels.

  • Randomization and Dosing: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, comparator drug). Administer this compound or vehicle via oral gavage once daily. Administer siRNA comparators via subcutaneous injection.

  • Urine Collection: Collect 24-hour urine samples at specified time points throughout the treatment period.

  • Sample Analysis: Analyze urine samples for oxalate and creatinine concentrations using a validated method such as liquid chromatography-mass spectrometry (LC-MS). Normalize oxalate levels to creatinine to account for variations in urine output.

  • Data Analysis: Compare the change in urinary oxalate excretion from baseline between the treatment and control groups to determine the efficacy of the compounds.

Protocol 2: ¹³C₂-Glycolate Tracer Pharmacodynamic Study in Healthy Volunteers

This protocol outlines the methodology used to establish proof-of-mechanism for this compound in the Phase 1 clinical trial.

  • Study Population: Healthy adult volunteers meeting the inclusion/exclusion criteria for the Phase 1 trial.

  • Baseline Tracer Administration: Administer a single oral dose of a stable-label ¹³C₂-glycolate tracer to participants at baseline (before this compound administration).

  • Urine Collection (Baseline): Collect urine over a specified period (e.g., 24 hours) to measure the baseline conversion of ¹³C₂-glycolate to ¹³C₂-oxalate.

  • This compound Administration: Administer a single dose of this compound or placebo to the participants.

  • Post-Dose Tracer Administration: At a specified time after this compound administration, administer a second oral dose of the ¹³C₂-glycolate tracer.

  • Urine Collection (Post-Dose): Collect urine over the same specified period as the baseline collection.

  • Sample Analysis: Analyze urine samples for ¹³C₂-oxalate concentrations using a validated gas chromatography-mass spectrometry (GC/MS) assay[20].

  • Data Analysis: Compare the amount of ¹³C₂-oxalate excreted after this compound administration to the baseline levels to quantify the inhibition of hepatic LDH target engagement.

Translational Potential and Future Directions

This compound presents a promising oral, small-molecule therapeutic option for primary hyperoxaluria with the potential to treat all three subtypes. Its liver-targeted distribution is designed to maximize efficacy while minimizing systemic exposure[21]. The proof-of-mechanism established in the Phase 1 trial, demonstrating target engagement and a reduction in oxalate production, is a significant milestone[13].

However, the translational path for this compound faces a key challenge. The serious adverse event of anaphylaxis observed in the Phase 1 trial led to a pause in the program[2]. A thorough investigation into the cause of this hypersensitivity reaction is critical to determine the future of this compound's development.

Compared to the approved siRNA therapies, Lumasiran and Nedosiran, this compound offers the convenience of oral administration. Preclinical data suggests a potentially more rapid onset of action compared to a GO-targeting siRNA[1]. If the safety concerns can be addressed, this compound could offer a valuable alternative, particularly for patients who may prefer an oral treatment.

Future studies will need to:

  • Elucidate the cause of the anaphylactic reaction and potentially reformulate the drug product.

  • Conduct head-to-head preclinical studies to directly compare the efficacy and safety of this compound with Lumasiran and Nedosiran.

  • If development resumes, proceed with clinical trials in PH patients to evaluate the efficacy and long-term safety of this compound in a patient population.

References

Safety Operating Guide

Navigating the Disposal of CHK-336: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

While specific public documentation detailing the disposal procedures for the investigational drug CHK-336 is not available, researchers, scientists, and drug development professionals must adhere to established best practices for the disposal of hazardous chemical waste. This guide provides essential, step-by-step information for the safe and compliant management of laboratory chemicals like this compound, in the absence of compound-specific instructions.

The primary directive is to always consult your institution's Environmental Health and Safety (EHS) department and, if available, the specific Safety Data Sheet (SDS) for this compound. The following procedures are based on general guidelines for handling hazardous and investigational drug waste in a research setting.

Core Principles of Chemical Waste Management

Proper disposal of laboratory waste is a critical component of laboratory safety and environmental responsibility. The process begins with waste minimization and follows a structured path of identification, segregation, storage, and finally, disposal through your institution's approved channels.

Quantitative Guidelines for Hazardous Waste Accumulation

For the safe accumulation of hazardous waste in a laboratory, specific quantitative limits and timeframes are mandated by regulatory bodies. These are crucial for maintaining a safe laboratory environment and ensuring compliance.

ParameterRequirementNotes
Maximum Volume in Satellite Accumulation Area (SAA) 55 gallonsThis is the total allowable volume of hazardous waste stored at or near the point of generation.[1]
Acutely Toxic Waste (P-listed) Limit 1 quart (liquid) or 1 kg (solid)Once this limit is reached, the waste must be removed by EHS within 3 calendar days.[1]
Container Storage Time Up to 12 monthsThis applies as long as the accumulation limits are not exceeded.[1]
Removal of Full Containers Within 3 daysFull containers must be removed from the Satellite Accumulation Area promptly.[2]

Step-by-Step Disposal Protocol for Laboratory Chemicals

The following is a general protocol for the management and disposal of chemical waste generated in a laboratory.

  • Waste Identification and Characterization :

    • Determine if the waste is hazardous. A waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][3]

    • Consult the chemical's SDS for specific hazard information.

    • Never dispose of hazardous chemicals down the drain or in regular trash.[2][3]

  • Segregation of Waste :

    • Do not mix incompatible chemicals. For example, store acids and bases separately, and keep oxidizing agents away from organic compounds.[2][4]

    • Collect aqueous waste separately from organic solvent waste.[4]

    • Segregate halogenated and non-halogenated solvents, as non-halogenated solvents may be suitable for fuel blending.[5]

  • Proper Containerization :

    • Use containers that are compatible with the chemical waste being stored. Plastic is often preferred.[1][3]

    • Ensure containers are in good condition, free from leaks or damage, and have secure, leak-proof closures.[3][5]

    • Keep waste containers closed except when adding or removing waste.[1][4][5]

  • Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[2]

    • The label must include the chemical constituents and their approximate concentrations.[2]

    • Indicate the date when waste was first added to the container.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Designate a specific area in the lab, at or near the point of waste generation, as an SAA.[1][2]

    • The SAA must be under the control of laboratory personnel.[3]

    • Secondary containment, such as a tub or tray, is required.[2]

  • Disposal of Contaminated Sharps and Empty Containers :

    • Chemically contaminated sharps (needles, syringes, razor blades) should be placed in a designated, puncture-resistant sharps container labeled "Chemical Contaminated Sharps – DO NOT AUTOCLAVE."[1][5]

    • Empty containers that held non-acutely toxic chemicals should be triple-rinsed before disposal. The rinsate must be collected and treated as hazardous waste.[1][4]

    • Containers that held acutely toxic (P-listed) waste must not be rinsed and should be disposed of as hazardous waste.[1][4]

  • Requesting Waste Pick-up :

    • Once a container is full or has reached its storage time limit, contact your institution's EHS department for pick-up.[1]

Logical Workflow for Investigational Drug Disposal

The decision-making process for disposing of an investigational drug like this compound should follow a clear, logical path to ensure safety and compliance.

cluster_start Start: Unused/Returned this compound cluster_assessment Hazard Assessment cluster_determination Waste Characterization cluster_disposal_paths Disposal Pathways cluster_hazardous_protocol Hazardous Waste Protocol start Unused or returned this compound sds Consult this compound SDS (if available) start->sds ehs Contact Institutional EHS start->ehs hazardous Is it a hazardous waste? sds->hazardous ehs->hazardous non_hazardous Follow non-hazardous waste procedures hazardous->non_hazardous No hazardous_protocol Follow Hazardous Waste Protocol hazardous->hazardous_protocol Yes segregate Segregate into compatible waste streams hazardous_protocol->segregate label_container Label container with 'Hazardous Waste' & contents segregate->label_container store_saa Store in designated SAA label_container->store_saa request_pickup Request EHS pickup store_saa->request_pickup

General Decision Workflow for Chemical Waste Disposal

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not publicly available. For investigational drugs, disposal procedures are typically developed by the manufacturer and outlined in the study protocol or SDS. In the absence of this information, the general procedures for the disposal of hazardous chemical waste, as outlined above and managed by your institution's EHS department, should be considered the primary protocol. Any in-lab neutralization or treatment should only be performed if it is a well-established and documented procedure, and with the explicit approval of your institution's EHS.[6]

This guidance is intended to provide a framework for the safe handling and disposal of laboratory chemicals. The absence of specific information for this compound underscores the importance of a conservative approach, treating the compound as potentially hazardous and adhering strictly to the established protocols of your institution.

References

Navigating the Safe Handling of CHK-336: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with investigational small molecules like CHK-336. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a novel oral small molecule lactate dehydrogenase A (LDHA) inhibitor. While a comprehensive Material Safety Data Sheet (MSDS) for this clinical-stage compound is not publicly available, this document synthesizes known information and established best practices for handling similar chemical entities to ensure a safe laboratory environment.

This compound is currently under investigation for the treatment of primary hyperoxaluria and other kidney stone disorders.[1] Its mechanism of action involves the inhibition of the final step in hepatic oxalate synthesis.[1] A critical safety consideration with this compound is the potential for hypersensitivity reactions, as evidenced by a serious adverse event of anaphylaxis reported during a Phase 1 clinical trial.[1] This underscores the importance of stringent adherence to the safety protocols outlined below.

Personal Protective Equipment (PPE) for Handling this compound

A multi-layered approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Laboratory coatN95 or higher-rated respirator if not handled in a certified chemical fume hood
Cell culture and in vitro assays Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a biological safety cabinet
In vivo studies (dosing and sample collection) Safety glasses with side shields or face shieldNitrile or neoprene glovesDisposable gown over laboratory coatN95 or higher-rated respirator for procedures with potential for aerosol generation
Spill cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant disposable suit or apron over laboratory coatP100 respirator or self-contained breathing apparatus (SCBA) for large spills
Waste disposal Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatNot generally required for sealed waste containers

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is essential for minimizing the risk of exposure and ensuring the integrity of experiments.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh this compound in a Ventilated Enclosure prep_ppe->prep_weigh prep_dissolve Dissolve in Designated Solvent prep_weigh->prep_dissolve exp_handle Handle Solutions in a Fume Hood or BSC prep_dissolve->exp_handle Transfer to experimental area exp_label Clearly Label All Containers exp_handle->exp_label exp_transport Use Secondary Containment for Transport exp_label->exp_transport cleanup_decon Decontaminate Work Surfaces exp_transport->cleanup_decon After experiment completion cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Diagram 1. Safe handling workflow for this compound.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All this compound waste should be treated as hazardous chemical waste.

Waste Type Container Labeling Disposal Procedure
Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips) Lined, puncture-resistant hazardous waste container"Hazardous Waste - this compound Solid Waste" with chemical name and concentrationArrange for pickup by the institution's environmental health and safety (EHS) department.
Liquid Waste (e.g., unused solutions, contaminated media) Leak-proof, screw-cap hazardous waste container (compatible with the solvent)"Hazardous Waste - this compound Liquid Waste" with chemical name, solvent, and concentrationArrange for pickup by the institution's EHS department. Do not pour down the drain.
Sharps (e.g., contaminated needles, serological pipettes) Approved sharps container"Sharps Waste - Contains this compound"Dispose of through the institutional sharps waste stream.
Grossly Contaminated Labware (e.g., broken flasks) Puncture-resistant hazardous waste container"Hazardous Waste - Broken Glass Contaminated with this compound"Place in a designated broken glass box for hazardous waste and arrange for EHS pickup.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Given the known risk of hypersensitivity, any personnel handling this compound who experience sudden symptoms such as difficulty breathing, hives, or swelling should seek immediate emergency medical attention. All incidents, no matter how minor, should be reported to the laboratory supervisor and the institution's EHS office.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.